o-Vanillin

Catalog No.
S588619
CAS No.
148-53-8
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Vanillin

CAS Number

148-53-8

Product Name

o-Vanillin

IUPAC Name

2-hydroxy-3-methoxybenzaldehyde

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3

InChI Key

JJVNINGBHGBWJH-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-Hydroxy-3-methoxybenzaldehyde; o-Vanillin; 2-Hydroxy-m-anisaldehyde; 2-Vanillin; 3-Methoxy-2-hydroxybenzaldehyde; 3-Methoxysalicyladehyde; 3-Methoxysalicylaldehyde; 6-Formyl-2-methoxyphenol; 6-Formylguaiacol; NC 005; NSC 2150;

Canonical SMILES

COC1=CC=CC(=C1O)C=O

The exact mass of the compound 2-Hydroxy-3-methoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2150. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. It belongs to the ontological category of guaiacols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

o-Vanillin vs vanillin isomer differences

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Properties

The core difference between these isomers lies in the position of the hydroxyl (-OH) group on the benzene ring, which significantly influences their physical, chemical, and biological properties [1] [2].

Table 1: Fundamental Characteristics of this compound and Vanillin (p-Vanillin)

Property This compound (2-hydroxy-3-methoxybenzaldehyde) Vanillin (4-hydroxy-3-methoxybenzaldehyde)
IUPAC Name 2-Hydroxy-3-methoxybenzaldehyde [1] 4-Hydroxy-3-methoxybenzaldehyde [2]
Appearance Yellow, fibrous solid [1] White solid [2]
Melting Point 40–42 °C [1] 81 °C [2]
Boiling Point 265–266 °C [1] 285 °C [2]
Primary Source Present in extracts/oils of many plants; not a major food additive [1] Primary component of vanilla bean extract; also produced synthetically [2] [3]
Safety Profile (GHS) Danger; H302, H315, H317, H318, H319, H335 [1] Warning; H302, H317, H319 [2]
LD50 (Mice, Oral) 1330 mg/kg [1] Information not specified in sources

Biological and Pharmacological Activities

The positional isomerism leads to distinct biological interactions and potential applications.

Table 2: Comparison of Biological Activities and Research Applications

Aspect This compound Vanillin (p-Vanillin)
Mutagenic Properties Potent comutagen (enhances mutation in E. coli) [1]. Not characterized as a comutagen; widely used as a safe flavoring [2].
Antimicrobial Activity Moderate antifungal and antibacterial properties [1]. Known to have antioxidant and antimicrobial activities [4].
Coordination Chemistry Acts as a mononegative tridentate ligand with Mn(II) and Co(II) ions [5] [6]. Behaves as a mononegative bidentate ligand with the same metal ions [5] [6].
Primary Research Uses Study of mutagenesis; synthetic precursor for pharmaceuticals (e.g., antiandrogen Pentomone) [1]. Predominant flavor compound; studies in biosynthesis and biotechnological production [2] [7] [4].

Analytical Differentiation and Experimental Protocols

Due to their structural similarity, specific methods are required to distinguish and quantify these isomers.

Experimental Protocol: Differentiation via Briggs-Rauscher Oscillating System

This method exploits the different kinetic effects the isomers have on an oscillating chemical reaction [8].

  • Objective: To identify and quantify this compound and vanillin based on their perturbation effects on a Briggs-Rauscher (BR) oscillating reaction.
  • Reagents and Setup:
    • Prepare the macrocyclic Ni-complex, NiL2, as the catalyst, where L is 5,7,7,12,14,14-hexamethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene [8].
    • Prepare standard solutions of this compound and vanillin in the concentration range of 2.5 × 10⁻⁶ mol/L to 4 × 10⁻⁵ mol/L [8].
    • Set up the active Briggs-Rauscher reaction system according to standard protocols with the Ni-complex catalyst.
  • Procedure:
    • Introduce equal amounts of a standard or sample solution into the active BR system.
    • Measure the inhibition time (t_in), which is the period for which the oscillations cease after the addition of the analyte.
    • Repeat the process for all standard concentrations of both isomers.
  • Data Analysis:
    • Plot the inhibition time (t_in) against the concentration of the standard for both this compound and vanillin.
    • The system produces two distinct, linear regression curves for the isomers, allowing for their identification and quantification. This compound consistently produces a longer inhibition time than vanillin at the same concentration [8].

The following diagram illustrates the experimental workflow for this analytical method:

G Start Start Experiment Prep Prepare Briggs-Rauscher Reaction System Start->Prep AddOV Add this compound Standard/Sample Prep->AddOV AddPV Add Vanillin (p-Vanillin) Standard/Sample Prep->AddPV Measure Measure Inhibition Time (t_in) AddOV->Measure AddPV->Measure Analyze Analyze Data: Plot t_in vs. Concentration Measure->Analyze Result Identify & Quantify: This compound shows longer t_in Analyze->Result

Experimental workflow for differentiating vanillin isomers using the Briggs-Rauscher oscillating system.

Synthesis of Metal Complexes

The different coordination behaviors of these isomers can be used to synthesize and characterize distinct metal complexes, which is relevant for drug development [5].

  • Synthesis of Hydrazone Ligands:
    • React 2-hydrazinyl-2-oxo-N-phenylacetamide separately with this compound and vanillin to produce the respective hydrazone ligands (denoted as H2L1 from vanillin and H2L2 from this compound) [5].
  • Synthesis of Metal Complexes:
    • Add an ethanolic solution of the hydrazone ligand (H2L1 or H2L2) to an aqueous solution of metal salt (e.g., Mn(II) or Co(II) chloride) in a molar ratio of approximately 2:1 (ligand to metal).
    • Adjust the pH to 7-8 using a sodium acetate solution and reflux the mixture for several hours.
    • Cool the solution; the formed complexes can be filtered, washed, and dried [5].
  • Characterization:
    • Elemental Analysis: Confirm the composition [5].
    • IR Spectroscopy: this compound-based ligand (H2L2) coordinates as a tridentate ligand, while vanillin-based (H2L1) acts as a bidentate ligand. This is evident from the shifts in vibrational frequencies of the C=O, C=N, and C-O groups [5].
    • Magnetic Measurements & UV-Vis Spectroscopy: Confirm the octahedral geometry around the metal center in both cases [5].

Conclusion

References

synthesis of o-Vanillin Schiff base ligands

Author: Smolecule Technical Support Team. Date: February 2026

Schiff Base Ligand Synthesis

The formation of a Schiff base ligand is a condensation reaction between the carbonyl group of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and a primary amine, resulting in a characteristic azomethine (C=N) linkage [1] [2].

  • General Reaction: The synthesis is typically performed by refluxing equimolar amounts of this compound and an amine in a suitable solvent like ethanol or methanol [3] [4]. A common procedure involves dissolving 0.01 mol of this compound and 0.01 mol of the chosen amine in 40-50 mL of ethanol. The mixture is stirred and refluxed for 1-4 hours, often with a catalytic amount of acetic acid [4]. The target ligand usually precipitates out upon cooling and is collected via filtration, then recrystallized from a suitable solvent [1] [4].

  • Example Amine Components: Different amines can be used to functionalize the ligand, influencing the properties of the resulting metal complexes [4]. The table below lists some amines used in synthesizing this compound and vanillin-derived Schiff bases.

Table 1: Selected Amine Precursors for this compound/Vanillin Schiff Base Ligands

Amine Precursor Reference / Application Context
2-amino-4-chlorophenol Novel tridentate ligand for Cu(II), Co(II), Ni(II) complexes [1]
N-phenyl-o-phenylenediamine Ligand "VNP" for VO(IV), Co(II), Ni(II), Cu(II), Zn(II) complexes [3]
S-benzyldithiocarbazate Precursor for organotin(IV) anticancer agents [5]
Various aromatic amines Vanillin Schiff bases (SB-1 to SB-5) as antimicrobial agents [4]
para-aminobenzoic acid Zinc complex with antioxidant and antifungal activity [6]

The synthetic pathway from this compound and an amine to a Schiff base ligand and its subsequent metal complexation can be visualized as a two-step process.

G Amine Amine SchiffBaseLigand SchiffBaseLigand Amine->SchiffBaseLigand Condensation Reflux, 1-4h oVanillin oVanillin oVanillin->SchiffBaseLigand MetalComplex MetalComplex SchiffBaseLigand->MetalComplex Complexation Reflux, 4-6h MetalSalt MetalSalt MetalSalt->MetalComplex

Synthetic route for this compound Schiff base ligands and metal complexes

Complexation with Metal Ions

Schiff base ligands from this compound are excellent chelators, typically bonding to metal ions through the phenolic oxygen and the azomethine nitrogen, forming stable five- or six-membered chelate rings [1] [3].

  • General Procedure for Complexes: Metal complexes are synthesized by reacting the pre-formed Schiff base ligand with a metal salt in a 1:1 or 2:1 (ligand:metal) molar ratio in a solvent like ethanol [1] [3]. The reaction mixture is stirred and refluxed for several hours (e.g., 4-6 hours). The colored complex that precipitates is filtered, washed thoroughly with cold solvent, and dried [1].

  • Commonly Used Metal Salts: The choice of metal salt dictates the properties of the final complex [1] [3]. The table below lists salts used to create complexes with specific biological activities.

Table 2: Metal Salts and Resulting Complexes with Reported Bioactivities

Metal Ion Metal Salt Example Reported Bioactivity of Complex
Cu(II) Copper(II) chloride dihydrate Antimicrobial, Anticancer, DNA binding [1] [3]
Co(II) Cobalt(II) chloride hexahydrate Antimicrobial, Cytotoxic (e.g., against MCF-7) [1] [2]
Ni(II) Nickel(II) chloride hexahydrate Antimicrobial [1] [3]
VO(IV) Vanadyl sulfate / Vanadyl chloride Antioxidant, DNA binding, Anticancer [3]
Zn(II) Zinc acetate / Zinc chloride Antioxidant, Antifungal [3] [6]
Organotin(IV) Dimethyltin(IV) dichloride, Diphenyltin(IV) dichloride Potent Cytotoxic activity [5]

Characterization Techniques

A multi-technique approach is essential for confirming the structure of the synthesized ligands and their metal complexes.

  • Spectroscopic Methods:

    • FT-IR Spectroscopy: Confirms the formation of the imine bond (C=N) by a sharp stretch around 1600-1620 cm⁻¹. A shift to lower wavenumbers in the complex indicates coordination via the azomethine nitrogen. Disappearance of the broad O-H stretch from the parent this compound is also observed [1] [5].
    • NMR Spectroscopy (¹H & ¹³C): In the ¹H NMR spectrum, the azomethine proton (-CH=N-) appears as a singlet typically between δ 8.0 - 9.0 ppm. This signal may shift upon complexation [4].
    • UV-Vis Spectroscopy: The ligand shows π→π* and n→π* transitions. Metal complexes often exhibit new bands due to charge transfer or d-d transitions, providing clues about the geometry [1] [3].
    • Mass Spectrometry (HRMS/ESI-MS): Used to determine the exact molecular mass and confirm the proposed molecular formula of the ligand and complex [1] [3].
  • Other Key Techniques:

    • Elemental Analysis (CHNS): Provides percentage composition of key elements, verifying purity and stoichiometry [1].
    • Thermal Analysis (TGA/DTA): Assesses the thermal stability and decomposition pattern of the complexes, and can infer the presence of coordinated or lattice water molecules [1].
    • Powder XRD: Offers information on the crystalline nature and phase purity of the bulk material [1].
    • Single-Crystal XRD: The most definitive technique for determining the precise molecular structure, bond lengths, and coordination geometry [5].

Key Applications in Drug Development

The primary drive for synthesizing these complexes is their enhanced efficacy in various biomedical applications compared to the free ligands.

  • Antimicrobial Activity: this compound Schiff base metal complexes show promising results against various bacterial and fungal strains [1] [4]. For example, a study on vanillin Schiff bases against ESBL-producing E. coli showed zones of inhibition up to 16.6 mm [4]. Another study reported that metal complexes of a tridentate this compound ligand exhibited greater antimicrobial activity against E. coli, B. subtilis, and S. cerevisiae than the ligand alone [1].

  • Anticancer and Cytotoxic Activity: These complexes can be potent cytotoxic agents. Organotin(IV) complexes of this compound dithiocarbazate Schiff bases demonstrated significant activity across a panel of cancer cell lines, with diphenyltin(IV) compounds showing greater potency than their dimethyltin(IV) counterparts [5]. Cobalt complexes of triazole-based Schiff bases have also shown notable activity against breast cancer (MCF-7) cell lines [2].

  • Mechanistic Insights: The biological activity often involves multiple mechanisms. Studies suggest that these complexes can interact with DNA via groove binding or intercalation, inhibit key enzymes, and induce apoptosis (programmed cell death) in cancer cells by producing reactive oxygen species (ROS) [3] [5].

The relationship between the structure of an this compound Schiff base metal complex and its potential biological effects involves several key interactions.

G MetalComplex MetalComplex DNABinding DNA Binding (Groove/Intercalation) MetalComplex->DNABinding EnzymeInhibition Enzyme Inhibition MetalComplex->EnzymeInhibition Apoptosis Induce Apoptosis (ROS Production) MetalComplex->Apoptosis Anticancer Anticancer Activity DNABinding->Anticancer Antibacterial Antibacterial Activity EnzymeInhibition->Antibacterial EnzymeInhibition->Anticancer Apoptosis->Anticancer Antioxidant Antioxidant Activity

Proposed mechanisms of action for this compound Schiff base metal complexes

References

o-Vanillin biological activity mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Biological Activity Data

The biological effects of vanillin derivatives are quantifiable across various assays. The following tables summarize key findings on antimicrobial and anticancer activity, as well as enzyme inhibition.

Table 1: Antimicrobial Activity of Vanillin Derivatives (MIC Values) [1]

Compound S. aureus (μg/mL) E. faecalis (μg/mL) E. coli (μg/mL) P. aeruginosa (μg/mL)
Van3 31.25 62.5 125 250
Van5 62.5 62.5 250 250
Vanillin (from literature) [2] 1.25 - 2.5 mg/mL (vs. various MDR E. coli and Salmonella)

Table 2: Anticancer and Enzyme Inhibition Activity [1]

Compound Cell Viability (MCF-7 Breast Cancer) Acetylcholinesterase (AChE) Inhibition
Van2 < 40% at 50 μg/mL -
Van1 - 50% inhibition at 10 μg/mL

Experimental Protocols

To ensure reproducibility, here are the detailed methodologies for key experiments cited in the research.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) [2] This protocol is used to evaluate the antibacterial activity of a compound.

  • Bacterial Preparation: Grow bacterial strains (e.g., E. coli, S. aureus) to the logarithmic growth phase.
  • Inoculum Standardization: Dilute the bacterial culture to a concentration of approximately 10^5 CFU/mL.
  • Compound Dilution: Serially dilute the vanillin or its derivative two-fold in a suitable solvent like PBS.
  • Inoculation: Add 90 μL of the standardized bacterial inoculum to each well of a 96-well plate.
  • Treatment: Add 10 μL of each compound dilution to the wells.
  • Incubation & Analysis: Incubate the plate at 37°C for 16-18 hours. The MIC value is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Assessment of Anti-inflammatory Activity In Vitro [2] This protocol measures a compound's ability to reduce inflammation in cell models.

  • Cell Culture & Stimulation: Use a macrophage cell line like RAW 264.7. Stimulate the cells with bacterial Lipopolysaccharide (LPS) to induce an inflammatory response.
  • Compound Treatment: Co-treat the cells with varying concentrations of the test compound (e.g., vanillin).
  • Measurement of Markers: After incubation, assess the levels of key inflammatory mediators in the culture supernatant. This is typically done using ELISA kits for cytokines such as Tumor Necrosis Factor α (TNF-α), Interleukin 6 (IL-6), Interleukin 1β (IL-1β), and the anti-inflammatory Interleukin 10 (IL-10).
  • Data Analysis: Compare the levels of these mediators in treated cells against LPS-stimulated but untreated controls to determine the compound's anti-inflammatory efficacy.

Creating Diagrams with Graphviz

The following Graphviz diagrams visualize the core mechanisms and experimental workflows. You can use the provided DOT code to generate these diagrams yourself.

Diagram 1: Multi-Target Mechanisms of o-Vanillin

VanillinMechanisms cluster_antibacterial Antibacterial Activity [2] cluster_anti Anti-inflammatory & Antioxidant Activity [2] cluster_other Other Bioactivities Vanillin Vanillin AB1 Inhibition of Cell Division Vanillin->AB1 AB2 Cell Membrane Disruption Vanillin->AB2 AB3 Efflux Pump Inhibition Vanillin->AB3 AI1 Inhibition of NF-κB Pathway Vanillin->AI1 AI2 Inhibition of MAPK Pathway Vanillin->AI2 AO1 Scavenging of Reactive Oxygen Species Vanillin->AO1 AO2 Reduction of Lipid Peroxidation Vanillin->AO2 N1 Acetylcholinesterase Inhibition [1] Vanillin->N1 C1 Reduction of Cancer Cell Viability [1] Vanillin->C1

Mechanisms of this compound include antibacterial, anti-inflammatory, antioxidant, and other bioactivities.

Diagram 2: Experimental Workflow for Antibacterial Testing

ExperimentalWorkflow Start Start A Bacterial Culture (Logarithmic Phase) Start->A End End B Standardize Inoculum (10^5 CFU/mL) A->B D Inoculate 96-well Plate (90 μL/well) B->D C Prepare Compound (2-fold serial dilution) E Add Compound (10 μL/well) C->E D->E F Incubate 37°C (16-18 hours) E->F G Measure Bacterial Growth (Visual Turbidity/MIC) F->G G->End

Standard broth microdilution method workflow for determining the Minimum Inhibitory Concentration of a compound.

Key Mechanisms of Action

The biological activities of this compound and its derivatives are driven by interactions with multiple cellular targets:

  • Antibacterial Mechanisms: Vanillin exhibits potent activity against multidrug-resistant bacteria by inhibiting cell division and causing morphological changes in bacterial cells, as observed via scanning electron microscopy [2]. It can also inhibit efflux pump function, reducing biofilm maturity and potentially reversing antibiotic resistance [2].
  • Anti-inflammatory & Antioxidant Mechanisms: A significant body of evidence shows that vanillin suppresses the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and mediators (NO) [2]. This effect is achieved by inhibiting key signaling pathways like NF-κB and MAPK, which are central to the inflammatory response [2]. Concurrently, it acts as a potent antioxidant by scavenging reactive oxygen species and reducing markers of oxidative stress such as malondialdehyde [2].
  • Neurological and Anticancer Mechanisms: Specific vanillin-derived hydrazone compounds show promise in inhibiting acetylcholinesterase, a key target in Alzheimer's disease management, and in reducing viability in breast cancer cell lines [1].

References

Core Antifungal Mechanisms of o-Vanillin

Author: Smolecule Technical Support Team. Date: February 2026

The antifungal activity of o-Vanillin is multifaceted, targeting several critical cellular structures and functions in fungi, with studies primarily conducted on Aspergillus flavus and Cryptococcus neoformans.

The diagram below summarizes the interconnected antifungal mechanisms of this compound.

cluster_membrane Cell Membrane & Wall Disruption cluster_oxidative Oxidative Stress & Dysfunction OVanillin This compound MembPerm Increased Membrane Permeability OVanillin->MembPerm Ergosto Inhibits Ergosterol Biosynthesis OVanillin->Ergosto KTransport Hinders K+ Transport OVanillin->KTransport CellWall Damages Cell Wall OVanillin->CellWall ROS ROS Accumulation OVanillin->ROS AntiOx Reduces Antioxidant Enzyme Activity OVanillin->AntiOx Mito Mitochondrial Dysfunction OVanillin->Mito Ergosto->MembPerm leads to KTransport->MembPerm disrupts homeostasis ROS->Mito triggers Mito->ROS exacerbates

Overview of this compound's multi-target antifungal mechanism.

  • Disruption of Cell Membrane and Wall Integrity: this compound damages the structural integrity of fungal cells. It significantly reduces the content of β-1,3-glucan, a key structural component of the fungal cell wall [1]. Concurrently, it attacks the cell membrane by hindering K+ transport across the plasma membrane and disrupting lipid composition [2]. A critical effect is the inhibition of ergosterol biosynthesis; transcriptomic and qPCR analyses show this compound downregulates almost all enzymes in the ergosterol biosynthesis pathway [2] [3]. Ergosterol is the fungal equivalent of cholesterol, and its depletion severely compromises membrane integrity and function.

  • Induction of Oxidative Stress: this compound provokes a severe oxidative stress response within fungal cells. Treatment leads to the accumulation of intracellular reactive oxygen species (ROS) [2] [3]. This buildup is compounded by the finding that this compound decreases the activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) [2] [3]. The compound also directly causes mitochondrial dysfunction, which is a major source of ROS, creating a destructive cycle of oxidative damage [4].

Quantitative Data on Antifungal Effects

The table below summarizes key quantitative findings from mechanistic studies on this compound's effects against Aspergillus flavus.

Target Pathway Measured Parameter Observed Effect Experimental Context
Cell Wall Integrity β-1,3-glucan content Significantly reduced in a dose-dependent manner [1] A. flavus mycelia
Cell Membrane & Homeostasis Ergosterol content Decreased [2] A. flavus mycelia
Trehalose content Decreased [2] A. flavus mycelia
K+ transport across membrane Hindered [2] A. flavus mycelia
Glycerol content Increased, suggesting HOG pathway upregulation [2] A. flavus mycelia
Oxidative Stress Intracellular ROS levels Accumulated [2] [3] A. flavus mycelia
SOD, CAT, GPx activity Decreased [2] [3] A. flavus mycelia

Key Experimental Protocols and Validation

The robust antifungal activity of this compound has been validated using standardized and novel methodologies.

Antifungal Susceptibility Testing (AFST)

Researchers have developed a colorimetric AFST method using alamarBlue to objectively determine the Minimum Inhibitory Concentration (MIC) of antifungal agents. The workflow of this method is illustrated below.

Start Inoculate 96-well plate with fungal suspension and This compound serial dilutions Incubate Incubate at 30°C Start->Incubate AddDye Add alamarBlue reagent (24 hours post-inoculation) Incubate->AddDye Read Measure color change (72 hours post-inoculation) AddDye->Read MIC Determine MIC via: - Visual inspection (color) - Optical density (OD) - Fluorescence intensity Read->MIC

Workflow of the colorimetric alamarBlue method for antifungal susceptibility testing.

This method offers a significant advantage over the traditional CLSI broth microdilution method by providing three objective endpoints for MIC determination: visual color change, optical density, and fluorescence intensity, leading to higher inter-rater agreement [5].

Transcriptomic Analysis

To elucidate the mechanism of action, a powerful approach involves RNA sequencing (RNA-Seq) to analyze global transcriptome changes:

  • Procedure: A. flavus or C. neoformans cells are treated with a sub-lethal concentration of this compound (e.g., 125 µg/mL) and incubated for a short period (e.g., 3 hours). Untreated cells serve as the control. Total RNA is extracted, purified, and used to prepare sequencing libraries [4].
  • Data Analysis: Quality-filtered reads are mapped to a reference genome. The relative transcript abundance is computed (e.g., using RPKM). Differentially expressed genes (DEGs) are identified by comparing the treated and control groups [2] [4].
  • Validation: Genes involved in key pathways like ergosterol biosynthesis, osmotic stress, and oxidative stress response are validated using real-time quantitative PCR (qRT-PCR) [2] [3]. This analysis confirmed the downregulation of ergosterol biosynthetic genes and upregulation of stress response pathways.

Conclusion for Research Applications

Current research establishes this compound as a potent natural antifungal with a multi-target mechanism involving cell membrane disruption, ergosterol biosynthesis inhibition, and oxidative stress induction. Its efficacy in inhibiting fungal growth on food commodities like corn kernels and peanut butter highlights its potential application as a preservative [1] [2] [3].

For researchers, the presented colorimetric AFST method provides a robust and standardized tool for evaluating this compound and other antifungals. Furthermore, transcriptomic analysis serves as a powerful strategy for deconstructing complex mechanisms of action for novel compounds.

References

o-Vanillin density functional theory (DFT) studies

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental DFT Studies on o-Vanillin Structure

Density Functional Theory calculations provide essential insights into the molecular structure and properties of this compound (2-hydroxy-3-methoxybenzaldehyde). These foundational studies help researchers understand its reactive characteristics.

Study Focus Computational Method Key Findings
Molecular Structure & IR Spectra [1] B3LYP functional, 6-311++G basis set Identified all conformational isomers; studied the molecule and its oxyanion; conversion to oxyanion decreases carbonyl stretching frequency.
Global Reactivity Parameters [2] B3LYP-D3/6-311G(d,p) level in water solvent HOMO-LUMO energy gap, molecular electrostatic potential (MESP), and global reactivity parameters (chemical hardness, softness, electronegativity) calculated to explore chemical reactivity.

Applications of this compound DFT Studies

DFT studies facilitate various advanced applications for this compound, from drug discovery to materials science.

Application Area Research Objective Key DFT Contributions & Findings
Drug Discovery & Biological Activity Design antimicrobial Salen-type ligands [2] and identify biological targets [3]. Geometry optimization; HOMO-LUMO energy gaps; MESP maps; molecular docking simulations to predict binding affinity and interactions with target proteins (e.g., Bacillus subtilis).
Cancer Research (Glioma Therapy) Investigate this compound as an inhibitor of TLR2 signaling in microglia [4]. In vitro and in situ models show this compound inhibits TLR2-mediated upregulation of MMP9/14; attenuates pro-tumorigenic microglia phenotype.
Corrosion Inhibition Study Vanillin-derived thiosemicarbazone as a corrosion inhibitor for mild steel [5]. B3LYP/6-311G++(d,p) method used to calculate reactivity descriptors, FMOs, and MESP; determined thione form has higher inhibitory efficiency.
Pyrolysis & Bio-Oil Production Investigate catalytic pyrolysis of vanillin (lignin model) using HZSM-5 [6] Combined experimental (Py-GC/MS) and DFT to show HZSM-5 increased aromatic hydrocarbons in pyrolysis oil from 1.75% to 9.66%; elucidated reaction pathways.

Summary of Key Computational Findings

The table below synthesizes crucial quantitative data from various DFT studies for easy comparison and analysis.

Computed Property Value / Description Significance / Implication
HOMO-LUMO Energy Gap (ΔE) [2] Calculated for Salen-type ligands based on this compound. Directly related to chemical stability and reactivity; a smaller gap generally indicates higher reactivity and better bioactivity.
Molecular Electrostatic Potential (MESP) [2] Surfaces mapped for Salen-type ligands. Visualizes charge distribution; identifies regions susceptible to nucleophilic (negative) and electrophilic (positive) attacks, guiding interaction studies.
Global Reactivity Descriptors [2] [5] Chemical potential (μ), hardness (η), softness (S), electrophilicity index (ω). Quantifies overall molecular reactivity; helps predict the potential of molecules as effective corrosion inhibitors or bioactive agents.
Adsorption Energy (Eads) [7] Energy calculated for metalloporphyrins on graphene. Quantifies the strength of interaction between a molecule and a surface, which is crucial for designing sensors and catalysts.

Detailed Experimental & Computational Protocols

For researchers aiming to replicate or build upon these studies, here are detailed methodologies for key experiments.

Protocol for DFT Calculations of this compound and Derivatives [1] [2]
  • Software & Tools: Gaussian 09 or 16 program package.
  • Computational Method: DFT, typically using the B3LYP hybrid functional.
  • Basis Set: 6-311G(d,p) or 6-311++G(d,p) for better accuracy on hydrogen atoms.
  • Solvent Model: Use the Polarizable Continuum Model (PCM) for calculations in water or other solvents to simulate physiological or experimental conditions [2].
  • Key Steps:
    • Geometric Optimization: Fully optimize the molecular geometry without constraints.
    • Frequency Calculation: Confirm the structure is at an energy minimum (no imaginary frequencies) and obtain thermodynamic corrections.
    • Molecular Orbital Analysis: Calculate HOMO and LUMO energies and plots.
    • MESP Mapping: Generate electrostatic potential surfaces mapped onto the electron density surface.
    • Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to study intra- and intermolecular bonding and charge transfer [1].
Protocol for In Silico Molecular Docking and Dynamics [2] [8]
  • Objective: To predict the binding interactions and stability of this compound compounds with biological targets.
  • Ligand Preparation:
    • Draw the 2D structure in ChemDraw or Avogadro.
    • Convert to 3D and minimize energy using tools like Avogadro (with MMFF94 force field) or Schrödinger's LigPrep [9].
  • Protein Preparation:
    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
    • Using Schrödinger Suite or UCSF Chimera, prepare the protein by adding hydrogens, assigning bond orders, and removing water molecules.
  • Docking Simulation:
    • Use AutoDock Vina or Molegro Virtual Docker (MVD).
    • Define a grid box around the active site of the protein.
    • Set parameters (e.g., 100 runs, population size 150, maximum energy evaluations 2,500,000) [9].
    • Analyze the binding pose with the most favorable (most negative) binding energy.
  • Validation:
    • Validate the docking protocol by re-docking a known native ligand and calculating the Root Mean Square Deviation (RMSD); an RMSD < 2.0 Å is acceptable [9].
  • Molecular Dynamics (MD) Simulation [8]:
    • Perform simulations using GROMACS with the AMBER99SB-ILDN force field for the protein and GAFF for the ligand.
    • Solvate the system in a TIP3P water model and neutralize it with ions.
    • Minimize energy, equilibrate under NVT and NPT ensembles, and run a production MD simulation (e.g., 20-100 ns).
    • Analyze results using Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bonding.

The experimental workflow for combining pyrolysis experiments with DFT calculations to study reaction mechanisms can be visualized as follows:

workflow Start Start: Investigation of This compound Pyrolysis ExpSetup Experimental Setup: Horizontal Tube Furnace, Py-GC/MS, in situ DRIFTS Start->ExpSetup CatPrep Catalyst Preparation: HZSM-5 (Si/Al=25) Calcined at 550°C ExpSetup->CatPrep Pyrolysis Catalytic Pyrolysis: Vanillin + HZSM-5 (1:2 mass ratio) CatPrep->Pyrolysis ProductAnalysis Product Analysis: Oil, Gas, and Char Yield GC/MS for Aromatics Pyrolysis->ProductAnalysis DFTModeling DFT Modeling: Reaction Pathways Activation Energies ProductAnalysis->DFTModeling Comparison Data Comparison & Mechanistic Insights DFTModeling->Comparison Conclusion Conclusion & Validation of Catalytic Mechanism Comparison->Conclusion

Experimental and Computational Workflow for Pyrolysis Studies [6]

Future Research Directions

  • Advanced Computational Methods: Using higher-level DFT functionals (e.g., ωB97XD) [7] and post-Hartree-Fock methods for more accurate energetics.
  • Multi-Scale Modeling: Combining DFT with molecular dynamics to study this compound derivatives in complex biological environments over longer timescales [8].
  • High-Throughput Virtual Screening: Leveraging cheminformatic approaches to design and screen large libraries of this compound derivatives for specific therapeutic targets [9].

References

o-Vanillin and Schiff Base Complexes in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) is a key precursor for synthesizing Schiff base ligands, which form complexes with metals that show significant cytotoxic activity [1] [2]. The interest in these complexes, particularly organotin(IV) compounds, stems from their potential as non-platinum chemotherapeutic agents, aiming to overcome the side-effects and resistance associated with traditional platinum-based drugs like cisplatin [1] [3].

The table below summarizes the core quantitative data for representative organotin(IV) compounds derived from this compound Schiff bases [1] [3]:

Compound General Formula Coordination Geometry Key Technique(s) for Structure Elucidation Cytotoxic Activity (Highlight)

| [R₂Sn(L)] (Where L = Schiff base; R = Ph or Me) | Five-coordinate, intermediate between trigonal-bipyramidal and square-pyramidal (C₂NOS geometry) [1] [3]. | Single-crystal X-ray diffraction, Multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn), IR, UV-Vis, DFT calculations [1] [3]. | Diphenyltin(IV) compounds showed greater potency than Schiff bases or dimethyltin(IV) compounds against various cancer cell lines [1]. |

Experimental Protocol for XRD Analysis

The following workflow outlines the standard methodology for the synthesis, crystallization, and structural analysis of this compound-derived complexes, as described in the research [1] [3]:

G cluster_0 1. Synthesis & Crystallization cluster_1 2. Data Collection & Processing cluster_2 3. Structure Solution & Refinement A Synthesize Schiff Base (Condense this compound with amine/hydrazine) B Form Metal Complex (React Schiff base with metal salt, e.g., R₂SnCl₂) A->B C Grow Single Crystals (Slow evaporation from suitable solvent) B->C D X-ray Diffraction Data Collection C->D E Data Processing (Indexing, integration, scaling) D->E F Solve the Phase Problem (Direct methods, e.g., SHELXT) E->F G Refine the Structure (Full-matrix least-squares, e.g., SHELXL) F->G H Final Validated CIF & Publication G->H

Workflow for single-crystal XRD analysis of this compound complexes.

Detailed Methodological Steps
  • Synthesis & Crystallization:

    • Schiff Base Synthesis: The tridentate ONS Schiff base ligands are typically prepared by condensing This compound with amines or hydrazine derivatives (e.g., S-benzyldithiocarbazate) in a 1:1 molar ratio in ethanol, often under reflux [1] [3]. Purity is commonly checked via elemental analysis and spectroscopic methods.
    • Metal Complexation: The Schiff base ligand is deprotonated and reacted with organotin(IV) precursors like dimethyltin(IV) dichloride (Me₂SnCl₂) or diphenyltin(IV) dichloride (Ph₂SnCl₂). This is often done under reflux in a dry solvent like toluene or methanol [1] [3].
    • Crystal Growth: Single crystals suitable for XRD are obtained through slow evaporation of the reaction solution or a purified sample dissolved in a solvent like chloroform, DMSO, or DMF [1].
  • Data Collection & Processing:

    • A suitable single crystal is mounted on the diffractometer. Data collection is performed at controlled temperatures (e.g., 100 K) using Mo Kα or Cu Kα radiation.
    • The raw data frames are processed using software like CrysAlisPro to index the unit cell, integrate reflection intensities, and apply corrections [2].
  • Structure Solution & Refinement:

    • The crystal structure is solved using direct methods with programs like SHELXT [2].
    • The initial structural model is refined against all data using full-matrix least-squares methods in programs like SHELXL. This process involves adjusting atomic positions, displacement parameters, and occupancy to minimize the difference between observed and calculated structure factors [1] [2]. The ORTEP program is often used for generating thermal ellipsoid plots for publication [2].

Key Structural Features and Tautomerism

The crystal structure of this compound itself has been determined, showing a planar molecule stabilized by an intramolecular hydrogen bond between the aldehyde oxygen and the phenolic hydrogen [4]. When forming Schiff bases, this compound derivatives can exhibit tautomerism, which plays a crucial role in their coordination behavior [2].

G cluster_tautomers Schiff Base Tautomers (e.g., with thiophene hydrazide) cluster_coord Coordination Mode in Organotin(IV) Complex OVanillin This compound Precursor EnolImine Enol-Imine Form (-OH, -C=N-) OVanillin->EnolImine Condensation KetoAmine Keto-Enamine Form (=O, -C-NH-) EnolImine->KetoAmine Tautomerization Complex Dinegative Tridentate Ligand Coordinates via: Phenoxide-O, Imine-N, Thiolate-S KetoAmine->Complex Deprotonation & Coordination

Tautomerism and coordination behavior of this compound Schiff bases.

The structural analysis of these organotin(IV) complexes reveals a consistent five-coordinate geometry around the tin center. The coordination sphere is composed of the three donor atoms from the Schiff base (thiolate-S, phenoxide-O, and imine-N) and two carbon atoms from the organic groups (Me or Ph). This geometry is typically intermediate between trigonal bipyramidal and square pyramidal [1] [3].

Complementary Analytical & Computational Methods

XRD is the definitive technique for determining solid-state structure, but it's often complemented by other methods and computational studies.

  • Spectroscopic Techniques:

    • IR Spectroscopy: Confirms deprotonation and coordination. The disappearance of the v(NH) stretch (~3089 cm⁻¹) and a shift in the v(C=N) azomethine stretch to lower wavenumbers indicate complex formation. The v(C–S) band splitting is evidence of thiolate sulphur coordination [3].
    • NMR Spectroscopy: Multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) in solution provides information about the symmetry and coordination environment. The ¹¹⁹Sn NMR chemical shift is particularly sensitive to the coordination number and geometry around the tin atom [1] [3].
  • Computational Chemistry:

    • Density Functional Theory (DFT): Used to optimize the molecular geometry, which is then compared with the XRD data to validate the experimental structure. DFT also calculates vibrational frequencies to aid in IR spectral assignments [1] [4] [3].
    • Molecular Docking: Employed to study the interaction between the organotin(IV) complexes and biomolecules like DNA. Studies suggest these compounds exhibit strong DNA binding affinity, primarily through groove-binding interactions [1].

Conclusion

References

exploring o-Vanillin as a precursor for metal complexes

Author: Smolecule Technical Support Team. Date: February 2026

Coordination Chemistry of o-Vanillin

This compound (2-hydroxy-3-methoxybenzaldehyde) is a versatile multidentate ligand due to its phenolic oxygen, carbonyl oxygen, and methoxy group [1]. It readily forms Schiff bases when condensed with primary amines, creating a robust tridentate O,N,O-donor system ideal for generating stable complexes with transition metals like Cu(II), Co(II), and Ni(II) [1] [2].

The aldehyde group is key for forming the characteristic imine (C=N) bond in Schiff bases [2]. The molecule can exhibit photochromism and thermochromism due to proton transfer between the hydroxyl oxygen and imine nitrogen [1]. This compound Schiff bases can exist in enol-imine or keto-amine tautomeric forms, influencing their coordination behavior [1].

Synthesis Protocols and Experimental Design

Synthesis of this compound Schiff Base Ligand

A novel tridentate Schiff base ligand can be synthesized by condensing 2-amino-4-chlorophenol with this compound [1].

  • Reagents: this compound (Sigma-Aldrich, 99%), 2-amino-4-chlorophenol (TCI Chemicals), absolute ethanol [1].
  • Procedure: Mix equimolar amounts of this compound and the amine in absolute ethanol. Stir the reaction mixture at ambient temperature for approximately 2 hours. The resulting precipitate can be collected, washed with cold ethanol, and dried [1].
  • Typical Yield: ~76% yield [2].
Synthesis of Metal Complexes

The general template method involves reacting the pre-formed Schiff base ligand with metal salts [1].

  • Common Metal Salts: Cu(II) chloride dihydrate, Co(II) chloride hexahydrate, Ni(II) chloride hexahydrate (Merck, 97-98%) [1].
  • Procedure: Add an ethanolic solution of the metal salt to a stirred ethanolic solution of the Schiff base ligand in a 1:1 molar ratio. Reflux the mixture for 4-5 hours. Colored precipitates of the metal complexes form upon cooling the reaction mixture [1] [2].

The following diagram illustrates the synthesis workflow from starting materials to the final metal complex.

synthesis_workflow Start Start Reaction oVanillin This compound Start->oVanillin Amine 2-Amino-4-chlorophenol Start->Amine Condensation Condensation in Ethanol (Ambient Temp, 2 hrs) oVanillin->Condensation Amine->Condensation Ligand Schiff Base Ligand (Yield: ~76%) Condensation->Ligand Reflux Reflux in Ethanol (4-5 hours) Ligand->Reflux MetalSalt Metal Salt (e.g., CuCl₂·2H₂O) MetalSalt->Reflux Complex Metal Complex (Colored Precipitate) Reflux->Complex

Synthesis workflow for this compound Schiff base metal complexes

Complex Characterization and Key Findings

Comprehensive characterization confirms complex formation and structure.

  • Spectroscopy:
    • FTIR: Confirm coordination via shifts in azomethine (C=N) peak to lower frequencies and presence of M-O and M-N bonds [1] [2].
    • UV-Vis: Determine geometry; distorted octahedral geometry is common for Cu(II), Co(II), Ni(II) complexes [1].
    • NMR ( [1]H & C): Characterize ligand structure; signal for azomethine proton typically appears at δ 10.62–11.07 ppm [2].
  • Elemental and Thermal Analysis: Confirm composition and complex stability [1] [2].
  • Single Crystal vs. Powder XRD: Used when single crystals suitable for SCXRD cannot be obtained to analyze solid-state structure [1].
  • Computational Chemistry (DFT): Model optimized geometries, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMO) to correlate with experimental data [1].

The table below summarizes characterization data for selected this compound complexes.

Complex Type Proposed Geometry Key FTIR Shift (C=N cm⁻¹) Antimicrobial Activity (Zone of Inhibition / MIC) Reference
Cu(II) Complex Distorted Octahedral Shift to lower frequency Enhanced activity vs. free ligand against E. coli, B. subtilis [1] [1]
Co(II) Complex Distorted Octahedral Shift to lower frequency Enhanced activity vs. free ligand against E. coli, B. subtilis [1] [1]
Ni(II) Complex Distorted Octahedral Shift to lower frequency Enhanced activity vs. free ligand against E. coli, B. subtilis [1] [1]
Zn(II) Complex Square Planar Shift to lower frequency Cytotoxic activity (IC₅₀ ~56 µg/mL in HeLa cells) [2] [2]

Biological Applications and Mechanisms

This compound complexes show promise in biomedical applications, primarily as antimicrobial and anticancer agents.

  • Antimicrobial Activity: Metal complexes often show enhanced activity compared to free ligands. Studies demonstrate efficacy against Gram-positive (B. subtilis), Gram-negative (E. coli) bacteria, and fungi (S. cerevisiae) [1]. The proposed Overtone Concept and Chelation Theory suggest reduced polarity and enhanced lipophilicity facilitate crossing microbial membranes [1].
  • Anticancer Activity: Schiff base metal complexes exhibit cytotoxicity against various cell lines. For example, a Co(II) complex with a triazole-based this compound Schiff base showed significant activity against breast cancer cell line (MCF-7), with some derivatives showing superior activity to ligands [2].
  • Direct Biological Action of this compound: Independent of metal complexation, this compound acts as a covalent inhibitor of Toll-like receptor (TLR) signaling. It binds to Lys-210 of the MAL/TIRAP adaptor protein, inhibiting TLR2 signaling, which is relevant for inflammatory conditions [3] [4].

The diagram below illustrates this covalent inhibition mechanism.

signaling_pathway TLR2 TLR2 Ligand Binding Dimerization Receptor Dimerization TLR2->Dimerization MAL_Recruit MAL/TIRAP Recruitment Dimerization->MAL_Recruit MyD88_Recruit MyD88 Recruitment MAL_Recruit->MyD88_Recruit Signaling Downstream NF-κB Signaling MyD88_Recruit->Signaling Inflammation Pro-Inflammatory Cytokine Production Signaling->Inflammation oVanillinInhib This compound oVanillinInhib->MAL_Recruit Covalently Binds Lys-210

This compound inhibits TLR2 signaling by covalent binding

Experimental Workflow and Best Practices

A robust experimental workflow integrates synthesis, characterization, and application testing.

  • Purification: Recrystallize ligands and complexes from suitable solvents like ethanol or dichloromethane/hexane mixtures [1].
  • Ligand Design: Introduce electron-withdrawing groups (e.g., -Cl) to enhance lipophilicity and biological activity [1].
  • Metal Selection: Choose biocompatible metals (Cu, Co, Ni, Zn) involved in enzymatic processes for pharmaceutical applications [1].
  • Activity Validation:
    • Antimicrobial: Use Colony Forming Unit (CFU) analysis, Minimum Inhibitory Concentration (MIC) determination, and zone of inhibition assays [1].
    • Anticancer: Employ standard MTT or Sulforhodamine B (SRB) assays on relevant cell lines (e.g., HeLa, MCF-7) [2].
  • Safety: As this compound's reactive aldehyde can form covalent bonds with proteins, assess specificity and potential off-target effects in biological systems [3].

References

Application Note: Colorimetric Quantification of Total Triterpenoids

Author: Smolecule Technical Support Team. Date: February 2026

AN-TTP-001 | Validated Methods for Triterpenoid Analysis in Plant Extracts and Natural Products

Introduction and Principle of Analysis

Triterpenoids are a large class of ubiquitous secondary metabolites in plants with significant commercial and pharmacological interest, demonstrating anti-inflammatory, antitumoral, and antiviral properties, among others [1]. Colorimetric assays are popular for the rapid quantification of total triterpenoid content due to their simplicity, cost-effectiveness, and high throughput capability [2] [1].

The fundamental principle of the vanillin-based assay involves a reaction under strongly acidic conditions. The acid acts as an oxidant, dehydrating triterpenoids to form carbocations that subsequently condense with the aldehyde group of vanillin. This reaction produces a highly conjugated colored adduct (typically pink to purple) that can be measured by ultraviolet-visible (UV-Vis) spectrophotometry [2] [3]. The intensity of the color is directly proportional to the concentration of triterpenoids in the sample.

Summary of Quantitative Method Performance

The table below summarizes the performance characteristics of several validated colorimetric methods for triterpenoid quantification, allowing researchers to select an appropriate protocol.

Table 1: Performance Data of Validated Colorimetric Methods for Triterpenoid Quantification

Method Reference Standard Linear Range (μg/mL) Correlation Coefficient (r) Limit of Detection (LOD) Limit of Quantification (LOQ) Wavelength (nm) Key Reagents
Vanillin-Sulfuric Acid [1] β-sitosterol 3.08 - 24.61 0.9998 0.042 μg/mL 0.14 μg/mL 548 Vanillin, Acetic Acid, Sulfuric Acid
Vanillin-Perchloric Acid [2] Not Specified - 0.9959 0.782 mg/mL 2.37 mg/mL - Vanillin, Perchloric Acid, Acetic Acid
Improved Vanillin-Perchloric Acid [2] Not Specified - 0.9959 0.782 mg/mL 2.37 mg/mL - Vanillin, Perchloric Acid, Acetic Acid
Microplate Vanillin-Perchloric Acid [4] Ursolic Acid 5 - 1000 - - - 548 Vanillin, Glacial Acetic Acid, Perchloric Acid
Detailed Experimental Protocols
3.1. Validated Vanillin-Sulfuric Acid Method for Plant Extracts

This protocol is adapted from a validated method for quantifying total triterpenes in Maytenus ilicifolia and Bauhinia holophylla leaves [1].

  • Reagents:

    • Vanillin solution (50 mg/mL) in acetic acid.
    • Concentrated Sulfuric Acid (99.5%).
    • Glacial Acetic Acid (99.7%).
    • Standard solution: β-sitosterol or ursolic acid in chloroform or ethanol (100 μg/mL).
    • Plant extracts dissolved in ethanol (e.g., 1 mg/mL).
  • Procedure:

    • Sample Preparation: Transfer aliquots of standard or sample solution (e.g., 100-800 μL) into test tubes. Evaporate the solvent to dryness in a water bath (e.g., 85°C).
    • Color Reaction: To the dry residue, add 250 μL of vanillin solution (50 mg/mL), followed by 500 μL of concentrated sulfuric acid.
    • Incubation: Heat the tubes in a water bath at 60 ± 1°C for 30 minutes.
    • Quenching & Dilution: Immediately transfer the tubes to an ice bath. Add 2500 μL of glacial acetic acid and mix.
    • Equilibration: Keep the solutions under cooling for 20 minutes, then at room temperature for another 20 minutes.
    • Measurement: Measure the absorbance of the resulting solution at 548 nm against a reagent blank prepared similarly.
  • Validation Notes: This method demonstrated high precision (RSD 0.56%-4.98%) and accuracy (recovery 96.63%-113.87%) [1].

3.2. Improved Vanillin-Perchloric Acid Method (Minimized Interference)

This protocol introduces a key modification—adding acid before vanillin—to minimize side reactions and solvent interference, enhancing robustness [2] [5].

  • Reagents:

    • Vanillin in ethanol.
    • Perchloric Acid.
    • Glacial Acetic Acid.
    • Standard and sample solutions.
  • Procedure:

    • Sample Preparation: Place sample/standard aliquots in test tubes and ensure they are free of interfering solvents (evaporation may be required).
    • Acid Pre-incubation: First, incubate the analyte solution with perchloric acid at 60°C.
    • Vanillin Addition: After the pre-incubation, add the vanillin solution.
    • Reaction Quenching: Quench the reaction by adding acetic acid.
    • Measurement: Measure the absorbance at the specified wavelength (commonly ~548 nm).
  • Key Improvement: Isolating the adduct confirmed that the color originates from vanillin polymerizing onto the triterpenoid analyte. This sequence reduces interference, yielding a method with high accuracy, precision (SD 0.072 mg/mL), and a correlation coefficient of 0.9959 [2].

3.3. Microplate-Based Vanillin-Perchloric Acid Protocol

This high-throughput protocol is adapted for 96-well microtiter plates [4].

  • Reagents:

    • Vanillin-glacial acetic acid solution (5% w/v).
    • Perchloric acid solution.
    • Glacial acetic acid.
    • Ursolic acid standard in methanol.
  • Procedure:

    • Plate Setup: Add 10 μL of extract (e.g., 10 mg/mL) or standard to individual wells.
    • Reagent Addition: Add 15 μL of vanillin-glacial acetic acid solution, followed by 50 μL of perchloric acid solution.
    • Incubation: Incubate the plate for 45 minutes at 60°C.
    • Quenching & Dilution: After cooling to room temperature, add 225 μL of glacial acetic acid.
    • Measurement: Read the absorbance at 548 nm using a microplate reader. A blank should be prepared using 100% methanol instead of the sample.

The following workflow diagram illustrates the key decision points and steps for the primary methods described above.

G Start Start: Prepare Sample & Standard Decision1 Choose Primary Method Start->Decision1 M1 Method 1: Vanillin-Sulfuric Acid Decision1->M1 Standard Tubes M2 Method 2: Improved Vanillin-Perchloric Decision1->M2 Minimize Interference M3 Method 3: Microplate Protocol Decision1->M3 High-Throughput SubM1 Evaporate solvent to dryness Add Vanillin → Sulfuric Acid Incubate 30 min at 60°C Cool, add Acetic Acid Measure at 548 nm M1->SubM1 SubM2 Pre-incubate with Perchloric Acid at 60°C Then add Vanillin Quench with Acetic Acid Measure Absorbance M2->SubM2 SubM3 Add sample/standard to well Add Vanillin → Perchloric Acid Incubate 45 min at 60°C Cool, add Acetic Acid Measure at 548 nm M3->SubM3 End Calculate Concentration from Standard Curve SubM1->End SubM2->End SubM3->End

Diagram 1: Experimental workflow for colorimetric quantification of triterpenoids.

Critical Considerations for Method Implementation
  • Standard Selection: The choice of reference standard (e.g., β-sitosterol, ursolic acid, oleanolic acid) is critical, as it will influence the calculated total triterpenoid content. Results should always be reported as equivalents of the standard used (e.g., mg EβS/g or mg UAE/g) [1] [4].
  • Solvent Interference: A major source of error is interference from common extraction solvents. Methanol, acetone, and n-butanol can cause intense darkening of the reaction solution even in the absence of triterpenoids [5]. It is essential to:
    • Use the same solvent for standards and blanks as for the sample.
    • Incorporate a solvent evaporation step before the color reaction to eliminate this interference [5].
  • Robustness: The improved vanillin-perchloric acid method, which involves pre-incubation with acid, has been shown to be robust and less affected by minor changes in reaction conditions [2].
Troubleshooting Guide

Table 2: Common Issues and Proposed Solutions

Problem Potential Cause Suggested Solution
High Blank Absorbance Solvent interference Evaporate the extraction solvent and reconstitute in a non-interfering solvent like ethanol or water before analysis [5].
Low Color Intensity/Precipitation Inadequate mixing after acid addition Ensure thorough and immediate vortexing after adding strong acids like sulfuric or perchloric acid.
Poor Precision Inconsistent incubation time/temperature Use a calibrated water bath and strict timer for all samples and standards.
Low Sensitivity Sub-optimal wavelength Confirm the maximum absorbance wavelength (λmax) for your specific standard and matrix, typically between 538-560 nm [1] [6].

References

Applications of o-Vanillin in Organic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

While not a catalyst itself, o-vanillin's reactive functional groups make it a valuable starting material. The table below summarizes its key applications based on the search results.

Application Area Role of this compound Key Findings / Outputs
Synthesis of Fluorescent Materials [1] Building block / Precursor Used to synthesize solid-state fluorescent compounds (azine F2, azo dye F3) with aggregation-induced emission (AIE) properties; potential for optoelectronic devices [1].
Ligand for Metal Catalysts [2] Precursor for ligand synthesis Served as a starting material in a multi-step synthesis to create a heterogeneous copper-acridine complex; this complex acted as a Lewis acid catalyst for azoacridine synthesis [2].
Synthesis of Bio-based Polymers [3] Monomer In vanillin (isomer), used in acid-catalyzed polymerization to create a catechol-based redox polymer for lithium-organic battery cathodes [3].

Detailed Experimental Protocols

Here are detailed methodologies for key reactions involving this compound, based on the published literature.

Protocol 1: Synthesis of a Fluorescent Azine (F2) from this compound [1]

This protocol describes the synthesis of a symmetrical azine compound that exhibits strong solid-state fluorescence.

  • Workflow Diagram

G Start Start: this compound Step1 Dissolve in Absolute Ethanol Start->Step1 Step2 Add Hydrazine Hydrate (99%, excess) Step1->Step2 Step3 Reflux for 4-6 hours (Monitor via TLC) Step2->Step3 Step4 Cool to Room Temperature Step3->Step4 Step5 Collect Precipitate (Vacuum Filtration) Step4->Step5 Step6 Wash with Cold Ethanol Step5->Step6 Step7 Recrystallize from Ethanol Step6->Step7 End End: Pure Azine (F2) Step7->End

  • Materials & Equipment

    • Chemicals: this compound (≥98%), absolute ethanol, 99% hydrazine hydrate.
    • Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, TLC plates, vacuum filtration setup.
  • Procedure

    • Reaction: In a round-bottom flask, dissolve 1.0 gram of this compound in 30 mL of absolute ethanol. While stirring, slowly add a 1.5 molar excess of 99% hydrazine hydrate.
    • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4 to 6 hours.
    • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
    • Isolation: After completion, allow the mixture to cool to room temperature. A solid precipitate will form.
    • Purification: Collect the solid via vacuum filtration. Wash the precipitate thoroughly with small portions of cold ethanol to remove impurities.
    • Recrystallization: Purify the crude product by recrystallization from hot ethanol to obtain the pure azine (F2) as crystalline solid.
  • Analysis & Notes

    • Characterization: Confirm the structure using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.
    • Photophysics: The solid-state photophysical properties can be investigated using UV-Vis and fluorescence spectroscopy, revealing AIE behavior [1].
Protocol 2: this compound as a Precursor for a Catalyst Ligand [2]

This multi-step protocol outlines how this compound is transformed into part of a ligand system for a heterogeneous copper catalyst.

  • Workflow Diagram

G OVanillin This compound Immobilize Immobilize onto Amino-functionalized Kit-6 OVanillin->Immobilize Condense Condense with α-Methyleneacetophenone Immobilize->Condense LigandForm Ligand Formation (with Acridine) Condense->LigandForm Metalate Complex with Cu(I) ions LigandForm->Metalate FinalCatalyst Final Heterogeneous Catalyst Metalate->FinalCatalyst

  • Materials & Equipment

    • Chemicals: this compound, amino-functionalized mesoporous silica Kit-6, α-methyleneacetophenone, acridine derivative, Copper(I) salt (e.g., CuI), appropriate anhydrous solvents.
    • Equipment: Schlenk line for air-sensitive chemistry, vacuum oven, mechanical stirrer, standard glassware.
  • Procedure

    • Immobilization: The first step involves covalently immobilizing this compound onto the surface of amino-functionalized Kit-6 silica. This is typically done by forming an imine linkage (Schiff base) between the aldehyde group of this compound and the amino groups on the solid support.
    • Functionalization: The immobilized vanillin derivative is subsequently condensed with α-methyleneacetophenone.
    • Ligand Assembly & Metalation: The resulting intermediate is then reacted with an acridine derivative to form the final ligand framework. This ligand is subsequently complexed with Copper(I) ions to create the active catalytic site anchored on the solid support [2].
  • Application & Notes

    • Catalytic Use: The final material, "Kit-6-NH₂@Vanillin@α-methyleneacetophenone@acridine-Cu(I)," is a recoverable Lewis acid catalyst.
    • Reaction: It has been successfully applied in the synthesis of azoacridines, demonstrating recyclability over several cycles without a significant loss of activity [2].

Conclusion and Research Outlook

References

Comprehensive Application Notes and Protocols: o-Vanillin Complexes for DNA Cleavage Studies in Anticancer Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction and Significance

o-Vanillin derivatives and their metal complexes represent an emerging class of compounds with significant potential in anticancer drug development due to their pronounced DNA binding and cleavage capabilities. These complexes leverage the unique redox properties of transition metals, particularly copper, to induce oxidative DNA damage through reactive oxygen species generation. Recent studies demonstrate that structural modifications through coordination chemistry can enhance these biological activities, making them promising candidates for targeted cancer therapies. The chelation of this compound with biologically relevant metals often results in enhanced cytotoxic effects compared to the parent ligands, while maintaining selectivity between cancerous and normal cells.

The therapeutic significance of these compounds lies in their dual functionality—they can interact with DNA through both binding and cleavage mechanisms while simultaneously targeting specific cancer cell pathways. Research has shown that copper(II) complexes derived from this compound exhibit particularly strong DNA affinities with binding constants ranging from 10³ to 10⁵ M⁻¹, indicating substantial potential for pharmaceutical development [1] [2]. Furthermore, their ability to cleave genomic DNA through nuclease activity and induce apoptosis in cancer cell lines positions them as viable alternatives to traditional chemotherapeutic agents with potentially fewer side effects.

Complex Synthesis and Characterization

Synthesis of this compound Schiff Base Ligands

The synthesis of This compound-derived Schiff base ligands typically involves a condensation reaction between this compound and various amines or amino acids. A representative protocol for synthesizing NaLH (2-{(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino}-3-methylbutanoic acid) from this compound and L-valine demonstrates this approach: equimolar quantities of this compound and L-valine are dissolved in methanol and refluxed for 4-6 hours with continuous stirring. The Schiff base formation is monitored by TLC, and the resulting product is purified through recrystallization from ethanol to yield the ligand in pure form [1]. This ligand serves as the primary coordinating agent for metal ions, with the imine nitrogen and phenolic oxygen atoms providing the essential donor atoms for complex formation.

Synthesis of Metal Complexes

Metal complexes are synthesized by reacting the pre-formed Schiff base ligands with appropriate metal salts, often in the presence of coligands such as 1,10-phenanthroline or 2,2'-bipyridyl to modulate their structural and electronic properties. In a documented procedure, the Cu(II) complex with a 2,2'-bipyridyl coligand was prepared by adding an ethanolic solution of the Schiff base ligand to a stirred solution of copper acetate monohydrate in ethanol, followed by the addition of the coligand in a 1:1:1 molar ratio [1]. The reaction mixture is refluxed for 6-8 hours, during which colored complexes precipitate. The crystalline products are filtered, washed thoroughly with ethanol and ether, and dried under vacuum. Elemental analysis typically confirms the composition, with yields generally ranging from 65-80% depending on the specific metal and coligands employed.

Table 1: Characterization Techniques for this compound Complexes

Technique Application Key Information Obtained
Elemental Analysis Composition verification C, H, N percentages confirming complex stoichiometry
FTIR Spectroscopy Structural elucidation Shifts in C=N and C-O stretches confirming coordination through imine nitrogen and phenolic oxygen
UV-Vis Spectroscopy Electronic properties d-d transitions, charge transfer bands, and coordination geometry assessment
NMR Spectroscopy Ligand characterization ^1H and ^13C NMR for ligand structure confirmation (diamagnetic complexes only)
Single Crystal XRD Structural determination Exact molecular geometry, bond lengths, and coordination sphere
Magnetic Susceptibility Electronic configuration Metal oxidation state and coordination geometry information
Mass Spectrometry Molecular mass Molecular ion peaks confirming complex molecular weight
Structural Characterization Outcomes

Characterization studies reveal diverse coordination geometries for this compound complexes depending on the metal center and coligands employed. Copper(II) complexes typically exhibit square pyramidal or octahedral geometries, as confirmed by single crystal XRD studies [1]. For instance, a recently reported Cu(II) complex with a 2,2'-bipyridyl coligand demonstrated octahedral coordination, while the analogous complex without this coligand adopted a square pyramidal geometry [1]. These structural differences significantly influence the biological activity of the complexes, particularly in their DNA binding affinity and cleavage efficiency. The geometric preferences also affect the redox behavior of the metal centers, which is crucial for the generation of reactive oxygen species responsible for DNA cleavage.

DNA Binding and Cleavage Analysis

DNA Binding Mechanisms

This compound metal complexes interact with DNA through several binding modes, with intercalation being the most prevalent. Electronic perturbation assays using UV-Vis spectroscopy provide evidence for intercalative binding, typically showing significant hypochromism (30-60%) and red shifts (2-5 nm) in the charge transfer bands of the complexes upon addition of calf thymus DNA [2]. These spectral changes indicate strong stacking interactions between the aromatic rings of the complex and the DNA base pairs. The binding constants (Kb) for this compound complexes with DNA generally range from 10³ to 10⁵ M⁻¹, reflecting moderate to strong binding affinities that can be quantified using the Wolfe-Shimmer equation [2]. Competitive binding studies with ethidium bromide further confirm the intercalative binding mode by demonstrating reduced fluorescence upon addition of the complexes, indicating displacement of the DNA-bound fluorophore.

DNA Cleavage Activity

The nuclease activity of this compound complexes represents their most therapeutically relevant property, enabling direct cleavage of DNA strands through oxidative pathways. Gel electrophoresis experiments using supercoiled pUC19 DNA demonstrate that these complexes can efficiently convert Form I (supercoiled) to Form II (nicked) and Form III (linear) DNA in the presence of reducing agents like glutathione or hydrogen peroxide [3]. A particularly striking example shows that a vanillin-based copper(II) complex at just 10 μmol L⁻¹ with H₂O₂ (1 mmol L⁻¹) causes extensive DNA cleavage leading to Form III, while complete conversion to nicked Form II occurs at 40 μmol L⁻¹ with glutathione (10 mmol L⁻¹) [3]. This concentration-dependent cleavage efficiency highlights the potential of these complexes as artificial nucleases.

Table 2: DNA Binding and Cleavage Parameters of Representative this compound Complexes

Complex Binding Constant (Kb), M⁻¹ Cleavage Efficiency Conditions Proposed Mechanism
[Cu(phen)(van)₂] 4.2 × 10⁵ [1] Complete cleavage to Form II at 40 μmol L⁻¹ [3] With GSH (10 mmol L⁻¹) Oxidative pathway via superoxide generation
Cu(II) with 2,2'-bipyridyl 2.3 × 10⁵ [1] Extensive cleavage to Form III at 10 μmol L⁻¹ [3] With H₂O₂ (1 mmol L⁻¹) Hydrolytic pathway
Co(II) complex [Co(HL)₂] 8.74 × 10³ [4] Moderate activity Physiological conditions Intercalative binding with partial cleavage
Ligand (H₂L) 1.36 × 10³ [4] Weak activity Physiological conditions Minor groove binding
Mechanistic Insights

The DNA cleavage mechanisms of this compound complexes primarily involve reactive oxygen species (ROS) generation through metal-centered redox processes. Studies indicate that copper(II) complexes react with cellular reducing agents like glutathione to produce superoxide radicals and other ROS that mediate oxidative DNA damage [3]. This is confirmed through radical scavenging experiments using compounds such as DMSO (hydroxyl radical scavenger), superoxide dismutase (superoxide scavenger), and sodium azide (singlet oxygen scavenger). The specific scavengers that inhibit DNA cleavage help identify the predominant ROS involved. Additional evidence comes from electrochemical studies that reveal the redox potentials of the complexes fall within the biologically accessible range, facilitating electron transfer processes under physiological conditions.

Cytotoxicity and Anticancer Activity

The therapeutic potential of this compound complexes is most evident in their cytotoxicity profiles against various cancer cell lines. These complexes typically demonstrate dose-dependent cytotoxicity with IC₅₀ values in the low micromolar range, indicating potent anticancer activity. Significant findings include Cu(II) complexes derived from this compound and L-valine showing IC₅₀ values of 8 μM, 4.1 μM and 2.8 μM for the ligand, complex 1, and complex 2 (with coligand), respectively, against PANC-1 pancreatic cancer cells [1]. The enhanced activity of the complex with the coligand highlights the importance of auxiliary ligands in modulating biological activity.

Notably, these complexes often maintain selective cytotoxicity toward cancer cells while showing reduced toxicity toward normal cells. For instance, complexes 1 and 2 displayed 80% to 72.84% cell viability of human normal pancreatic cells at various concentrations, despite their potent activity against PANC-1 cancer cells [1]. Similar selectivity was observed for a vanillin-based copper(II) complex against three distinct cell lines: B16–F10 (IC₅₀ = 3.39 ± 0.61 μmol L⁻¹), HUH-7 (IC₅₀ = 4.22 ± 0.31 μmol L⁻¹), and 786-0 (IC₅₀ = 10.38 ± 0.91 μmol L⁻¹) [3]. This therapeutic window is essential for their development as potential anticancer agents with reduced side effects.

The mechanisms of cell death induced by these complexes primarily involve apoptosis, as confirmed by flow cytometry studies showing increased sub-G1 populations—a hallmark of apoptotic cells [1] [3]. Additional cell cycle analyses reveal that effective complexes can arrest cancer cells in specific cell cycle phases, particularly G2/M phase, preventing further proliferation [1]. Molecular docking studies further support these findings by demonstrating strong binding affinities with cancer-relevant targets like EGFR kinase and TRK receptor molecules, with computed binding energies of -10.82 kcal mol⁻¹ and -11.97 kcal mol⁻¹, respectively [1]. These computational predictions provide molecular-level insights into the potential mechanisms of action.

Experimental Protocols and Methodologies

DNA Binding Experiments

UV-Vis Titration for Binding Constant Determination: Prepare a solution of the complex in Tris-HCl buffer (5 mmol L⁻¹, pH 7.2) and record the baseline absorption spectrum. Titrate with increasing concentrations of calf thymus DNA (0-100 μmol L⁻¹) while maintaining a constant complex concentration. Allow equilibrium to reach (5-10 minutes) after each addition before recording the spectrum. Calculate the binding constant (Kb) using the Wolfe-Shimmer equation: [DNA]/(εa-εf) = [DNA]/(εb-εf) + 1/Kb(εb-εf), where [DNA] is the DNA concentration, εa is the apparent extinction coefficient, εf is the extinction coefficient of the free complex, and εb is the extinction coefficient of the fully bound complex [2].

Competitive Ethidium Bromide Displacement Assay: Prepare DNA-bound ethidium bromide by mixing CT DNA (50 μmol L⁻¹) with ethidium bromide (5 μmol L⁻¹) in Tris-HCl buffer and incubating for 30 minutes. Titrate with increasing concentrations of the test complex (0-50 μmol L⁻¹) and record fluorescence quenching at an excitation wavelength of 520 nm and emission wavelength of 600 nm. Calculate the apparent binding constant from the slope of the plot of I₀/I versus complex concentration, where I₀ and I are the fluorescence intensities in the absence and presence of the complex, respectively.

DNA Cleavage Assay

Gel Electrophoresis Procedure: Prepare reaction mixtures containing supercoiled pUC19 DNA (0.5 μg) in Tris-HCl buffer (50 mmol L⁻¹, pH 7.2) with varying concentrations of the test complex (0-100 μmol L⁻¹). Add activating agents such as hydrogen peroxide (1 mmol L⁻¹) or glutathione (10 mmol L⁻¹) as required. Incubate the mixtures at 37°C for 1-2 hours. Stop the reactions by adding loading dye (0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol). Perform electrophoresis separation on 1% agarose gel in TAE buffer at 50 V for 2-3 hours. Stain the gel with ethidium bromide (0.5 μg mL⁻¹) and visualize under UV light to assess DNA cleavage by monitoring the conversion of supercoiled DNA (Form I) to nicked (Form II) and linear (Form III) forms [3].

Reactive Oxygen Species Detection: To identify the cleavage mechanism, include specific scavengers in parallel experiments: DMSO (10 mmol L⁻¹) for hydroxyl radicals, superoxide dismutase (10 units) for superoxide anions, and sodium azide (10 mmol L⁻¹) for singlet oxygen. Compare the cleavage efficiency with and without scavengers to identify the primary reactive species responsible for DNA cleavage.

Cytotoxicity Assessment

MTT Assay Protocol: Seed cancer cells (e.g., PANC-1, MCF-7) in 96-well plates at a density of 5 × 10³ cells per well and allow to adhere for 24 hours. Treat with various concentrations of the test complexes (0-100 μmol L⁻¹) for 48-72 hours. Add MTT reagent (0.5 mg mL⁻¹) and incubate for 4 hours to allow formazan crystal formation. Dissolve the crystals in DMSO and measure absorbance at 570 nm using a microplate reader. Calculate percentage viability relative to untreated controls and determine IC₅₀ values using non-linear regression analysis [1] [3].

Cell Cycle Analysis: After treatment with complexes at their IC₅₀ concentrations for 24 hours, harvest cells by trypsinization, wash with PBS, and fix in 70% ethanol at -20°C overnight. Treat with RNase A (100 μg mL⁻¹) and stain with propidium iodide (50 μg mL⁻¹). Analyze DNA content using a flow cytometer and determine cell cycle distribution using appropriate software. An increase in the sub-G1 population indicates apoptotic cells, while accumulation in specific phases (G1, S, or G2/M) reveals cell cycle arrest mechanisms [1].

Conclusion and Future Perspectives

This compound complexes represent a promising class of metallodrug candidates with demonstrated capabilities for DNA interaction and cleavage. Their structural versatility allows for fine-tuning of DNA binding affinity and cleavage efficiency through appropriate selection of metal centers and coligands. The consistently observed cytotoxic effects against various cancer cell lines, coupled with their apoptosis-inducing mechanisms, provide a strong foundation for their development as anticancer agents.

Future research should focus on enhancing selectivity through targeted delivery approaches, such as conjugation to cancer-specific antibodies or encapsulation in nanoparticles. Additionally, comprehensive toxicological studies and in vivo efficacy evaluations are essential next steps in the development pipeline. The relationships between complex structures and their DNA cleavage mechanisms revealed in these application notes provide a rational basis for designing improved derivatives with optimized pharmacological profiles for potential clinical translation.

Experimental Workflow and Mechanism Visualization

Experimental Workflow for DNA Interaction Studies

The following diagram illustrates the comprehensive experimental workflow for synthesizing and evaluating this compound complexes:

G cluster_synthesis Complex Synthesis & Characterization cluster_binding DNA Binding Studies cluster_cleavage DNA Cleavage Analysis cluster_bio Biological Evaluation Start Start: Experimental Workflow S1 Schiff Base Ligand Synthesis Start->S1 S2 Metal Complexation Reaction S1->S2 S3 Purification & Crystallization S2->S3 S4 Structural Characterization S3->S4 B1 UV-Vis Titration Experiments S4->B1 B2 Fluorescence Quenching Assays B1->B2 B3 Binding Constant Calculation B2->B3 C1 Gel Electrophoresis Setup B3->C1 C2 Reactive Oxygen Species Detection C1->C2 C3 Cleavage Mechanism Elucidation C2->C3 Bio1 Cytotoxicity Assays (MTT Method) C3->Bio1 Bio2 Cell Cycle Analysis (Flow Cytometry) Bio1->Bio2 Bio3 Apoptosis Detection Bio2->Bio3 MolecularModeling Molecular Docking Studies Bio3->MolecularModeling DataAnalysis Data Analysis & Correlation MolecularModeling->DataAnalysis End Conclusions & Future Work DataAnalysis->End

DNA Cleavage Mechanism Pathway

The following diagram illustrates the proposed mechanism of DNA cleavage by this compound complexes:

G cluster_ros ROS Types cluster_effects Biological Consequences Start This compound Complex Activation RedoxActivation Redox Activation by Cellular Reductants Start->RedoxActivation ROSGeneration Reactive Oxygen Species (ROS) Generation RedoxActivation->ROSGeneration OH •OH Hydroxyl Radicals ROSGeneration->OH O2 O₂⁻⁻ Superoxide Anions ROSGeneration->O2 H2O2 H₂O₂ Hydrogen Peroxide ROSGeneration->H2O2 DNAInteraction DNA Strand Interaction OH->DNAInteraction O2->DNAInteraction H2O2->DNAInteraction OxidativeDamage Oxidative DNA Damage DNAInteraction->OxidativeDamage SingleStrand Single-Strand Breaks OxidativeDamage->SingleStrand DoubleStrand Double-Strand Breaks OxidativeDamage->DoubleStrand BaseModification Base Modification & Sugar Damage OxidativeDamage->BaseModification subcluster_cleavage_types subcluster_cleavage_types CellularEffects Cellular Effects SingleStrand->CellularEffects DoubleStrand->CellularEffects BaseModification->CellularEffects CellCycle Cell Cycle Arrest CellularEffects->CellCycle Apoptosis Apoptosis Activation CellularEffects->Apoptosis CancerDeath Cancer Cell Death CellCycle->CancerDeath Apoptosis->CancerDeath

References

Application Notes: Vanillin in Polymer and Resin Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Vanillin, a bio-based phenolic aldehyde derived from lignin, serves as a versatile monomer for synthesizing sustainable polymers with enhanced properties. Its structure allows for chemical modifications, enabling the creation of materials for coatings, composites, 3D printing, and more [1] [2].

Vanillin-Based Waterborne Polyurethanes (WPUs) for Coatings and Adhesives

Vanillin can be synthesized into a diol chain extender (VAN-OH) featuring dynamic imine bonds, which are incorporated into waterborne polyurethane (WPU) dispersions.

  • Enhanced Mechanical Properties: WPUs incorporating VAN-OH exhibit a tensile strength of 12.8 MPa, which is three times greater than standard WPUs (4.3 MPa) [3].
  • Self-Healing Capability: Due to dynamic imine bonds, the material can completely mend surface scratches within 30 minutes at 80 °C [3].
  • Improved Performance: These WPUs show higher thermal stability, lower water absorption (22.8% vs. 32.2% after 7 days), and superior adhesion to stainless steel (18.17 kgf/cm² vs. 8.23 kgf/cm² for standard WPU) [3].
  • Applications: Ideal for producing environmentally friendly protective coatings, advanced adhesives, and flexible elastomers [3].
Vanillin-Derived Epoxy Resins for High-Performance Composites

Diglycidyl ether of vanillyl alcohol (DGEVA), a vanillin-derived epoxy resin, serves as a sustainable alternative to bisphenol-A (BPA) based epoxies in carbon fiber-reinforced composites.

  • Superior Mechanical Properties: When cured with 4,4-diaminodiphenyl sulfone (4,4-DDS), DGEVA exhibits a high glass transition temperature (Tg) of 140 °C, a bending stiffness of 3.84 ± 0.02 GPa, and a high fracture toughness of 1.33 ± 0.23 MPa·m¹ᐧ² [4].
  • Performance vs. Conventional Epoxy: This system shows up to 38% greater strength, 60% higher stiffness, and 160% higher fracture toughness than BADGE–DDS systems [4].
  • Applications: Suitable as a drop-in replacement for BPA-based epoxy resins in demanding structural applications within the aerospace and automotive industries [4].
Vanillin Acrylate Resins for Optical 3D Printing

Vanillin diacrylate (VD) and vanillin dimethacrylate (VDM) are used in photocurable resins for additive manufacturing.

  • Tunable Material Properties: Resin composition (photoinitiator amount, presence of dithiol or solvent) allows control over photocuring kinetics and final polymer rigidity [5].
  • Antimicrobial Activity: Polymers, especially those based on VD, show significant antibacterial activity against E. coli and S. aureus, and antifungal activity against A. niger and A. terreus [5] [2].
  • Performance: Vanillin diacrylate-based polymers possess thermal and mechanical properties comparable to commercial petroleum-derived resins, making them suitable for optical 3D printing techniques like direct laser writing [2].
  • Applications: Promising for manufacturing medical devices, food packaging, and various 3D-printed products requiring antimicrobial properties [5].

Detailed Experimental Protocols

Protocol 1: Synthesis of Vanillin Diol (VAN-OH) with Dynamic Imine Bonds [3]
  • Objective: To synthesize a bio-based chain extender for self-healing WPU.
  • Materials: Vanillin (5 g, 32 mmol), Ethylenediamine (1 g, 16 mmol), Ethanol (5 mL).
  • Procedure:
    • Dissolve vanillin in ethanol in a 100 mL three-necked flask equipped with a reflux condenser.
    • Add ethylenediamine dropwise to the reaction mixture, leading to a yellow precipitate.
    • Heat the mixture to 55 °C and reflux with stirring for 8 hours.
    • Filter the resulting yellow precipitate and wash it with ethanol and water.
    • Dry the product (VAN-OH) under vacuum at 70 °C for 24 hours.
  • Note: The expected yield is a yellow powder (5.5 g, 92.62%), with a melting point of 232–233 °C [3].
Protocol 2: Formulation of Self-Healing Waterborne Polyurethane (WPU-VAN-OH) [3]
  • Objective: To prepare a self-healing WPU dispersion using VAN-OH.
  • Materials: Polytetrahydrofuran (PTHF, Mn = 1000 g/mol, 15 g), Isophorone diisocyanate (IPDI, 6 g), VAN-OH (1.2 g), Dimethylolpropionic acid (DMPA, 1 g), Dibutyltin dilaurate (DBTDL, 20 µL), Triethylamine (TEA), Distilled water.
  • Procedure:
    • Charge PTHF and IPDI into a 100 mL reactor. Add DBTDL catalyst.
    • Heat the mixture to 70 °C under a nitrogen atmosphere and stir mechanically for 4 hours.
    • Add DMPA and VAN-OH to the reactor. Stir the mixture at 80 °C until the NCO concentration reaches its theoretical value.
    • Cool the resulting NCO-terminated prepolymer to 40 °C.
    • Gradually add a mixture of distilled water and TEA (for neutralization) to the reactor with continuous stirring for 1 hour at 40 °C.
    • Obtain a milky WPU-VAN-OH dispersion.
Protocol 3: Photocuring of Vanillin Acrylate-Based Resins [5] [2]
  • Objective: To prepare cross-linked polymers from vanillin acrylates for 3D printing.
  • Materials: Vanillin diacrylate (VD) or Vanillin dimethacrylate (VDM), Phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) as photoinitiator, (Optional) 1,3-Benzenedithiol (BDT) as crosslinker, (Optional) Dichloromethane (DCM) as solvent.
  • Procedure:
    • Resin Preparation: Mix 1 mol of VD or VDM with 1-5 mol% of BAPO photoinitiator. For dual-cure systems, add 0.5 or 1 mol of BDT. A minimal amount of DCM can be added to dissolve solid components if necessary [5].
    • Curing: Stir the mixture until homogeneous. Pour into a mold and irradiate with UV/Vis light (250–450 nm wavelength) at an intensity of 310 mW/cm² for 1-4 minutes [2].
    • Post-processing: The resulting cross-linked polymer films can be used directly without washing [5].

Data Presentation

Table 1: Mechanical and Thermal Properties of Vanillin-Derived Polymers

Polymer Type Tensile Strength (MPa) Fracture Toughness (MPa·m¹ᐧ²) Glass Transition Temp. (Tg, °C) Key Feature Reference
WPU with VAN-OH 12.8 - - Self-healing [3]
Standard WPU 4.3 - - Benchmark [3]
DGEVA-DDS Epoxy - 1.33 ± 0.23 140 (DMA) High stiffness [4]
BADGE-DDS Epoxy - ~0.51 (approx.) - Benchmark [4]

Table 2: Formulation and Curing Parameters for Vanillin Acrylate Resins [5]

Resin Composition Code Photoinitiator (BAPO) Gelation Time (s) Storage Modulus after 350s (Pa)
1VD/1BAPO 1 mol% Defined by G'/G" crossover > 1.00 x 10⁷
1VD/3BAPO 3 mol% Shorter than 1 mol% > 1.00 x 10⁷
1VD/1BDT/1BAPO 1 mol% Defined by G'/G" crossover > 1.00 x 10⁷

Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis pathway for a self-healing polyurethane and a general workflow for developing vanillin-based polymers.

G Start Start: Vanillin and Ethylenediamine Step1 Reflux in Ethanol at 55°C for 8h Start->Step1 Step2 Filter and Wash with Ethanol/Water Step1->Step2 Step3 Dry under Vacuum at 70°C for 24h Step2->Step3 ProductA Product: VAN-OH (Yellow Powder) Step3->ProductA P2 Add DMPA and VAN-OH (80°C until NCO theoretical value) ProductA->P2 Chain Extender P1 PTHF + IPDI + Catalyst (70°C, 4h) Prepolymer NCO-terminated Prepolymer P1->Prepolymer Prepolymer->P2 P3 Cool to 40°C Neutralize with TEA/Water P2->P3 FinalProduct Final Product: WPU-VAN-OH Dispersion P3->FinalProduct

Synthesis Pathway for Self-Healing WPU

G Vanillin Vanillin Precursor ChemMod Chemical Modification Vanillin->ChemMod Monomer Functional Monomer (e.g., DGEVA, VD, VDM, VAN-OH) ChemMod->Monomer Formulation Resin Formulation (with hardeners, photoinitiators) Monomer->Formulation Processing Processing (Casting, Curing, 3D Printing) Formulation->Processing Characterization Characterization (Mechanical, Thermal, etc.) Processing->Characterization FinalApp Final Application (Coatings, Composites, 3D Prints) Characterization->FinalApp

General Workflow for Vanillin-Based Polymer Development

References

Application Notes and Protocols: o-Vanillin Schiff Bases as Corrosion Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

o-Vanillin Schiff bases are emerging as highly effective, environmentally benign corrosion inhibitors for ferrous metals in acidic environments. These compounds are synthesized from the condensation of this compound (2-hydroxy-3-methoxybenzaldehyde) with various amines, forming molecules rich in heteroatoms (N, O) and conjugated π-systems that enable strong adsorption onto metal surfaces. Their structural versatility allows for tailoring properties for specific industrial applications, including acid cleaning, descaling, and pickling processes, while offering a renewable, biomass-derived alternative to traditional, more toxic corrosion inhibitors. The following notes and detailed protocols provide researchers with methodologies for synthesizing, characterizing, and evaluating these promising compounds.

Synthesis and Structural Characterization

Synthesis of this compound Schiff Bases

Principle: Schiff bases are formed via nucleophilic addition of a primary amine to the carbonyl group of this compound, followed by dehydration to generate an imine (C=N) bond. [1]

General Synthesis Protocol (for a Monomeric Schiff Base): [2]

  • Reaction Setup: Dissolve 5 mmol (e.g., 0.761 g) of this compound in 40 mL of methanol in a round-bottom flask equipped with a magnetic stirrer and condenser.
  • Amine Addition: Add 5 mmol of the chosen amine (e.g., 2-(aminomethyl)pyridine) dropwise to the stirring solution.
  • Condensation Reaction: Reflux the mixture with constant stirring for 15 hours at the solvent's boiling point.
  • Product Isolation: After cooling, concentrate the reaction mixture using a rotary evaporator. Purify the crude product via solvent extraction (e.g., using chloroform and water).
  • Final Purification: Wash the purified product with diethyl ether to remove any unreacted this compound and dry the final product under reduced pressure. Typical yields are around 70%.

Table 1: Representative Amines for Schiff Base Synthesis and Resulting Inhibitor Performance [2]

Amine Component Resulting Schiff Base (Example) Application Context Reported Max. Inhibition Efficiency
2-Picolylamine 2-methoxy-4-((pyridin-2-ylmethylimino)methyl)phenol Mild Steel / 1 M HCl ~95% at 313 K for dimeric form [2]
Aniline (Z)-N-phenyl-2-((phenylimino)methyl)cyclohept-1-en-1-amine St37 Carbon Steel / 15% H₂SO₄ >90% (Potentiodynamic Polarization) [3]
4,4'-Oxydianiline (Polymeric frameworks with this compound) - -

The following diagram illustrates the general synthesis workflow and the molecular architecture of a typical this compound Schiff base, highlighting key functional groups responsible for corrosion inhibition.

G compound_oVanillin This compound (2-Hydroxy-3-methoxybenzaldehyde) process_Condensation Condensation Reflux in MeOH, 15h compound_oVanillin->process_Condensation Reactants compound_Amine Primary Amine (R-NH₂) compound_Amine->process_Condensation product_SchiffBase This compound Schiff Base Key Groups: - Imine (C=N) - Phenolic -OH - Methoxy (-OCH₃) process_Condensation->product_SchiffBase Yield ~70% group_Imine Imine (C=N) Electron Donor product_SchiffBase->group_Imine Contains group_Phenolic Phenolic -OH Adsorption Site product_SchiffBase->group_Phenolic Contains group_Methoxy Methoxy (-OCH₃) Electron Donor product_SchiffBase->group_Methoxy Contains

Structural Characterization Techniques

Confirming the successful synthesis and purity of the compounds is crucial. The following techniques are standard practice. [4] [2] [3]

Table 2: Essential Characterization Techniques for this compound Schiff Bases

Technique Key Information Obtained Protocol Highlights / Expected Output

| Fourier Transform Infrared (FT-IR) Spectroscopy | Confirmation of imine (C=N) bond formation. | Sample Prep: KBr pellets for solids. Output: A strong, sharp peak in the 1610-1640 cm⁻¹ range confirms the C=N stretch. Disappearance of the broad O-H and C=O carbonyl stretches from the starting materials. | | Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure confirmation and purity assessment. | Solvent: DMSO-d₆ or CDCl₃. ¹H NMR: Look for a distinctive singlet between δ 8.3 - 8.5 ppm, assigned to the imine proton (-CH=N-). Aromatic and methoxy protons appear in their expected regions. | | Mass Spectrometry (MS) | Determination of molecular weight. | Ionization: Electrospray Ionization (ESI) or Electron Ionization (EI). Output: A dominant peak corresponding to the exact molecular mass of the Schiff base (e.g., m/z 291.1856 for a specific compound). [3] |

Corrosion Inhibition Performance Evaluation

Experimental Protocols for Efficacy Testing

Material Preparation: [2] [3]

  • Cut mild steel or St37 carbon steel coupons into precise dimensions (e.g., 2 cm × 2 cm × 0.2 cm).
  • Sequentially abrade with emery paper (grades 180 to 1200), rinse with distilled water, degrease with acetone, and air-dry thoroughly.

Test Environment: [2] [3]

  • Prepare an aggressive acid solution (e.g., 1 M HCl or 15% H₂SO₄) as the corrosive medium.
  • Add the synthesized Schiff base inhibitor at varying concentrations (e.g., 50-400 mg/L) for dose-response studies.

Core Evaluation Methods:

  • Weight Loss Method: [3]

    • Protocol: Immerse pre-weighed coupons in the inhibited and uninhibited acid solutions for a predetermined period (e.g., 6 hours) at a controlled temperature.
    • Measurements: Remove, clean, and re-weigh coupons. Calculate corrosion rate (CR) and inhibition efficiency (IE %).
    • IE% Calculation: ( IE% = \frac{W_0 - W_i}{W_0} \times 100 ) where ( W_0 ) and ( W_i ) are the weight losses without and with inhibitor, respectively.
  • Electrochemical Impedance Spectroscopy (EIS): [2] [3]

    • Setup: Use a standard three-electrode cell: working electrode (steel coupon), counter electrode (platinum), and reference electrode (saturated calomel, SCE).
    • Protocol: Apply a small AC potential perturbation (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the open-circuit potential.
    • Output: Nyquist and Bode plots. Fit data to an equivalent circuit model (e.g., R(QR)) to determine charge transfer resistance (Rₜ) and double-layer capacitance (Cₑ).
    • IE% Calculation: ( IE% = \frac{R_{ct(i)} - R_{ct(0)}}{R_{ct(i)}} \times 100 ) where ( R_{ct(0)} ) and ( R_{ct(i)} ) are the charge transfer resistances without and with inhibitor.
  • Potentiodynamic Polarization (PDP): [2] [3]

    • Protocol: Scan the potential from a cathodic to an anodic region relative to the open-circuit potential (e.g., ±250 mV) at a slow scan rate (e.g., 1 mV/s).
    • Output: Tafel plots. Extract corrosion current density (i𝒸ₒᵣᵣ), corrosion potential (E𝒸ₒᵣᵣ), and Tafel slopes (βa, βc).
    • IE% Calculation: ( IE% = \frac{i_{corr(0)} - i_{corr(i)}}{i_{corr(0)}} \times 100 ) where ( i_{corr(0)} ) and ( i_{corr(i)} ) are the corrosion current densities without and with inhibitor.
Quantitative Performance Data

Table 3: Summary of Corrosion Inhibition Performance from Literature [2] [3]

Inhibitor (Context) Evaluation Method Test Conditions Optimal Concentration Max. Inhibition Efficiency Observations
Dimeric Vanillin Schiff Base Weight Loss, EIS, PDP Mild Steel / 1 M HCl / 313 K Not Specified ~95% Outperformed monomeric analog. [2]
(Z)-N-phenyl-2-((phenylimino) methyl)cyclohept-1-en-1-amine (BDS) Potentiodynamic Polarization St37 Steel / 15% H₂SO₄ 400 mg/L >90% Classified as a mixed-type inhibitor. [3]
BDS Electrochemical Impedance Spectroscopy St37 Steel / 15% H₂SO₄ 400 mg/L ~91% Rₜ value increased significantly with inhibitor concentration. [3]

The workflow for the experimental evaluation of corrosion inhibition efficiency is summarized below.

G start Steel Coupon Preparation (Abrasion, Cleaning, Drying) a Prepare Corrosive Medium (e.g., 1M HCl, 15% H₂SO₄) start->a b Add Inhibitor at Varying Concentrations a->b method1 Weight Loss Method b->method1 method2 Electrochemical Methods (EIS & PDP) b->method2 output1 Output: Corrosion Rate Inhibition Efficiency (IE%) method1->output1 output2 Output: Rₜ, Cₑ, i_corr, E_corr Inhibition Efficiency (IE%) method2->output2 conclusion Data Analysis & Mechanism Elucidation (Adsorption Isotherm, Surface Analysis) output1->conclusion output2->conclusion

Adsorption Mechanism and Computational Studies

The inhibitory action primarily stems from the adsorption of Schiff base molecules onto the metal surface, forming a protective barrier.

Adsorption Isotherms and Thermodynamics
  • Langmuir Adsorption Isotherm: [2] [3]

    • Protocol: Plot ( C_{inh}/\theta ) versus ( C_{inh} ), where ( C_{inh} ) is the inhibitor concentration and ( \theta ) is the surface coverage (θ = IE%/100). A linear plot with a high regression coefficient (R²) suggests monolayer adsorption following the Langmuir model.
    • Data Analysis: The slope of the line is close to 1, indicating the model's validity. The equilibrium constant of adsorption (Kₐ) derived from the intercept relates to the Gibbs free energy of adsorption (ΔG°ₐ).
  • Thermodynamic Parameters: [3]

    • ΔG°ₐ Calculation: ( \Delta G^{0}{ads} = -RT \ln(55.5 K{ads}) )
    • Interpretation: Typically, values of ΔG°ₐ around -20 kJ/mol or more negative suggest spontaneous adsorption. Values up to -40 kJ/mol often indicate physisorption, while those more negative than -40 kJ/mol suggest chemisorption, usually a combination of both.
Computational Chemistry Protocols

Density Functional Theory (DFT) Calculations: [2] [3]

  • Objective: Correlate molecular structure with inhibition efficiency by calculating quantum chemical parameters.
  • Protocol:
    • Geometry Optimization: Use software (e.g., Gaussian) with a basis set like B3LYP/6-31G(d) to find the molecule's most stable geometry.
    • Parameter Calculation: Extract energies of the Frontier Molecular Orbitals - Highest Occupied (HOMO) and Lowest Unoccupied (LUMO).
  • Key Output Parameters and Interpretation:
    • E_HOMO: High value indicates a strong electron-donating ability to the metal surface.
    • E_LUMO: Low value indicates a strong electron-accepting ability from the metal surface.
    • ΔE = E_LUMO - E_HOMO: A small band gap generally correlates with higher inhibition efficiency, as it facilitates interaction.
    • Molecular Electrostatic Potential (MEP) Maps: Visually identify nucleophilic and electrophilic regions on the molecule, highlighting the most probable adsorption sites.

Molecular Dynamics (MD) Simulations: [2] [3]

  • Objective: Simulate the interaction between the inhibitor molecule and the metal surface (e.g., Fe(110)) in an explicit solvent environment.
  • Protocol:
    • Setup: Construct a simulation box containing the metal slab, inhibitor molecules, and a corrosive solution (e.g., H₃O⁺, Cl⁻, H₂O).
    • Energy Minimization & Equilibrium: Run the simulation using a force field (e.g., COMPASS) for several nanoseconds at a specified temperature (e.g., 333 K) until the system energy equilibrates.
  • Output Analysis: The final stable adsorption configuration reveals the molecule's orientation on the surface (flat/parallel adsorption maximizes coverage) and the binding energy, a quantitative measure of adsorption strength.

References

Antimicrobial Screening of o-Vanillin Derivatives: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) serves as a versatile precursor for synthesizing novel antimicrobial agents, particularly through the formation of Schiff base derivatives. These compounds demonstrate enhanced biological activity against a spectrum of microorganisms. The structural flexibility of this compound allows for strategic chemical modifications, enabling researchers to fine-tune electronic properties and steric factors to optimize antimicrobial efficacy while potentially overcoming existing resistance mechanisms. This document provides detailed methodologies for the synthesis, characterization, and comprehensive antimicrobial evaluation of this compound derivatives, supporting the development of new therapeutic agents against drug-resistant pathogens.

Synthesis of this compound Derivatives

General Synthesis Protocol for this compound Schiff Base Derivatives

Principle: Schiff base formation occurs via a nucleophilic addition-elimination reaction between the aldehyde group of this compound and primary amines, resulting in a characteristic azomethine (-C=N-) linkage.

Reagents:

  • This compound
  • Various substituted primary amines
  • Anhydrous ethanol (reaction solvent)
  • Anhydrous pyridine (catalyst, as needed)

Procedure:

  • Dissolve this compound (1.0 equivalent) in 25 mL of anhydrous ethanol in a round-bottom flask.
  • Add the selected primary amine (1.0 - 1.05 equivalents) to the stirring solution.
  • Fit the flask with a reflux condenser and stir the reaction mixture at ambient temperature or under gentle reflux (60-80 °C) for 2-4 hours.
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using silica gel plates and an appropriate mobile phase (e.g., 1:1 Hexane:Ethyl acetate).
  • Upon completion, evaporate the solvent under reduced pressure using a rotary evaporator.
  • Purify the crude product via recrystallization from a suitable solvent (e.g., 95% ethanol) or column chromatography on silica gel. [1] [2]

Reaction Scheme: This compound + R-NH₂ → this compound Schiff Base Derivative (where R = variable organic substituent)

Structural Characterization Techniques

Confirm the identity and purity of all synthesized this compound derivatives using spectroscopic methods. [3] [1]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Confirm the presence of the imine functional group (C=N stretch) typically observed between 1640-1650 cm⁻¹, and the phenolic C-O stretch.
  • Proton Nuclear Magnetic Resonance (¹H-NMR): Characterize the structure using a 400 MHz spectrometer. The most diagnostic signal is the imine proton (CH=N-), which appears as a singlet between δ 8.5 - 8.7 ppm.
  • Mass Spectrometry (MS): Determine the molecular weight and confirm the proposed structure via techniques like ESI-MS, obtaining the exact mass-to-charge ratio (m/z) for the molecular ion peak.

Antimicrobial Screening Protocols

A multi-faceted approach to antimicrobial evaluation is recommended for a comprehensive assessment of bioactivity. The following workflow outlines the key stages from initial compound preparation to final resistance mechanism studies.

G Antimicrobial Screening Workflow Start Compound Preparation SC Stock Solution Preparation Start->SC AD Agar Diffusion Assays SC->AD BD Broth Dilution Assays SC->BD AB Anti-Biofilm Assays AD->AB For active compounds BD->AB For active compounds RM Resistance Mechanism Studies AB->RM For promising leads End Data Analysis & Reporting RM->End

Agar Diffusion Assays (Qualitative Screening)

Principle: This method assesses the ability of a compound to diffuse through agar and inhibit microbial growth, forming a measurable zone of inhibition. [4]

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria / Sabouraud Dextrose Agar (SDA) for fungi
  • Test microbial strains (e.g., E. coli, S. aureus, C. albicans)
  • Sterile filter paper disks (6 mm diameter)
  • Standard antibiotic disks (e.g., Ciprofloxacin) as positive controls
  • DMSO (sterile, as solvent control)

Procedure:

  • Inoculum Preparation: Adjust the turbidity of a fresh microbial broth culture to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL for bacteria).
  • Lawn Culture: Evenly swab the surface of the agar plate with the standardized microbial suspension.
  • Disk Application: Impregnate sterile disks with a standard volume (e.g., 20 µL) of the test compound solution (at a known concentration, e.g., 1 mg/mL in DMSO). Place them onto the inoculated agar surface alongside positive and negative control disks.
  • Incubation: Incubate the plates at the optimal temperature for the test microbe (e.g., 37°C for bacteria, 24-48 hours).
  • Analysis: Measure the diameter of the inhibition zone (including the disk) in millimeters. Activity is categorized as significant if the zone is comparable to or greater than the standard drug. [1]
Broth Dilution Assays (Quantitative MIC/MBC Determination)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills ≥99.9% of the inoculum. [4]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria / RPMI-1640 for fungi
  • Sterile 96-well microtiter plates
  • Multi-channel pipettes

Procedure:

  • Broth Preparation: Prepare a stock solution of the test compound in DMSO and perform a two-fold serial dilution in the growth medium across the wells of the microtiter plate.
  • Inoculation: Dilute a standardized microbial suspension and add a fixed volume to each well, achieving a final inoculum density of ~5 × 10⁵ CFU/mL. Include growth control (microbes only) and sterility control (medium only) wells.
  • Incubation: Cover the plate and incubate under appropriate conditions for 16-20 hours.
  • MIC Reading: The MIC is the lowest concentration of the compound in the well where no visible turbidity is observed.
  • MBC Determination: Subculture liquid from wells showing no growth onto fresh agar plates. The MBC is the lowest concentration from which no growth occurs on the subculture. [4]
Anti-Biofilm Assays

Principle: This protocol evaluates the ability of this compound derivatives to disrupt or prevent the formation of microbial biofilms, which are often associated with chronic and drug-resistant infections. [5]

Materials:

  • 96-well flat-bottom polystyrene plates
  • Crystal violet stain (0.1% w/v)
  • Acetic acid (33% v/v)
  • Microtiter plate reader

Procedure:

  • Biofilm Formation: Grow biofilms in the presence of sub-MIC concentrations of the test compounds for 24-48 hours.
  • Staining and Quantification: Wash the plates to remove non-adherent cells, then stain the adherent biofilm with crystal violet. Dissolve the bound stain in acetic acid.
  • Analysis: Measure the absorbance of the dissolved crystal violet at 570-595 nm. The percentage of biofilm inhibition is calculated relative to the untreated control. [5]

Data Summary and Biological Activity

The table below summarizes representative quantitative data and structure-activity relationships for this compound derivatives from key studies.

Table 1: Antimicrobial Activity of Select this compound Derivatives

Compound ID / Structure Target Microorganism MIC (µg/mL) Key Activity Notes Citation
Fluorine-substituted (F) Escherichia coli 25 Showed significant inhibition, similar to standard ciprofloxacin (10 µg/mL). Electron-withdrawing groups enhance activity. [1] [2]
Pyridine-substituted (I) Escherichia coli 25 Similar high activity to compound F. The presence of a heterocyclic ring is beneficial. [1] [2]
VALD-3 Human Breast Cancer Cells (MCF-7, MDA-MB-231) N/A (Cytotoxic) Demonstrated potent anti-cancer activity via apoptosis and cell cycle arrest, indicating broad bioactivity beyond antimicrobial. [6]
Vanillin (Parent) Listeria innocua, Lactobacillus plantarum >1000 (Bacteriostatic) Weak bacteriostatic activity; more effective against Gram-positive than Gram-negative bacteria. [2]

Advanced Studies: Investigating Mechanisms of Action

Signaling Pathway Interference

Emerging evidence suggests that some vanillin derivatives may exert antimicrobial effects by interfering with bacterial signaling networks crucial for virulence and resistance, such as Quorum Sensing (QS). [5] The diagram below illustrates key bacterial signaling pathways that can be targeted.

G Bacterial Signaling Pathways as Antimicrobial Targets AHL AHL System (Gram-negative) Biofilm Promotes Biofilm Formation AHL->Biofilm Efflux Activates Efflux Pumps AHL->Efflux AI2 AI-2 System (Gram-positive & negative) AI2->Biofilm Virulence Increases Virulence Factor Production AI2->Virulence AIP AIP System (Gram-positive) AIP->Virulence Resistance Enhanced Antibiotic Resistance Biofilm->Resistance Efflux->Resistance Virulence->Resistance Inhibitor This compound Derivative (Potential Inhibitor) Inhibitor->AHL Inhibits Inhibitor->AI2 Inhibits

Mechanistic Insights:

  • Biofilm Disruption: Derivatives can inhibit QS (e.g., the AHL system in P. aeruginosa), preventing the coordinated behavior required for biofilm maturation, thereby increasing bacterial susceptibility to antibiotics. [5]
  • Membrane Targeting: Like many phenolic compounds, this compound derivatives are hydrophobic and may disrupt the integrity of microbial cell membranes, leading to cell lysis. [2] This mechanism is similar to that of some antimicrobial peptides, which also target membranes. [7]

Conclusion

This compound derivatives, particularly Schiff bases, represent a promising class of compounds with demonstrable and enhanced antimicrobial properties. The protocols outlined herein—covering synthesis, characterization, and a tiered screening approach—provide a robust framework for researchers to systematically discover and evaluate new anti-infective agents. Future work should focus on elucidating detailed mechanisms of action, in vivo efficacy studies, and further structural optimization to improve potency and pharmacokinetic profiles.

References

Comprehensive Application Notes and Protocols: Cytotoxicity Assessment of o-Vanillin-Derived Organotin(IV) Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to o-Vanillin Organotin(IV) Compounds

This compound-derived organotin(IV) compounds represent an emerging class of metallopharmaceuticals with demonstrated potential in anticancer drug development. These hybrid molecules combine the biological activity of Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde (this compound) with the cytotoxic properties of organotin(IV) complexes. The strategic design involves condensing this compound with S-alkyldithiocarbazate precursors to form tridentate ONS donor ligands, which subsequently coordinate with diorganotin(IV) moieties through thiolate-sulfur, phenoxide-oxygen, and imine-nitrogen atoms [1]. This coordination results in five-coordinate C₂NOS geometries around the central tin atom, creating structures that are intermediate between trigonal-bipyramidal and square-pyramidal configurations [1] [2].

The therapeutic rationale for investigating these compounds stems from the limitations of current platinum-based chemotherapeutics, which face challenges including severe side effects, nephrotoxicity, and acquired drug resistance [1]. Organotin(IV) compounds offer a promising alternative with potentially different mechanisms of action. The structure-activity relationship (SAR) evidence indicates that diphenyltin(IV) derivatives consistently demonstrate superior cytotoxicity compared to their dimethyltin(IV) counterparts or uncomplexed Schiff base ligands alone [1] [2]. These compounds have shown particular efficacy against various cancer cell lines, including bladder, colon, glioblastoma, breast, ovarian, lung, and pancreatic cancers, while exhibiting a favorable selectivity profile against normal breast cell lines (MCF-10A) [1].

Cytotoxicity Profiling and Quantitative Analysis

Comprehensive Cytotoxicity Data

Table 1: Cytotoxicity Profiles of this compound Schiff Bases and Their Organotin(IV) Compounds Across Various Cancer Cell Lines

Compound Name Chemical Class EJ-28 (Bladder) RT-112 (Bladder) HT29 (Colon) MCF-7 (Breast) A2780 (Ovarian) H460 (Lung) A431 (Skin) DU145 (Prostate)
S2MoVaH Schiff base Moderate activity Moderate activity Low activity Low activity Moderate activity Low activity Low activity Moderate activity
S4MoVaH Schiff base Moderate activity Moderate activity Low activity Low activity Moderate activity Low activity Low activity Moderate activity
SBoVaH Schiff base Moderate activity Moderate activity Low activity Low activity Moderate activity Low activity Low activity Moderate activity
Me₂Sn(S2MoVa) Dimethyltin(IV) IC₅₀: ~15.3 μM IC₅₀: ~12.7 μM IC₅₀: ~18.2 μM IC₅₀: ~21.5 μM IC₅₀: ~14.8 μM IC₅₀: ~16.9 μM IC₅₀: ~19.3 μM IC₅₀: ~17.6 μM
Me₂Sn(S4MoVa) Dimethyltin(IV) IC₅₀: ~14.7 μM IC₅₀: ~13.2 μM IC₅₀: ~17.9 μM IC₅₀: ~20.8 μM IC₅₀: ~15.1 μM IC₅₀: ~17.2 μM IC₅₀: ~18.7 μM IC₅₀: ~16.9 μM
Me₂Sn(SBoVa) Dimethyltin(IV) IC₅₀: ~16.2 μM IC₅₀: ~14.1 μM IC₅₀: ~19.3 μM IC₅₀: ~22.4 μM IC₅₀: ~16.3 μM IC₅₀: ~18.5 μM IC₅₀: ~20.2 μM IC₅₀: ~18.1 μM
Ph₂Sn(S2MoVa) Diphenyltin(IV) IC₅₀: ~2.3 μM IC₅₀: ~1.9 μM IC₅₀: ~3.1 μM IC₅₀: ~4.2 μM IC₅₀: ~2.7 μM IC₅₀: ~3.4 μM IC₅₀: ~3.8 μM IC₅₀: ~3.2 μM
Ph₂Sn(S4MoVa) Diphenyltin(IV) IC₅₀: ~2.1 μM IC₅₀: ~1.7 μM IC₅₀: ~2.9 μM IC₅₀: ~3.9 μM IC₅₀: ~2.4 μM IC₅₀: ~3.1 μM IC₅₀: ~3.5 μM IC₅₀: ~2.9 μM
Ph₂Sn(SBoVa) Diphenyltin(IV) IC₅₀: ~2.5 μM IC₅₀: ~2.2 μM IC₅₀: ~3.4 μM IC₅₀: ~4.7 μM IC₅₀: ~2.9 μM IC₅₀: ~3.7 μM IC₅₀: ~4.1 μM IC₅₀: ~3.5 μM

Table 2: Comparison of Organotin(IV) Compounds with Commercial Chemotherapeutic Agents

Compound A549 (Lung) K-562 (Leukemia) SJ-G2 (Glioblastoma) U87 (Glioblastoma) BE2-C (Neuroblastoma) MIA (Pancreatic)
Ph₂Sn(S2MoVa) IC₅₀: ~3.8 μM IC₅₀: ~2.9 μM IC₅₀: ~4.1 μM IC₅₀: ~4.5 μM IC₅₀: ~3.7 μM IC₅₀: ~4.3 μM
ONBDC 2 IC₅₀: 0.52 μM IC₅₀: ~0.8 μM N/A N/A N/A N/A
Cisplatin IC₅₀: ~32 μM IC₅₀: ~12 μM IC₅₀: ~18 μM IC₅₀: ~22 μM IC₅₀: ~15 μM IC₅₀: ~28 μM
Triphenyltin(IV) Alkyl-isopropyl-dithiocarbamate N/A IC₅₀: ~1.2 μM N/A N/A N/A N/A
Structure-Activity Relationship Analysis

The quantitative cytotoxicity data reveal several important structure-activity relationships:

  • Organotin Moiety Impact: Diphenyltin(IV) derivatives (Ph₂Sn) consistently demonstrate significantly enhanced cytotoxicity (approximately 5-8 fold) compared to dimethyltin(IV) (Me₂Sn) analogs across all tested cancer cell lines [1]. This enhanced activity is attributed to the increased lipophilicity of phenyl groups, which likely improves cellular uptake and membrane permeability.

  • Ligand Substitution Effects: Minor variations in the Schiff base ligand structure, particularly the position of methyl substituents on the benzyl group (2-methyl, 4-methyl, or unsubstituted benzyl), cause moderate effects on potency. The 4-methylbenzyl derivatives generally show slightly enhanced activity compared to their 2-methyl or unsubstituted benzyl counterparts [1].

  • Cancer-Type Specificity: The compounds demonstrate differential activity across various cancer types, with particular potency against bladder cancer cell lines (EJ-28 and RT-112) and leukemia models (K-562) [1] [3]. This selectivity profile suggests potential tissue-specific targeting mechanisms that warrant further investigation.

  • Superiority to Conventional Chemotherapy: The most active organotin(IV) compounds show significantly enhanced potency compared to conventional cisplatin, with some derivatives (e.g., ONBDC 2) demonstrating up to 60-fold greater cytotoxicity against A549 lung cancer cells [3]. This enhanced activity profile, combined with potentially different mechanisms of action, positions these compounds as promising candidates for overcoming cisplatin resistance.

Experimental Protocols and Methodologies

Synthesis and Characterization Protocols
3.1.1 Synthesis of this compound Schiff Base Ligands

Principle: Schiff base ligands are synthesized via acid-catalyzed condensation of this compound with S-alkyldithiocarbazate derivatives, forming tridentate ONS donor ligands [1] [4].

Procedure:

  • Dissolve This compound (0.01 mol, 1.52 g) in absolute ethanol (30 mL) with gentle heating
  • Add S-alkyl-dithiocarbazate (0.01 mol) to the solution
  • Introduce 2-3 drops of glacial acetic acid as catalyst
  • Reflux the reaction mixture for 4-6 hours at 70-80°C with continuous stirring
  • Monitor reaction progress by thin-layer chromatography (TLC) using ethyl acetate/n-hexane (3:7) mobile phase
  • Cool the reaction mixture to room temperature to allow product precipitation
  • Collect the precipitate by vacuum filtration
  • Recrystallize from hot absolute ethanol
  • Dry under reduced pressure over anhydrous calcium chloride

Characterization:

  • Melting Point: Determine using Gallenkamp digital melting point apparatus
  • FT-IR Analysis: Prepare KBr pellets and analyze with Shimadzu FTIR Model 270 (key vibrations: ν(C=N) 1600-1625 cm⁻¹, ν(C-O) phenolic 1250-1280 cm⁻¹, ν(N-N) 950-980 cm⁻¹)
  • NMR Spectroscopy: Record ¹H NMR (300 MHz) and ¹³C NMR (75 MHz) in DMSO-d₆ or CDCl₃ using TMS as internal standard
  • Elemental Analysis: Perform CHNS analysis to confirm elemental composition
3.1.2 Synthesis of Organotin(IV) Complexes

Principle: Organotin(IV) complexes are formed by reacting Schiff base ligands with diorganotin(IV) dichlorides in dry toluene under inert atmosphere [1].

Procedure:

  • Dissolve This compound Schiff base ligand (0.001 mol) in dry toluene (25 mL)
  • Add triethylamine (0.002 mol) as acid scavenger
  • Prepare separate solution of diorganotin(IV) dichloride (0.001 mol) in dry toluene (15 mL)
  • Slowly add organotin(IV) solution to ligand solution with continuous stirring
  • Reflux under nitrogen atmosphere for 8-12 hours
  • Monitor reaction by TLC until completion
  • Remove solvent under reduced pressure using rotary evaporator
  • Wash residue with cold hexane
  • Recrystallize from dichloromethane/hexane mixture
  • Store in desiccator protected from light

Characterization:

  • Conductivity Measurements: Confirm non-electrolytic nature in DMSO (ΛM < 25 Ω⁻¹·cm²·mol⁻¹) [1]
  • Multinuclear NMR: Record ¹H, ¹³C, and ¹¹⁹Sn NMR spectra to confirm coordination
  • X-ray Crystallography: Determine molecular geometry and coordination environment
  • Mass Spectrometry: Confirm molecular ion peaks and fragmentation patterns
Cytotoxicity Assessment Protocols
3.2.1 MTT Assay Protocol for In Vitro Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity [1] [3].

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at 5-8 × 10³ cells/well density in 100 μL complete medium

  • Incubation: Incubate for 24 hours at 37°C in 5% CO₂ humidified atmosphere to allow cell attachment

  • Compound Treatment: Prepare serial dilutions of test compounds in DMSO and dilute with culture medium (final DMSO concentration ≤0.1%)

  • Exposure: Add 100 μL of each compound concentration to wells (six replicates per concentration)

  • Control Wells: Include vehicle control (0.1% DMSO), positive control (cisplatin), and blank (medium only)

  • Incubation: Incubate for 48 hours at 37°C in 5% CO₂

  • MTT Addition: Add 20 μL MTT solution (5 mg/mL in PBS) to each well

  • Incubation: Continue incubation for 4 hours at 37°C

  • Formazan Solubilization: Carefully remove medium and add 150 μL DMSO to dissolve formazan crystals

  • Absorbance Measurement: Shake plates gently for 10 minutes and measure absorbance at 570 nm with reference filter at 630 nm

  • Data Analysis: Calculate percentage viability using formula:

    % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

  • IC₅₀ Determination: Generate dose-response curves and calculate IC₅₀ values using nonlinear regression analysis

Quality Control:

  • Ensure linear relationship between cell number and absorbance
  • Validate assay with reference standards (e.g., cisplatin)
  • Maintain sterile conditions throughout the procedure
  • Exclude wells with evaporation artifacts from analysis

Figure 1: Cytotoxicity Screening Workflow

G Cytotoxicity Screening Workflow Start Cell Culture Maintenance A Seed cells in 96-well plate (5-8×10³ cells/well) Start->A B 24h incubation at 37°C, 5% CO₂ A->B C Compound treatment (serial dilutions) 6 replicates per concentration B->C D 48h incubation at 37°C, 5% CO₂ C->D E Add MTT reagent (5 mg/mL in PBS) D->E F 4h incubation at 37°C E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570/630 nm G->H I Calculate cell viability and IC₅₀ values H->I

3.2.2 Mechanistic Assays

Reactive Oxygen Species (ROS) Detection Protocol:

  • Load cells with 10 μM DCFH-DA in serum-free medium for 30 minutes at 37°C
  • Treat with test compounds for 24 hours
  • Measure fluorescence at excitation 485 nm/emission 530 nm
  • Express results as fold increase over untreated control [1]

Apoptosis Detection Protocol:

  • Harvest treated cells by trypsinization
  • Wash with cold PBS
  • Resuspend in 1× binding buffer
  • Stain with Annexin V-FITC and propidium iodide according to manufacturer's instructions
  • Analyze by flow cytometry within 1 hour
  • Distinguish populations: viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), necrotic (Annexin V⁻/PI⁺) [1]

DNA Binding Studies Protocol:

  • Prepare calf thymus DNA (CT-DNA) solution in Tris-HCl buffer (5 mM, pH 7.2)
  • Determine DNA concentration by UV absorbance at 260 nm (A₂₆₀ = 1.0 for 50 μg/mL)
  • Check purity by A₂₆₀/A₂₈₀ ratio (1.8-1.9 indicates protein-free DNA)
  • Perform UV-Vis titration: fixed compound concentration with increasing DNA concentrations
  • Record spectra after 10 minutes incubation at room temperature
  • Calculate binding constant (Kb) using Wolfe-Shimer equation [1]

Mechanistic Studies and Signaling Pathways

Molecular Mechanisms of Action

Organotin(IV) compounds derived from this compound Schiff bases exert their cytotoxic effects through multiple interconnected mechanisms that collectively induce apoptosis in cancer cells:

  • Reactive Oxygen Species (ROS) Induction: Treatment with diphenyltin(IV) compounds results in significant ROS production in bladder cancer cells within 24 hours post-treatment. This oxidative stress damages cellular macromolecules including lipids, proteins, and DNA, triggering apoptotic signaling cascades [1]. The mechanism likely involves mitochondrial dysfunction and disruption of electron transport chain efficiency.

  • DNA Interaction and Damage: Organotin(IV) compounds demonstrate strong binding affinity to calf thymus DNA through groove-binding interactions as confirmed by UV-vis spectroscopy and molecular docking simulations [1]. Unlike platinum-based drugs that form covalent DNA adducts, these compounds likely interact with DNA through reversible binding modes that may interfere with DNA replication and transcription processes.

  • Apoptosis Induction: Flow cytometric analysis using Annexin V-FITC/propidium iodide staining confirms that these compounds induce programmed cell death rather than necrotic pathways. The apoptotic cascade may involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, though the precise initiation mechanisms require further elucidation [1].

  • Endocrine Disruption Effects: As with other organotin compounds, these derivatives may function as endocrine disrupting chemicals (EDCs) that interfere with nuclear receptor signaling, particularly through interactions with retinoid X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ) pathways [5] [6]. This mechanism may contribute to their tissue-specific toxicity profiles and metabolic effects observed in various cancer models.

Figure 2: Mechanism of Action Overview

G Mechanism of Action Overview Compound Organotin(IV) Compound Entry into cell Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Cellular uptake DNA DNA Groove Binding Compound->DNA Nuclear localization Receptor Nuclear Receptor Interaction (RXR/PPARγ) Compound->Receptor Ligand-receptor binding ROS ROS Production Mitochondria->ROS Electron transport disruption Apoptosis Apoptosis Induction ROS->Apoptosis Oxidative stress DNA->Apoptosis DNA damage response Receptor->Apoptosis Gene expression changes

Endocrine Disruption Pathways

The endocrine disrupting properties of organotin compounds contribute significantly to their cytotoxicity profile through several mechanisms:

  • Hypothalamic-Pituitary Interference: Organotins can disrupt the neurohormonal control of endocrine function by altering hormone synthesis and bioavailability or modifying the activity of hormone receptors in target cells [5]. This central disruption can have cascading effects on peripheral tissue function and metabolism.

  • Nuclear Receptor Activation: Tributyltin (TBT) and triphenyltin (TPT) compounds activate PPARγ and RXR heterodimers, promoting adipocyte differentiation and contributing to metabolic disruptions [5]. Although the this compound derivatives discussed here contain different organic substituents, they may share similar receptor interaction capabilities.

  • Steroidogenesis Disruption: Organotins interfere with gonadal steroid production through multiple mechanisms, including inhibition of aromatase activity (CYP19) and alterations in steroidogenic enzyme expression [5] [6]. This effect is particularly relevant in hormone-responsive cancers such as breast and prostate malignancies.

  • Metabolic Disruption: The obesogen hypothesis proposes that organotin compounds can predispose to obesity and metabolic syndrome through central effects on hypothalamic feeding centers (increased NPY expression) and peripheral effects on adipocyte differentiation [5]. These metabolic disruptions may indirectly influence cancer cell proliferation and survival.

Research Applications and Protocol Integration

Strategic Implementation in Drug Discovery

The comprehensive protocols outlined herein provide a systematic framework for evaluating the therapeutic potential of this compound-derived organotin(IV) compounds:

  • Lead Compound Identification: Researchers should employ the sequential screening approach beginning with broad cytotoxicity profiling across multiple cancer cell lines (Table 1), followed by mechanistic studies for the most promising candidates. This strategy efficiently identifies compounds with desirable potency and selectivity profiles before committing resources to more intensive mechanistic investigations.

  • Structure Optimization Studies: The detailed characterization protocols enable systematic SAR studies by modifying either the organotin moiety (varying phenyl/methyl substituents) or the Schiff base ligand (altering substituents on the benzyl group). Such investigations can identify critical structural features governing potency, selectivity, and mechanism of action.

  • Combination Therapy Development: Given the distinct mechanisms from conventional platinum drugs, these compounds represent promising candidates for combination regimens. Researchers should evaluate synergistic interactions with standard chemotherapeutics using combination index methods, particularly in cisplatin-resistant cell models.

  • Selectivity Optimization: The observation that these compounds show differential cytotoxicity between cancer and normal cell lines (e.g., MCF-7 vs. MCF-10A) suggests potential for therapeutic window optimization. Further medicinal chemistry efforts should focus on enhancing this selectivity through structural modifications that exploit cancer-specific metabolic features.

Troubleshooting and Technical Considerations

Successful implementation of these protocols requires attention to several critical technical aspects:

  • Compound Solubility: Organotin(IV) compounds often exhibit limited aqueous solubility. Maintain DMSO concentrations below 0.1% in all assays and include appropriate vehicle controls. For problematic compounds, consider alternative solubilization strategies including nanoformulation or use of cyclodextrin inclusion complexes.

  • Stability Considerations: Organotin compounds may degrade under certain conditions. Prepare fresh stock solutions for each experiment and verify compound stability under assay conditions using appropriate analytical methods (HPLC, NMR).

  • Assay Validation: Establish appropriate positive controls (cisplatin, doxorubicin) and validate assay performance regularly. For MTT assays, ensure linear correlation between cell number and absorbance across the expected range.

  • Cellular Model Selection: Include multiple cell lines representing different cancer types and, when possible, appropriate normal cell controls. Consider using 3D culture models or patient-derived organoids for more physiologically relevant assessment of compound activity.

Conclusion

The comprehensive application notes and protocols presented herein provide researchers with validated methodologies for synthesizing, characterizing, and evaluating the cytotoxic potential of this compound-derived organotin(IV) compounds. The quantitative data demonstrate that these compounds, particularly diphenyltin(IV) derivatives, exhibit significant cytotoxicity across multiple cancer cell lines, often surpassing conventional chemotherapeutic agents like cisplatin in potency.

The integrated mechanistic approach combining cytotoxicity screening with DNA binding studies, ROS detection, and apoptosis assessment provides a robust framework for elucidating compound mechanisms. The revealed multiple mechanisms of action, including DNA interaction, ROS induction, and potential endocrine disruption, highlight the complex biological profiles of these compounds and their potential for overcoming resistance mechanisms that limit current chemotherapy options.

As research in this field advances, these protocols will facilitate systematic structure-activity relationship studies, combination therapy development, and selectivity optimization efforts. The promising cytotoxicity profiles of this compound organotin(IV) compounds position them as valuable candidates for further development as anticancer agents, particularly for malignancies with limited treatment options or resistant to conventional therapies.

References

molecular docking studies with o-Vanillin complexes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to o-Vanillin in Drug Discovery

This compound (2-hydroxy-3-methoxybenzaldehyde) is a key precursor for synthesizing Schiff base ligands and their metal complexes, which show significant promise in medicinal chemistry. Recent studies highlight their potent antiproliferative activity, particularly against challenging cancer cell lines like pancreatic PANC-1 and breast MDA-MB-231 [1] [2].

The primary mode of action for these complexes involves intercalative binding to DNA and targeting key protein receptors such as EGFR kinase and TRK receptors, disrupting essential cellular processes in cancer cells [1]. Molecular docking serves as a critical in silico tool to predict and analyze these interactions, guiding the rational design of more effective and selective anticancer agents.

Experimental Protocols: From Synthesis to Analysis

Synthesis of this compound Schiff Base Ligand and Complexes

This protocol is adapted from studies involving the synthesis of Cu(II) complexes with and without the coligand 2,2'-bipyridyl [1].

  • Reagents: this compound, L-valine, 2,2'-bipyridyl (for complex 2), copper salt (e.g., acetate or chloride), and suitable solvents like methanol or ethanol.
  • Procedure:
    • Ligand Synthesis (NaLH): Dissolve this compound and L-valine in a 1:1 molar ratio in warm methanol. Stir the reaction mixture for 4-6 hours at 60-70°C. The formation of the Schiff base ligand (2-{(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino}-3-methylbutanoic acid) can be monitored by TLC [1].
    • Complex 1 (without coligand): Add an aqueous or methanolic solution of a copper salt (1 equivalent) to the ligand solution (1 equivalent). Stir the mixture at room temperature for ~12 hours. The resulting precipitate can be filtered, washed with cold methanol, and dried.
    • Complex 2 (with 2,2'-bipyridyl coligand): Follow the steps for Complex 1, but include 1 equivalent of 2,2'-bipyridyl in the reaction mixture along with the copper salt and ligand.
  • Characterization: Confirm the structure of the synthesized compounds using:
    • FTIR: To identify functional groups and confirm the formation of the azomethine (C=N) bond.
    • ¹H-NMR: For the ligand, to confirm the structure in solution.
    • UV-Vis Spectroscopy: To study electronic transitions.
    • Single Crystal X-ray Diffraction (XRD): To unambiguously determine the molecular geometry. Studies show Complex 1 adopts an octahedral geometry, while Complex 2 (with bipyridyl) has a square pyramidal geometry [1].
Molecular Docking Protocol

This general protocol for performing molecular docking with this compound complexes is compiled from multiple sources [1] [3] [4].

  • Software Requirements: Molecular docking software (e.g., AutoDock [3], Schrödinger Suite [3]), protein visualization software (e.g., PyMOL, UCSF Chimera).
  • Step 1: Protein Preparation
    • Obtain the 3D crystal structure of the target protein (e.g., EGFR kinase, BCL-2, Succinate Dehydrogenase (SDH)) from the Protein Data Bank (PDB) [1] [4] [2].
    • Remove water molecules and any native ligands.
    • Add polar hydrogen atoms and assign partial charges (e.g., using Gasteiger charges). The reliability of docking is higher with crystal structures of resolution < 2.0 Å [4].
  • Step 2: Ligand Preparation
    • Draw the 3D structure of your this compound complex or obtain it from synthesis optimization.
    • Generate energy-minimized 3D structures. Tools like Avogadro can be used for initial modeling, and further optimization can be performed using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level to obtain accurate geometries and electronic properties [1] [3].
    • Save the final structure in a suitable format (e.g., PDB, MOL2).
  • Step 3: Define the Binding Site
    • If the protein has a co-crystallized ligand, the binding site is defined by its coordinates.
    • Alternatively, define a grid box that encompasses the entire known active site or a specific region of interest. The grid size and center can be determined using literature or active site prediction tools [4].
  • Step 4: Run Docking Simulation
    • Use an appropriate search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to find the optimal binding pose [3].
    • Set the number of runs and energy evaluations to ensure comprehensive sampling (e.g., 100 runs per ligand).
  • Step 5: Analyze Results
    • Analyze the docking poses (predicted orientation and conformation of the ligand in the binding site) [4].
    • Examine the binding affinity (reported in kcal/mol; more negative values indicate stronger binding).
    • Identify specific molecular interactions: hydrogen bonds, π-π stacking, van der Waals forces, and hydrophobic contacts.

The following diagram illustrates the key steps of the molecular docking workflow.

DockingWorkflow Start Start Docking Study PDB Retrieve Protein from PDB Start->PDB PrepProtein Protein Preparation: Remove water, Add H, Assign charges PDB->PrepProtein DefineSite Define Binding Site (Grid Box) PrepProtein->DefineSite PrepLigand Ligand Preparation: 3D Modeling & DFT Optimization PrepLigand->DefineSite RunDock Run Docking Simulation DefineSite->RunDock Analyze Analyze Poses & Binding Affinity RunDock->Analyze End Interpret Results Analyze->End

In Vitro Validation Assays
  • Antiproliferative/Cytotoxicity Assay (MTT/MTS Assay)
    • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of the this compound complex against cancer cell lines.
    • Procedure: Seed cells (e.g., PANC-1, MDA-MB-231) in a 96-well plate. After 24 hours, treat with a concentration gradient of the test complex for 48-72 hours. Add MTT reagent and incubate for 2-4 hours. Dissolve the formed formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate the percentage cell viability and IC₅₀ value [1] [2].
  • DNA Binding and Cleavage Studies
    • DNA Binding: Use UV-Vis titration or fluorescence quenching with Calf Thymus (CT) DNA. Intercalative binding is often confirmed by hypochromism and redshift in the absorption spectrum. The binding constant (Kb) can be calculated from this data [1].
    • DNA Cleavage: Perform gel electrophoresis using supercoiled plasmid DNA (e.g., pBR322). Incubate the DNA with the complex and a reducing agent (e.g., H₂O₂). Cleavage activity is visualized by the conversion of supercoiled DNA (Form I) to nicked (Form II) and linear (Form III) forms under UV light [1].

Key Research Findings and Data Summary

The table below summarizes quantitative data from recent studies on this compound complexes to facilitate comparison.

Table 1: Biological and Computational Activity of this compound Complexes

Compound / Description Target / Assay Key Result (IC₅₀ / Binding Affinity) Reference
Cu(II) Complex 2 (with 2,2'-bipyridyl) PANC-1 Cancer Cells IC₅₀ = 2.8 µM [1]
Cu(II) Complex 1 (without coligand) PANC-1 Cancer Cells IC₅₀ = 4.1 µM [1]
Ligand (NaLH) PANC-1 Cancer Cells IC₅₀ = 8 µM [1]
Cu(II) Complex 2 EGFR Kinase (Molecular Docking) -10.82 kcal/mol [1]
Cu(II) Complex 2 TRK Receptor (Molecular Docking) -11.97 kcal/mol [1]
Compound 7f (Vanillin hybrid) MDA-MB-231 Cancer Cells ~50% Inhibition at 22 µM [2]
Compound 7f (Vanillin hybrid) SDH Enzyme (Molecular Docking) -16.7 kcal/mol [2]
Vanillin Olfactory Receptors (Docking Study) Physisorption (Energy: 18-21 kJ/mol) [5]

Critical Considerations for Implementation

  • Computational Best Practices:

    • DFT Optimization: Always use DFT-optimized geometries for docking studies. This provides more accurate charge distributions and conformations, leading to more reliable docking results [1] [3].
    • Validation: Always validate your docking protocol by re-docking a known native ligand from the PDB structure into its binding site. A successful protocol should reproduce the native pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.
    • Scoring Function Limitations: Be aware that scoring functions are approximations. Use docking scores for relative ranking of compounds rather than as absolute measures of binding energy [4].
  • Experimental Correlations:

    • A strong in silico binding affinity should be corroborated with robust in vitro activity. For instance, the Cu(II) complex with the best docking score (-11.97 kcal/mol) also exhibited the lowest IC₅₀ value (2.8 µM), indicating a good correlation between prediction and experiment [1].
    • Include assessments against normal human cell lines (e.g., normal pancreatic cells) to evaluate selectivity and potential toxicity [1].

Conclusion

This compound-derived complexes represent a promising class of compounds for anticancer drug development. By integrating the detailed protocols for synthesis, computational docking, and biological validation outlined in these application notes, researchers can systematically explore their mechanism of action and advance the most promising candidates through the drug discovery pipeline.

References

Application Notes and Protocols: o-Vanillin-Based Probes for Chemical Detection and Therapeutic Targeting

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Significance

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) represents a versatile chemical scaffold with significant potential in chemical detection and therapeutic development. Unlike its more common isomer vanillin (4-hydroxy-3-methoxybenzaldehyde), which is widely used as a flavoring agent in the food industry, this compound possesses distinct chemical properties and biological activities that make it particularly valuable for scientific applications. Recent research has revealed that this compound functions as a covalent inhibitor of specific protein targets within innate immune signaling pathways, providing a foundation for developing novel detection strategies and therapeutic interventions [1]. The compound's intrinsic electrochemical properties and structural features enable its application in various detection methodologies, ranging from fluorescence-based assays to electrochemical sensors.

The significance of this compound-based probes extends across multiple disciplines, including chemical biology, immunology, and diagnostic development. Researchers have increasingly recognized the value of reactive small molecules that can form specific covalent interactions with biological targets for both fundamental research and clinical applications. This compound's ability to selectively target key components of inflammatory signaling pathways positions it as a promising candidate for developing anti-inflammatory therapies and detection systems for inflammatory biomarkers. Furthermore, its favorable safety profile compared to many synthetic compounds, along with its natural occurrence, enhances its appeal for various applications. These application notes provide comprehensive protocols and methodological frameworks for researchers seeking to utilize this compound-based probes in chemical detection and mechanistic studies of biological systems [1].

Mechanism of Action

Covalent Binding to MAL/TIRAP

This compound exerts its primary biological effects through covalent modification of specific lysine residues within target proteins. Biophysical studies using nuclear magnetic resonance (NMR) spectroscopy have demonstrated that this compound forms a covalent bond specifically with lysine 210 (K210) of the MyD88 adaptor-like protein (MAL), also known as TIR domain-containing adaptor protein (TIRAP) [1]. This interaction occurs through a Schiff base formation between the aldehyde group of this compound and the epsilon-amino group of the lysine residue, resulting in stable adduct formation that disrupts protein function. This covalent modification interferes with the higher-order assembly of MAL/TIRAP TIR domains, which is essential for downstream signal transduction in Toll-like receptor (TLR) pathways.

The targeting of MAL/TIRAP by this compound represents a strategic approach to modulating innate immune responses without directly blocking receptor-ligand interactions. MAL/TIRAP serves as a bridging adaptor that facilitates the recruitment of MyD88 to activated TLR2 and TLR4 complexes, initiating downstream signaling cascades that lead to pro-inflammatory cytokine production. Through its covalent modification of K210, this compound disrupts the formation of these signal-competent complexes, thereby attenuating inflammatory signaling. This mechanism was confirmed through in vitro filament formation assays, which showed that this compound inhibits MAL/TIRAP self-assembly in a concentration-dependent manner [1]. The covalent nature of this interaction provides a prolonged pharmacodynamic effect compared to reversible inhibitors, making this compound an valuable tool for sustained pathway modulation.

Specificity for TLR2 Signaling

This compound demonstrates remarkable pathway selectivity in its biological activity, showing preferential inhibition of TLR2 over TLR4 signaling. Cellular assays have revealed that this compound effectively suppresses cytokine production in response to TLR2/1 and TLR2/6 ligands (such as Pam3CSK4 and Pam2CSK4, respectively) while having minimal impact on TLR4 signaling initiated by bacterial lipopolysaccharide (LPS) [1]. This selective inhibition profile is particularly noteworthy because both TLR2 and TLR4 utilize MAL/TIRAP as an adaptor protein, suggesting additional specificity mechanisms beyond MAL/TIRAP binding. The molecular basis for this selectivity may involve differential engagement of MAL/TIRAP in various TLR complexes or the potential for this compound to covalently modify other components specific to TLR2 signaling pathways.

The selective TLR2 inhibition by this compound has important implications for both basic research and therapeutic development. From a research perspective, this compound serves as a valuable chemical tool for dissecting the distinct contributions of different TLR pathways in complex biological contexts. Therapeutically, this selectivity offers potential for targeting TLR2-driven pathologies, such as certain autoimmune and inflammatory conditions, while preserving protective TLR4-mediated immune responses. However, researchers should be aware that the specificity is concentration-dependent, with higher concentrations potentially affecting additional targets due to the reactivity of the aldehyde moiety. This nuanced activity profile underscores the importance of careful experimental design and appropriate controls when utilizing this compound as a selective probe in biological systems [1].

Experimental Protocols

NMR Studies of this compound-Protein Interactions

Nuclear magnetic resonance (NMR) spectroscopy provides a powerful method for characterizing the molecular interactions between this compound and its protein targets at atomic resolution. The following protocol outlines the procedure for studying this compound binding to MAL/TIRAP using solution-state NMR:

  • Protein Expression and Purification: Express the recombinant human MAL/TIR domain (residues 79-221) in E. coli BL21(DE3) cells using the pMCSG7 expression vector. Grow cells in auto-induction medium at 37°C until OD600 reaches 0.6-0.8, then reduce temperature to 20°C for approximately 16 hours for protein expression. Harvest cells by centrifugation and lyse using sonication. Purify the soluble fraction by immobilized metal affinity chromatography (IMAC) using a 5 mL nickel column. Treat eluted fractions with tobacco etch virus (TEV) protease overnight at 4°C to remove the His-tag, then pass again over the nickel column. Further purify the flow-through by size exclusion chromatography (SEC) using a Superdex 75 column equilibrated with 10 mM HEPES buffer (pH 7.5) containing 150 mM NaCl [1].

  • Sample Preparation for NMR: Prepare (^{15})N-labeled MAL/TIRAP by growing expression cultures in M9 minimal medium containing (^{15})NH4Cl as the sole nitrogen source. Concentrate purified protein to 100-200 μM in NMR buffer (10 mM HEPES, pH 7.5, 150 mM NaCl, 10% D2O). Add this compound from a concentrated stock solution in DMSO-d6 to achieve final compound concentrations ranging from 50 to 500 μM, maintaining consistent DMSO concentrations across all samples (not exceeding 2% v/v).

  • NMR Data Acquisition: Acquire (^{1})H-(^{15})N heteronuclear single quantum coherence (HSQC) spectra at 25°C using a high-field NMR spectrometer (600 MHz or higher). Set the number of scans appropriately to achieve adequate signal-to-noise ratio, typically 16-32 scans per increment. Process NMR data using standard software (e.g., NMRPipe, TopSpin) and analyze chemical shift perturbations using programs such as CCPN Analysis or Sparky.

  • Data Interpretation: Identify residues experiencing significant chemical shift perturbations upon this compound addition, defined as combined chemical shift changes greater than the mean plus one standard deviation of all perturbations. Pay particular attention to lysine residues, especially K210, which may show complete peak disappearance due to covalent adduct formation and intermediate exchange on the NMR timescale [1].

Table 1: Troubleshooting Guide for NMR Studies of this compound-Protein Interactions

Problem Possible Cause Solution
Poor protein solubility Low ionic strength or incorrect pH Optimize buffer conditions; include 150-200 mM NaCl; test pH range 7.0-8.0
Excessive line broadening Protein aggregation or conformational exchange Filter protein through 0.22 μm filter; increase salt concentration; check for proper folding
Limited chemical shift changes Low binding affinity or incorrect stoichiometry Increase this compound:protein ratio; confirm protein concentration; extend incubation time
Specific peak disappearance Covalent modification causing intermediate exchange Focus on lysine residues; compare time-dependent changes; confirm with mass spectrometry
Fluorescence-Based Detection Methods

Fluorescence techniques offer sensitive approaches for detecting this compound and studying its interactions with biological targets. While this compound itself has limited fluorescence properties, it can be incorporated into various fluorescence-based detection strategies:

  • Switch-off Fluorescence Detection: Although not directly applied to this compound in the available literature, the principles of fluorescence quenching can be adapted from vanillin detection methods. Prepare a solution of fluorescent probe (e.g., sodium salicylate at 10 μg/mL in distilled water). Add varying concentrations of this compound (0.05-10 μg/mL) and mix thoroughly. Measure fluorescence intensity at excitation/emission wavelengths of 300/410 nm using a spectrofluorometer. Incubate samples for 10-20 minutes at room temperature before measurement to ensure complete interaction [2].

  • Competitive Binding Assays: Develop fluorescence polarization assays to study this compound-protein interactions. Label a known ligand or peptide substrate with a fluorescent tag (e.g., fluorescein, rhodamine). Incubate constant concentrations of the labeled probe and target protein with varying concentrations of this compound. Measure fluorescence polarization after 30-60 minutes incubation at room temperature. Calculate binding affinity based on the displacement of the fluorescent probe.

  • Cellular Imaging Applications: For detection of this compound in cellular contexts, utilize its aldehyde group for derivatization with fluorescent tags. React this compound with hydrazine- or hydroxylamine-functionalized fluorophores to create fluorescent adducts. Incubate cells with the this compound-fluorophore conjugate and monitor localization using confocal microscopy. Alternatively, use this compound to compete with fluorescently labeled inhibitors to visualize target engagement in live cells.

Table 2: Comparison of Detection Methods for this compound and Its Derivatives

Method Detection Principle Linear Range Limit of Detection Applications
NMR Spectroscopy Chemical shift perturbations N/A ~100 μM (protein-bound) Mechanism studies, binding site mapping
Fluorescence Quenching Decrease in probe emission 0.05-10 μg/mL (vanillin) 0.008 μg/mL (vanillin) Quantitative detection, kinetic studies
Electrochemical Sensing Oxidation current measurement 0.008-0.36 μM (vanillin) 0.011 μM (vanillin) Food analysis, biological fluids
Fluorescence Polarization Changes in molecular rotation Varies with system Dependent on probe Binding affinity measurements, high-throughput screening
Cellular Assays for TLR Inhibition

Cellular models provide biologically relevant systems for evaluating the functional effects of this compound on TLR signaling pathways. The following protocol describes the assessment of this compound-mediated TLR inhibition in immune cells:

  • Cell Culture and Differentiation: Isolate primary human peripheral blood mononuclear cells (PBMCs) from healthy donors by density gradient centrifugation. Differentiate monocytes into macrophages by culturing in RPMI-1640 complete medium supplemented with 10% fetal calf serum, 50 μg/mL streptomycin, 50 U/mL penicillin, and 50 ng/mL recombinant human colony-stimulating factor 1 (CSF-1) for 5-7 days. Alternatively, use immortalized macrophage cell lines (e.g., THP-1, RAW264.7) with appropriate differentiation protocols [1].

  • Compound Treatment and Stimulation: Pre-treat cells with this compound (typically 10-500 μM) or vehicle control (DMSO, not exceeding 0.1%) for 1-2 hours before stimulation with TLR ligands. Stimulate cells with specific TLR agonists: Pam3CSK4 (TLR2/1, 100 ng/mL), Pam2CSK4 (TLR2/6, 100 ng/mL), ultrapure LPS (TLR4, 10 ng/mL), or other relevant ligands. Include appropriate controls for cell viability and specificity.

  • Cytokine Measurement: Collect culture supernatants 6-24 hours post-stimulation, depending on the cytokine of interest. Measure pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) using enzyme-linked immunosorbent assays (ELISA) or multiplex cytokine arrays according to manufacturer protocols. Normalize cytokine levels to total protein content or cell number.

  • Viability Assessment: Perform parallel viability assays using Alamar Blue, MTT, or propidium iodide staining to ensure that observed effects are not due to compound cytotoxicity. Include wells with known cytotoxic compounds as positive controls for viability assays.

  • Signal Transduction Analysis: For mechanistic studies, analyze downstream signaling events by Western blotting. Lyse cells at appropriate time points (typically 15-60 minutes post-stimulation) and probe for phosphorylation of key signaling molecules such as IRAK1, IκBα, and MAP kinases (p38, JNK, ERK).

The following workflow diagram illustrates the key steps in evaluating this compound activity in cellular systems:

G Start Start Experiment CellPrep Cell Preparation (PBMC isolation or cell line culture) Start->CellPrep Diff Monocyte Differentiation (5-7 days with CSF-1) CellPrep->Diff PreTreat Pre-treatment with This compound (1-2 hr) Diff->PreTreat Stimulate TLR Stimulation (Pam3CSK4, LPS, etc.) PreTreat->Stimulate Collect Sample Collection (Supernatants & Lysates) Stimulate->Collect ELISA Cytokine Measurement (ELISA/Multiplex) Collect->ELISA Supernatants Western Signaling Analysis (Western Blot) Collect->Western Lysates Viability Viability Assessment (Alamar Blue/MTT) Collect->Viability Parallel Plates Analyze Data Analysis ELISA->Analyze Western->Analyze Viability->Analyze End Interpret Results Analyze->End

Data Analysis and Validation

Interpretation of NMR Data

Analysis of NMR chemical shift perturbations provides detailed insights into this compound binding sites and affinity. The primary approach involves monitoring changes in the (^{1})H-(^{15})N HSQC spectrum of MAL/TIRAP upon this compound addition. Significant perturbations typically defined as combined chemical shift changes greater than the mean plus one standard deviation of all observed changes, indicate residues involved in binding or allosterically affected by compound interaction. For this compound, the complete disappearance of specific cross-peaks, particularly those corresponding to K210, suggests covalent adduct formation with intermediate exchange on the NMR timescale [1]. This pattern differs from the gradual shifting typically observed with reversible binding and serves as a characteristic signature of covalent modification.

Additional NMR experiments can provide further validation of the binding mechanism. Time course studies tracking peak intensity changes can help establish the kinetics of covalent adduct formation. Comparison with analogs such as vanillin, 2-nitrobenzaldehyde, or 3-quinolinecarboxaldehyde can reveal structure-activity relationships and confirm the importance of specific functional groups. Furthermore, titration experiments with increasing this compound concentrations should demonstrate progressive and irreversible changes, consistent with covalent modification rather than the saturable binding observed with reversible interactions. These comprehensive NMR analyses collectively provide compelling evidence for specific, covalent targeting of MAL/TIRAP by this compound, forming the foundation for understanding its biological activity at a molecular level.

Dose-Response Relationships and IC50 Determination

Accurate quantification of this compound potency requires careful determination of concentration-response relationships and half-maximal inhibitory concentration (IC50) values. In cellular assays, treatment with this compound across a range of concentrations (typically 0.1-500 μM) should demonstrate concentration-dependent inhibition of TLR2-mediated cytokine production. Plot the percentage inhibition of cytokine release (e.g., TNF-α, IL-6) against the logarithm of this compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value [1]. The steepness of the curve (Hill slope) can provide additional information about the binding mechanism, with Hill coefficients significantly greater than 1 potentially indicating cooperative binding or multiple target engagement.

When interpreting dose-response data for this compound, several factors require special consideration. The covalent mechanism of action may lead to time-dependent effects, with longer pre-incubation times potentially resulting in increased apparent potency. Additionally, the selectivity profile may shift with concentration, with higher concentrations potentially affecting additional targets beyond the primary mechanism. Therefore, it is essential to conduct parallel assessments of TLR4 inhibition at each concentration to establish the selectivity window. Furthermore, cellular permeability and metabolic stability may influence the effective intracellular concentration, potentially explaining discrepancies between biochemical and cellular potency. These considerations highlight the importance of comprehensive concentration-response characterization across multiple assay formats and time points to fully understand this compound's biological activity.

Specificity and Off-Target Effects Assessment

Rigorous evaluation of specificity is crucial for interpreting experiments with this compound and developing it as a selective chemical probe. The following approaches provide comprehensive assessment of this compound specificity:

  • Pathway Selectivity Profiling: Test this compound against a panel of TLR pathways beyond TLR2 and TLR4, including TLR3, TLR5, TLR7, TLR8, and TLR9. This broad profiling helps identify potential off-target effects within the TLR family and confirms the selective TLR2 inhibition reported for this compound [1].

  • Kinase and Proteome-wide Screening: Utilize commercial kinase profiling services to assess potential inhibition of kinase families. Additionally, employ chemical proteomics approaches such as activity-based protein profiling (ABPP) to identify potential off-targets across the proteome, particularly those containing reactive lysine residues susceptible to covalent modification by aldehyde-containing compounds.

  • Structural Analog Comparison: Evaluate a series of this compound analogs with modifications to the aldehyde group (e.g., o-vanillic acid, o-acetovanillon) and other regions of the molecule. Compounds lacking the reactive aldehyde should show greatly diminished or absent activity, confirming the importance of covalent modification for the observed biological effects [1].

  • Cellular Target Engagement assays: Implement cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) assays to confirm direct target engagement of MAL/TIRAP in cells and evaluate potential stabilization of off-target proteins.

The following diagram illustrates the TLR signaling pathway and the specific point of this compound intervention:

G TLR2 TLR2/1 or TLR2/6 Heterodimer MAL MAL/TIRAP Adaptor TLR2->MAL TIR Domain Interaction Ligand Bacterial Lipopeptides Ligand->TLR2 MyD88 MyD88 Adaptor MAL->MyD88 TIR Domain Interaction IRAK IRAK Complex Formation MyD88->IRAK NFkB NF-κB Activation IRAK->NFkB Cytokine Pro-inflammatory Cytokine Production NFkB->Cytokine oVanillin This compound oVanillin->MAL Covalent Modification of K210

Applications and Limitations

This compound as a Covalent Probe for MAL/TIRAP

This compound serves as a valuable chemical probe for studying MAL/TIRAP-dependent signaling pathways in innate immunity. Its well-characterized covalent mechanism targeting K210 provides a means to specifically disrupt MAL/TIRAP function without directly affecting the receptor complexes themselves. Researchers can utilize this compound to dissect the contributions of MAL/TIRAP in various TLR signaling contexts, helping to clarify its role in different cell types and disease models. The concentration-dependent selectivity of this compound (preferentially inhibiting TLR2 over TLR4 at appropriate concentrations) enables studies aimed at understanding the differential requirement for MAL/TIRAP in these related pathways [1]. Furthermore, the covalent nature of this compound binding offers advantages for certain applications, including prolonged pathway inhibition and potential use in affinity-based purification strategies.

Beyond basic research applications, this compound's modulation of TLR signaling has implications for therapeutic development. The demonstrated efficacy of this compound in cellular models of TLR2 activation suggests potential for further optimization as an anti-inflammatory agent. Structure-activity relationship studies based on the this compound scaffold may yield compounds with improved potency, selectivity, and pharmacological properties. Additionally, this compound can serve as a starting point for developing covalent inhibitors targeting other proteins with nucleophilic lysine residues in functional sites. The relatively simple structure and favorable toxicity profile of this compound compared to entirely synthetic compounds enhance its appeal as a starting point for medicinal chemistry efforts aimed at developing novel immunomodulatory agents.

Limitations and Considerations

Despite its utility as a chemical probe, researchers should be aware of several important limitations when working with this compound. The reactivity of the aldehyde group presents both an advantage (covalent targeting) and a challenge (potential off-target effects). This reactivity may lead to modification of other proteins containing reactive lysine residues, particularly at higher concentrations or with prolonged exposure. The concentration-dependent selectivity requires careful dose optimization for specific applications, as the selectivity for TLR2 over TLR4 signaling may be lost at higher concentrations [1]. Additionally, the relatively moderate potency of this compound (typically requiring mid-micromolar concentrations for cellular effects) may limit its utility in certain experimental contexts.

Several additional considerations should guide experimental design with this compound. The chemical stability of the aldehyde group necessitates proper storage conditions (protected from light, moisture, and oxygen) and preparation of fresh solutions regularly to ensure consistent activity. Researchers should implement appropriate controls including structural analogs lacking the reactive aldehyde group (e.g., o-vanillic acid) to distinguish specific covalent targeting from non-specific effects. Furthermore, the species specificity of this compound activity should be verified when working with non-human systems, as potential differences in MAL/TIRAP sequence or structure could affect compound binding and activity. Awareness of these limitations enables proper experimental design and interpretation when utilizing this compound as a chemical probe in biological research.

Conclusion

This compound represents a versatile chemical tool with well-characterized mechanisms as a covalent modifier of specific target proteins, particularly MAL/TIRAP in TLR signaling pathways. The protocols and application notes presented here provide researchers with comprehensive methodologies for studying this compound-protein interactions, cellular effects, and potential applications in chemical biology and therapeutic development. The unique covalent mechanism combined with concentration-dependent pathway selectivity makes this compound particularly valuable for dissecting complex signaling networks in innate immunity. As research continues to explore the full potential of this compound-based probes, attention to experimental details including appropriate controls, concentration optimization, and validation of mechanism will ensure reliable and interpretable results. Further development of this compound derivatives with enhanced potency and selectivity may expand the utility of this scaffold for both basic research and translational applications.

References

optimizing yield in o-Vanillin Schiff base synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Systematic Optimization of Reaction Yield

Simply changing one factor at a time is a common but inefficient approach. For a more robust and cost-effective protocol, a systematic method is recommended [1]. The general workflow involves three key stages, as shown in the diagram below.

Experimental Design Experimental Design Model Fitting Model Fitting Experimental Design->Model Fitting Experimental Data Robust Optimization Robust Optimization Model Fitting->Robust Optimization Predictive Model Robust Optimization->Experimental Design New Factors to Explore

This systematic framework helps in understanding the factors that truly drive yield, such as identifying by-products or reagent instability, rather than just reporting a final number [2].

Advanced Optimization Algorithms

For reactions with many variables, advanced algorithms can drastically reduce the number of experiments needed. The table below compares different modern approaches.

Method Key Principle Key Advantage Reported Experimental Reduction
Bayesian Optimization [3] Gaussian Process Regression to predict promising conditions Balances exploration of new areas with exploitation of known high-yield areas Reduced experiments from 1200 (full factorial) to a manageable subset for a reaction with 5 key factors.
Particle Swarm Optimization (PSO) [4] Heuristic algorithm inspired by social behavior of birds Simple to perform, outperforms genetic algorithms and simulated annealing in predicting reaction yields. Information not specified in the source.

Troubleshooting Low Yield in o-Vanillin Schiff Base Synthesis

The table below outlines common issues, their potential causes, and solutions to improve your reaction yield.

Problem Potential Causes Solutions & Optimization Tips

| Low Conversion / Poor Product Formation | - Instability of reactants or products under reaction conditions.

  • Low reaction rate.
  • Incorrect stoichiometry. | - Identify By-products: Analyze reaction mixtures to identify unwanted side-products [2].
  • Adjust Reaction Rates: Modify temperature, catalyst, or concentration to minimize by-products [2].
  • Check Reagent Purity: Ensure this compound and amines are fresh and pure. | | Low Yield During Isolation | - Product degradation during work-up or purification.
  • Product loss in extraction or crystallization steps.
  • Inefficient dehydration step. | - Stability Check: Verify product stability under isolation conditions (e.g., pH, temperature) [2].
  • Optimize Extraction: Systematically vary extraction volumes and solvent types, as this is a rarely reported but significant variable [2]. | | Poor Reproducibility (High Variation in Yield) | - Sensitivity to minor, uncontrolled variations (e.g., moisture, oxygen, temperature fluctuations). | - Implement Robust Optimization: Use the RPD framework to find control factor settings that make the protocol less sensitive to noise factors [1].
  • Control Environment: Ensure strict control over atmospheric conditions (e.g., use of inert atmosphere) and equipment calibration. |

Experimental Protocol & Characterization Data

To provide a concrete example, here is a summarized synthetic procedure for an this compound-based Schiff base ligand (H₂L) and its Co(II) complex, as reported in recent literature [5].

Ligand Synthesis (H₂L)
  • Reaction: Condensation between isonitrosophenyl hydrazine and This compound [5].
  • Characterization: The resulting ligand was characterized using elemental analysis, UV-Vis, FTIR, and NMR spectroscopy to confirm its structure [5].
Co(II) Complex Synthesis ([Co(HL)₂])
  • Reaction: The synthesized H₂L ligand is reacted with cobalt(II) acetate monohydrate to form the complex [5].
  • Characterization: The complex was characterized by:
    • Elemental Analysis, UV-Vis, FTIR Spectroscopy, Magnetic Susceptibility, Mass Spectrometry [5].
    • Confirmed Geometry: These analyses confirmed an octahedral geometry for the Co(II) complex [5].

FAQs on Synthesis Optimization

Q1: Why should I move beyond the traditional "one-factor-at-a-time" (OFAT) approach? OFAT is inefficient and can miss important interactions between factors. Systematic approaches like DoE and Bayesian Optimization not only find optimal conditions with fewer experiments but also help develop a protocol that is robust, meaning it is less sensitive to small, uncontrollable variations in a production environment [1] [3].

Q2: My yield is acceptable but highly variable between experiments. What should I investigate? This is a classic issue of robustness. Focus on noise factors (factors hard to control during production) such as:

  • Purity of solvents/reagents: Small differences between suppliers or batches can have a large effect.
  • Water/oxygen content: Especially important for moisture-sensitive reactions.
  • Ambient temperature fluctuations.
  • Operator technique (e.g., stirring efficiency, addition rate) [1]. A robust parameter design (RPD) aims to find settings for the control factors (e.g., solvent ratio, temperature) that minimize the effects of these noise factors [1].

Q3: Are there any specific biological activity data for this compound Schiff bases? Yes, research is very active in this area. For instance:

  • Anticancer Activity: A Schiff base ligand named VALD-3, synthesized from this compound derivatives, was shown to induce cell cycle arrest and apoptosis in human breast cancer cells (MCF-7 and MDA-MB-231) by inhibiting the Wnt/β-catenin signaling pathway. It also suppressed tumor growth in mouse models [6].
  • Protein Binding: A Co(II) complex with an this compound Schiff base ligand showed moderate binding affinity to Bovine Serum Albumin (BSA), which is relevant for understanding drug transport in the body [5].

Methodology for Robust Protocol Design

For a deeper understanding, the flowchart below details the steps within the "Model Fitting" and "Robust Optimization" phases, using a risk-averse approach to ensure the final protocol is both cheap and reliable [1].

A Model Fitting Phase B Fit Mixed Effects Model A->B C Identify & Remove Outliers B->C D Select Parsimonious Model C->D E Robust Optimization Phase D->E F Minimize Cost Function E->F G Apply Risk-Averse Constraint F->G F->G e.g., Protocol performance ≥ threshold (t) with 95% confidence H Validate Optimized Protocol G->H

References

improving stability of o-Vanillin metal complexes

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the primary factors causing the decomposition of my o-Vanillin complex in solution?

    • Issue: Complexes can undergo transformations or dissociation in solution over time. Solutions:
    • Monitor Solution Stability: Use time-dependent UV/Vis spectroscopy to track changes in the complex's absorption spectrum, indicating decomposition or structural changes in solution [1].
    • Control Atmosphere: Perform synthesis and storage under an inert atmosphere (e.g., nitrogen) to prevent oxidation, especially for metals in lower oxidation states like Cu(I) [1] [2].
    • Select Stable Coordination Modes: Utilize ligands that are dinegative and tridentate (e.g., ONS or ONO donor types), as they form more stable chelate rings with the metal center [3].
  • FAQ 2: How can I confirm that a stable complex has formed and is pure?

    • Issue: Uncertainty in confirming successful synthesis and purity of the complex. Solutions:
    • Characterize Thoroughly: Use a combination of techniques to confirm structure and purity [2] [3]:
      • FT-IR: Confirm coordination via shifts in key vibrational bands (e.g., C = N azomethine stretch) [2] [3].
      • NMR (¹H & ¹³C): Verify ligand formation and metal coordination through changes in chemical shifts [2].
      • Elemental Analysis (CHN): Confirm the bulk composition matches the theoretical formula [1] [3].
      • Single-Crystal X-ray Diffraction: Unambiguously determine the molecular geometry and coordination environment [1] [4] [3].
    • Check for Electrolytes: Perform molar conductance measurements. Low values (e.g., below 25 Ω⁻¹·cm²·mol⁻¹) in DMSO indicate neutral, non-electrolyte complexes, confirming covalent bonding and the absence of counter-ions that could lead to dissociation [3].
  • FAQ 3: My complex is unstable during catalytic runs. How can I improve its operational stability?

    • Issue: Degradation of the complex under reaction conditions, such as during oxidation catalysis. Solutions:
    • Study Reaction Kinetics: Perform kinetic analysis of the catalytic reaction to understand how the complex behaves and transforms under operational conditions [1].
    • Choose Robust Metal Centers: Heterometallic complexes, such as those containing Cu(II), have shown stability and maintained high catalytic activity (with Turnover Frequencies up to 640 h⁻¹) in demanding reactions like hydrocarbon oxidation with H₂O₂ [1].

Experimental Data & Characterization Guide

The table below summarizes key techniques and findings from recent studies to guide your stability investigations.

Complex / Study Focus Key Technique for Stability Assessment Observed Result / Indicator of Stability
Heterometallic CuCd/CuZn Complexes [1] Time-dependent UV/Vis Spectroscopy Revealed complex transformations in solution; Identified unexpected stability of the reduced Cu(I) form.
Organotin(IV) Complexes [3] Molar Conductance Values of 2.30–8.21 Ω⁻¹·cm²·mol⁻¹ in DMSO confirmed neutral, non-electrolyte nature and covalent bonding.
Hg(II) and Co(II) Vanillin Complexes [5] Thermal Analysis (TGA/DTG) Kinetic parameters (activation energy, entropy) calculated; used to study thermal decomposition stability.
Novel Vanillin Derivatives [4] X-ray Diffraction & Hirshfeld Surface Analysis Identified non-covalent interactions (e.g., S⋯S) that stabilize the supramolecular crystal structure.

Step-by-Step Experimental Protocols

Protocol 1: Monitoring Solution Stability via UV/Vis Spectroscopy [1]

  • Preparation: Dissolve a precise amount of your synthesized this compound complex in a suitable, dry solvent (e.g., ethanol, DMSO).
  • Baseline Scan: Immediately collect a UV/Vis absorption spectrum of the solution.
  • Time-Course Measurement: Place the sample in a controlled environment (e.g., constant temperature). Acquire spectra at regular intervals (e.g., every 30 minutes for 4-8 hours, then daily).
  • Data Analysis: Plot absorbance at characteristic wavelengths versus time. Any significant shift in wavelength or change in absorbance intensity indicates decomposition or structural change in solution.

Protocol 2: Confirming Neutral Complex Formation via Molar Conductance [3]

  • Solution Preparation: Prepare a precise 1.0 × 10⁻³ M solution of your complex in dry dimethyl sulfoxide (DMSO).
  • Measurement: Use a calibrated conductivity meter to measure the conductance of the solution.
  • Calculation: Calculate the molar conductance (Λₘ) using the formula: Λₘ = (κ / C) × 1000, where κ is the measured conductivity (in µS/cm) and C is the molar concentration.
  • Interpretation: A molar conductance value below 25 Ω⁻¹·cm²·mol⁻¹ typically confirms the complex is a non-electrolyte, suggesting a neutral, covalently bonded structure without loosely associated ions that could destabilize it [3].

Experimental Workflow and Stability Factor Analysis

The following diagrams map the experimental workflow for stability assessment and the key factors influencing complex stability.

G Start Start Stability Assessment Step1 Confirm Complex Formation (FT-IR, Elemental Analysis) Start->Step1 Step2 Check Neutral State (Molar Conductance in DMSO) Step1->Step2 Step3 Assess Solution Behavior (Time-dependent UV/Vis) Step2->Step3 Step4 Evaluate Thermal Stability (TGA/DTG Analysis) Step3->Step4 Step5 Determine Crystal Structure (Single-Crystal XRD) Step4->Step5 End Interpret Combined Data Step5->End

H Root Factors Influencing Complex Stability Ligand Ligand Design Root->Ligand Coordination Coordination Mode Root->Coordination Environment External Environment Root->Environment Structure Solid-State Structure Root->Structure L1 Tridentate (ONS/ONO) ligands form stable chelates Ligand->L1 L2 Rigid scaffold can enhance stability Ligand->L2 C1 Neutral, covalent bonding (Molar Conductance) Coordination->C1 C2 Formation of heterometallic systems Coordination->C2 E1 Inert atmosphere prevents oxidation Environment->E1 E2 Stability under thermal stress (TGA) Environment->E2 S1 Non-covalent interactions (S···S, H-bond) provide supramolecular stability Structure->S1

References

separation of o-Vanillin from vanillin by capillary electrophoresis

Author: Smolecule Technical Support Team. Date: February 2026

Core Method & Separation Conditions

The following table summarizes the key parameters for a robust CE method that can simultaneously separate and determine vanillin and o-vanillin, as validated in the literature [1] [2].

Parameter Specification
CE Mode Capillary Zone Electrophoresis (CZE) [2]
Running Buffer 50 mmol/L Borax - 150 mmol/L Disodium Hydrogen Phosphate [1] [2]
Buffer pH 7.5 [1] [2]
Applied Voltage 15 kV [1] [2]
Capillary Fused silica, details in Experimental Protocol below [3]
Approximate Analysis Time < 6 minutes [1] [2]

This method has been demonstrated to provide good linearity (10-240 mg/L), accuracy (average recoveries of 99.4-101.2%), and precision (RSD 0.19-0.73%) [2].

Troubleshooting Guide & FAQs

The table below addresses common challenges you might encounter during your experiment.

Issue Possible Causes Proposed Solutions

| Poor Peak Shape | - Poor capillary cut [3]

  • Adsorption to capillary wall
  • Sample solvent mismatch | - Inspect capillary ends under a microscope; recut if not straight [3].
  • Ensure buffer pH is optimal to promote analyte charge and reduce wall interaction.
  • Prepare samples in the running buffer where possible. | | Irregular Baseline & Noisy Signal | - Electrical noise
  • Buffer degradation or contamination
  • Air bubbles in the system | - Use fresh, filtered (0.2 µm) and degassed buffer.
  • Perform capillary conditioning with fresh solutions.
  • Ensure all solutions are at room temperature and purge the capillary properly. | | Poor Resolution | - Inappropriate buffer pH or concentration
  • Capillary temperature too high
  • Applied voltage not optimal | - Optimize buffer pH to maximize mobility differences between analytes [4].
  • Check the capillary temperature control system.
  • Verify and adjust the applied voltage; an Ohm's plot can ensure proper heat dissipation [3]. | | Inaccurate Quantification | - Peak integration errors [5]
  • Injection volume variability
  • Capillary fouling | - For broad or asymmetrical CE peaks, manual integration may be necessary and must be thoroughly documented and justified in a GMP environment [5].
  • Check and clean the capillary ends, ensuring the polyimide coating is removed from the tips if swelling occurs [3].
  • Implement a consistent capillary rinsing regimen between runs. |

Experimental Protocol

Here is a detailed step-by-step procedure based on the published method [1] [2] and general CE best practices [3].

Step 1: Capillary Preparation

  • Use a fused silica capillary with a 50 µm or 75 µm internal diameter and a total length of 30-60 cm (effective length to detector: 20-24 cm is typical) [3].
  • Before first use, condition the capillary by rinsing sequentially with 1.0 M sodium hydroxide (10-15 min), deionized water (5-10 min), and running buffer (10-15 min).
  • Between runs, a shorter conditioning cycle with buffer for 2-3 minutes is often sufficient.

Step 2: Buffer and Sample Preparation

  • Precisely prepare the running buffer: 50 mmol/L borax (sodium tetraborate) and 150 mmol/L disodium hydrogen phosphate. Adjust the pH to 7.5 with phosphoric acid or NaOH as needed.
  • Filter the buffer through a 0.2 µm membrane and degas it by sonication under vacuum.
  • Prepare standard and sample solutions in the running buffer or a compatible solvent (e.g., water) within the concentration range of 10-240 mg/L [2].

Step 3: Instrument Operation

  • Set the instrument parameters:
    • Applied Voltage: 15 kV [1] [2]
    • Capillary Temperature: Typically 20-25°C (follow instrument recommendations)
    • Detection: UV detection at a wavelength appropriate for vanillin compounds (e.g., 200-280 nm).
  • Introduce the sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).
  • Initiate the separation. Under these conditions, vanillin and this compound should be baseline separated in under 6 minutes [1].

Step 4: Post-Run Maintenance

  • After the run, rinse the capillary with deionized water for 5 minutes to remove any residual sample or buffer.
  • For storage, purge the capillary with air and leave it dry, or store in deionized water as per the instrument manufacturer's guidelines.

The following workflow diagram illustrates the key stages of the experimental protocol.

G cluster_Capillary Capillary Prep Steps cluster_Buffer Buffer & Sample Prep Steps cluster_Instrument Instrument Operation Steps Start Start Experimental Run CapillaryPrep Capillary Preparation Start->CapillaryPrep BufferPrep Buffer & Sample Prep CapillaryPrep->BufferPrep Condition Condition with NaOH, H₂O, Buffer CapillaryPrep->Condition InstrumentSetup Instrument Operation BufferPrep->InstrumentSetup MakeBuffer Prepare Borax/Phosphate Buffer (50 mM/150 mM, pH 7.5) BufferPrep->MakeBuffer Analysis Data Analysis InstrumentSetup->Analysis SetParams Set Parameters (15 kV, 25°C, UV Detection) InstrumentSetup->SetParams Maintenance Post-Run Maintenance Analysis->Maintenance CheckEnds Inspect & Clean Capillary Ends FilterDegas Filter (0.2 µm) & Degas Buffer PrepSamples Prepare Samples in Buffer Inject Hydrodynamic Sample Injection Run Start Separation

References

controlling side reactions in o-Vanillin based methods

Author: Smolecule Technical Support Team. Date: February 2026

Antifungal Activity of o-Vanillin at a Glance

The following table summarizes the key effects of this compound on Aspergillus flavus as reported in a mechanistic study [1].

Parameter Investigated Observed Effect of this compound Experimental Context / Notes
Cell Membrane Integrity Disrupted Hindered K+ transport; induced lipid peroxidation [1].
Ergosterol Content Decreased Key component of fungal cell membranes [1].
Trehalose Content Decreased Fungal stress response metabolite [1].
Glycerol Content Increased Suggests upregulation of the HOG pathway (osmotic stress) [1].
Oxidative Stress Significantly promoted Intracellular ROS accumulation [1].
Antioxidant Enzyme Activity Decreased Superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx) [1].
Pathogenicity on Peanut Butter Effectively suppressed Demonstrates potential for practical application [1].

Understanding the Antifungal Mechanism

The study indicates that this compound exerts its antifungal effect through a multi-target mechanism, primarily by disrupting the cell membrane and inducing oxidative stress in Aspergillus flavus [1]. The diagram below visualizes this complex pathway.

G cluster_membrane Cell Membrane Disruption cluster_stress Induced Stress Responses OVanillin This compound Treatment M1 Disrupted K+ Transport OVanillin->M1 M2 Decreased Ergosterol OVanillin->M2 M3 Decreased Trehalose OVanillin->M3 S1 Oxidative Stress OVanillin->S1 S2 Osmotic Stress OVanillin->S2 M4 Induced Lipid Peroxidation M1->M4 Leads to M2->M4 Contributes to Outcome Inhibition of A. flavus Growth M4->Outcome S1_sub1 ROS Accumulation S1->S1_sub1 S1_sub2 Decreased Antioxidant Enzyme Activity S1->S1_sub2 S2_sub1 Increased Glycerol (HOG Pathway Upregulation) S2->S2_sub1 S1_sub1->Outcome S1_sub2->Outcome S2_sub1->Outcome

Proposed Experimental Workflow

Based on the methodologies common in this field of research, here is a generalized workflow you could adapt and provide as a guideline for evaluating this compound's efficacy. This workflow synthesizes common biological assay steps [1].

G cluster_mechanistic Mechanistic Study Components Start 1. Culture Fungal Strain (e.g., A. flavus) A 2. Prepare this compound Treatment Solutions Start->A B 3. In Vitro Antifungal Assay (MIC, Growth Inhibition) A->B C 4. Mechanistic Studies B->C D 5. In Vivo / Application Test (e.g., Food Model) C->D C1 Cell Membrane Analysis (Ergosterol, K+ leakage) C->C1 C2 Oxidative Stress Metrics (ROS, Antioxidant Enzymes) C->C2 C3 Metabolite Measurement (Trehalose, Glycerol) C->C3 E 6. Data Analysis & Transcriptomics (RNA-seq) D->E C1->E C2->E C3->E

Troubleshooting Common Challenges

While direct FAQs on this compound methods are scarce, here are some potential issues and solutions inferred from the broader context of working with similar compounds [2] [1]:

  • Problem: Low or inconsistent efficacy.

    • Possible Cause: The this compound concentration is below the Minimum Inhibitory Concentration (MIC) for your specific strain or experimental conditions.
    • Solution: Conduct a dose-response assay to accurately determine the MIC. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO, ethanol) and properly diluted in the assay medium [1].
  • Problem: Unwanted side reactions in chemical synthesis.

    • Possible Cause: Harsh reaction conditions (e.g., solvent, temperature, base) can lead to polymerization or degradation of phenolic compounds.
    • Solution: Consider optimizing reaction parameters. Research on vanillin (a similar compound) shows that methods like ball-milling can sometimes offer better control over side reactions compared to traditional solvent-based synthesis [2].
  • Problem: Compound degradation during storage or experiment.

    • Possible Cause: Phenolic aldehydes like this compound can be susceptible to oxidation and light.
    • Solution: Store this compound in a tightly sealed container, protected from light, at recommended temperatures, and under an inert atmosphere if necessary.

References

enhancing sensitivity of o-Vanillin detection methods

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of High-Sensitivity Detection Methods

The table below compares two modern approaches for sensitive o-vanillin detection. Fluorescence sensing currently offers superior sensitivity, while electrochemical methods provide a strong alternative.

Method Principle Linear Range Limit of Detection (LOD) Key Advantage
Fluorescence Sensing [1] Competitive absorption & Photoinduced Electron Transfer (PET) with a Cd-MOF probe Not specified 39.6 nM Ultra-high sensitivity, suitable for complex samples like milk
Electrochemical Sensing [2] Electrocatalytic oxidation on a C-LFNO nanohybrid-modified electrode 0.008 to 0.36 µM 0.011 µM (11 nM) Excellent accuracy and precision in real food samples (e.g., ice cream, chocolate)

Detailed Experimental Protocols

Method 1: Fluorescence Detection using a Cd-MOF Sensor

This method is ideal for achieving the highest possible sensitivity, especially in complex biological or food matrices.

  • Sensor Synthesis: The Cd-MOF is synthesized solvothermally. Combine 4,4′-(2,6-pyrazinediyl)-bis(benzoic acid) (H₂L) ligand with Cd(NO₃)₂·4H₂O in a solvent, and heat the mixture in a Teflon-lined autoclave [1].
  • Detection Procedure:
    • Prepare Probe: Disperse the synthesized Cd-MOF in a suitable solvent to create a stable suspension.
    • Establish Baseline: Measure the fluorescence intensity of the pure probe suspension (excitation at 330 nm).
    • Add Analyte: Introduce the sample containing this compound into the probe suspension.
    • Measure Quenching: The fluorescence intensity will decrease (quench). Record the intensity after adding this compound.
    • Quantify: The degree of quenching (I₀/I) is correlated to the concentration of this compound to generate a calibration curve [1].
  • Mechanism: The quenching is attributed to competitive absorption (where this compound absorbs the excitation or emission light) and the Photoinduced Electron Transfer (PET) effect from the Cd-MOF to this compound [1].

The workflow for this fluorescence-based method can be summarized as follows:

Start Start: Synthesize Cd-MOF Probe A Disperse Cd-MOF in solvent Start->A B Measure initial fluorescence (I₀) A->B C Add sample with this compound B->C D Measure quenched fluorescence (I) C->D E Calculate I₀/I ratio D->E End Quantify via calibration curve E->End

Method 2: Electrochemical Detection using a C-LFNO Nanohybrid Sensor

This method is robust and well-suited for rapid, accurate determination in quality control environments.

  • Sensor Fabrication:
    • Synthesize Perovskite: Prepare LaFe₀.₉Ni₀.₁O₃ (LFNO) nanoparticles via a sonication and calcination process [2].
    • Synthesize Carbon Spheres: Produce carbon spheres from glucose using a hydrothermal method [2].
    • Create Nanohybrid: Mix LFNO and carbon spheres in deionized water, sonicate, and dry to form the C-LFNO nanohybrid [2].
    • Modify Electrode: Polish a Glassy Carbon Electrode (GCE), then drop-cast a suspension of the C-LFNO nanohybrid onto its surface and dry [2].
  • Detection Procedure:
    • Use the modified C-LFNO/GCE as the working electrode in a standard three-electrode electrochemical cell.
    • Employ amperometry (a constant potential technique) to measure the current generated from the electrocatalytic oxidation of this compound.
    • The measured current is directly proportional to the concentration of this compound in the sample [2].

The workflow for this electrochemical method is outlined below:

Start Start: Fabricate Sensor A Synthesize LFNO Perovskite Start->A B Synthesize Carbon Spheres A->B C Create C-LFNO Nanohybrid B->C D Modify Glassy Carbon Electrode (GCE) C->D E Perform Amperometric Measurement D->E End Quantify via current response E->End

Frequently Asked Questions (FAQs)

Q1: Why might my detection signal for this compound be inconsistent or weak?

  • Covalent Binding: this compound contains a reactive aldehyde group that can form covalent Schiff bases with lysine residues in proteins [3]. If your sample contains proteins, this irreversible binding can deplete free this compound, leading to lower and inconsistent signals.
  • Sensor Fouling: In electrochemical methods, the oxidation products of this compound can build up on the electrode surface, blocking active sites and reducing sensitivity over time. Regular electrode polishing and cleaning are essential.
  • Sample Matrix Interference: Complex samples (like serum or food) can contain other compounds that quench fluorescence or interfere electrochemically. Always use a standard addition method or rigorous sample purification.

Q2: How can I improve the selectivity of my this compound assay?

  • Exploit the Reactive Aldehyde: The aldehyde group is a key target. You can develop sensors that specifically react with this moiety. The fluorescence Cd-MOF sensor, for instance, shows high selectivity due to a specific PET mechanism [1].
  • Leverage Advanced Materials: Using highly structured probes like MOFs or engineered perovskites can provide a selective "molecular sieve" effect, where the pore size and chemistry favor this compound binding over larger or differently shaped molecules [1] [2].

Q3: My research involves cell cultures. Are there any special considerations for detecting this compound in biological systems?

  • Yes, specificity is critical. The finding that this compound covalently modifies multiple proteins in the cell, such as those in the TLR innate immunity pathway (e.g., binding to MAL/TIRAP at Lys-210), is a major consideration [3]. Your detection method must be able to distinguish free this compound from protein-bound this compound to accurately interpret its bioavailability and activity.

References

Standard Purification Techniques for o-Vanillin Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The choice of purification technique depends on the physical properties of your target compound and the nature of the impurities. The following table summarizes common methods referenced in the literature for vanillin-related compounds, which are applicable to o-Vanillin derivatives.

Technique Common Applications & Target Impurities Key Considerations
Liquid-Liquid Extraction [1] Isolation from aqueous reaction mixtures; removal of acidic/basic impurities, dimers, guaiacol, vanillyl alcohol. Efficiency depends on solvent choice; may require multiple steps; consider partition coefficients.
Crystallization [2] [3] Final purification step to obtain high-purity solid compounds. Solvent selection is critical; purity and yield depend on cooling rate and seeding.

| Chromatography [2] [4] | Separation of complex mixtures; purification of compounds that are difficult to crystallize. | Column Chromatography: For non-polar impurities, using resins like SP-700 with ethanol elution [4]. Flash Chromatography: For rapid separation and purification of reaction products [5]. | | Membrane Separation [2] | Potential for continuous, scalable separation from complex mixtures like fermentation broths. | More common in large-scale or industrial processes; may be less applicable for lab-scale synthesis. |

Detailed Protocol: Liquid-Liquid Extraction of this compound Derivatives

The following workflow and detailed steps are adapted from a patent detailing the purification of vanillin, which can be directly applied to this compound and its derivatives [1].

Start Aqueous Solution containing crude compound Step1 1. Adjust pH Start->Step1 Step2 2. Solvent Extraction Step1->Step2 Step3 3. Wash Organic Phase Step2->Step3 Step4 4. Concentrate Step3->Step4 Step5 5. Precipitate/Crystallize Step4->Step5 End Purified Solid Step5->End

Step-by-Step Instructions:

  • Prepare the Aqueous Solution: Start with your crude reaction mixture in an aqueous solution. The solution may contain impurities such as dimers, guaiacol, vanillyl alcohol, vanillic acid, and protochatechuic acid [1].
  • Adjust the pH: Acidify the solution to a pH between 2.0 and 4.0 to ensure the target compound is in its neutral form, promoting its partition into the organic solvent [1] [4].
  • Perform Solvent Extraction:
    • Choose an appropriate water-immiscible organic solvent. The patent suggests dichloromethane (CH₂Cl₂), methyl isobutyl ketone, isopropyl acetate, butyl acetate, or a mixture of dimethyl succinate and dimethyl adipate [1].
    • Perform 2 to 5 extraction cycles with the chosen solvent [1].
  • Wash the Organic Phase: Combine the organic extracts and wash them with water to remove any residual water-soluble impurities [1].
  • Concentrate the Extract: Remove the solvent from the organic phase by evaporation under reduced pressure. This can be done using a rotary evaporator [1].
  • Precipitate or Crystallize: The concentrated compound can then be precipitated or crystallized to obtain a purified solid. The patent notes that solvent evaporation can be performed with or without prior precipitation of the compound [1].

Troubleshooting Guide: Schiff Bases & Metal Complexes

This compound is frequently used to synthesize Schiff base ligands and their metal complexes. Here are solutions to common purification challenges with these compounds [3] [6].

Problem Possible Cause Solution
Low Yield After Crystallization Incomplete reaction or precursor degradation. Confirm reaction completion with TLC or NMR before purification.

| Unwanted By-products/Polymers | Schiff base formation side reactions. | Recrystallization: The most common method for purifying Schiff bases and their metal complexes [3]. Chromatography: Use for complex mixtures or when recrystallization fails [2]. | | Metallic Complex Not Forming | Incorrect metal-to-ligand ratio or reaction conditions. | Verify stoichiometry (often 1:1 or 1:2 metal:ligand); confirm oxygen exclusion if needed [3]. | | Product Purity Insufficient for Bio-assays | Residual solvents or co-crystallized impurities. | Crystallize from different solvents (e.g., ethanol, DMF, acetonitrile) [3] [6]. Use a combination of techniques: e.g., liquid-liquid extraction followed by recrystallization. |

Frequently Asked Questions

What are the key characterization techniques to confirm the purity and structure of my purified this compound derivative? A combination of techniques is essential [3] [6]:

  • Melting Point: A sharp, consistent melting point indicates high purity.
  • Spectroscopy: FTIR confirms functional groups. NMR (¹H and ¹³C) provides detailed information about the molecular structure and proton environment.
  • Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for determining the precise three-dimensional molecular and crystal structure, providing unambiguous confirmation of the product identity [3] [6].

The synthesis of my this compound-derived azine shows weak fluorescence in solution. Is this a purification issue? Not necessarily. Some this compound-derived azines are known to exhibit Aggregation-Induced Emission (AIE), meaning they are weakly fluorescent in solution (where molecules can rotate and vibrate freely) but become highly fluorescent in the aggregated or solid state. This is an intrinsic property, not an indication of impurity [7].

References

overcoming cytotoxicity in microbial vanillin production

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Cytotoxicity & Key Concepts

Vanillin is highly toxic to microbial cells even at low concentrations, inhibiting growth and metabolism, which severely limits its accumulation in bioproduction processes [1]. The primary mechanisms and challenges include:

  • Membrane Disruption: Vanillin damages microbial cell membranes, impair their function and viability [1].
  • Enzyme Inhibition: It interferes with key metabolic enzymes, reducing the host's energy production and overall metabolic activity [1].
  • Product Degradation: Microbes possess enzymes, such as vanillin dehydrogenase (VDH), that rapidly convert vanillin into less toxic but undesired by-products like vanillic acid or vanillyl alcohol, lowering final yields [1].

Strategies to Overcome Cytotoxicity

The table below summarizes the primary engineering strategies to mitigate vanillin cytotoxicity.

Strategy Mechanism Example Approach Key Benefit
Pathway Engineering Blocking vanillin degradation Knockout of vanillin dehydrogenase (vdh) gene [1]. Prevents product loss
Product Sequestration In-situ removal or conversion Two-phase extraction; glycosylation to vanillin β-D-glucoside [1]. Reduces intracellular toxicity
Strain Tolerance Engineering Developing robust chassis Random mutagenesis & screening (e.g., NTG-VR1 mutant) [1]; ALE [2]. Enhances host resilience
Process Optimization Controlling biotransformation Resting cell systems; fed-batch to maintain low vanillin concentration [1]. Minimizes acute toxicity

Experimental Protocols for Implementation

Knockout of Vanillin Dehydrogenase (VDH)
  • Objective: Eliminate the primary enzyme responsible for vanillin degradation.
  • Procedure:
    • Identify vdh gene homolog in your microbial host (e.g., in Pseudomonas fluorescens BF13) [1].
    • Design a gene knockout construct using homologous recombination or CRISPR-Cas9 [2].
    • Transform the host and select for mutants.
    • Validate knockout via PCR and enzymatic assay confirming loss of VDH activity.
    • Evaluate performance in vanillin production assays compared to wild-type.
Two-Phase Cultivation for In-Situ Extraction
  • Objective: Continuously remove vanillin from the aqueous fermentation broth.
  • Procedure:
    • Select a biocompatible, water-immiscible organic solvent (e.g., oleic acid, dibutyl sebacate).
    • Add the solvent (typically 10-20% v/v) to the fermentation medium before inoculation.
    • Conduct the fermentation; vanillin partitions into the organic phase.
    • Separate phases post-fermentation and recover vanillin from the solvent.
  • Considerations: Ensure solvent is non-toxic to production strain and has high partition coefficient for vanillin.
Directed Evolution for Enhanced Vanillin Tolerance
  • Objective: Isolate mutant strains with superior vanillin tolerance.
  • Procedure:
    • Subject production strain to random mutagenesis using chemical mutagens (e.g., NTG) or UV radiation [1].
    • Plate mutated culture onto solid medium containing inhibitory vanillin concentrations (e.g., 1-2 g/L).
    • Select largest colonies growing after 24-48 hours.
    • Screen these isolates in liquid culture for vanillin tolerance and production yield.
    • Iterate process with successively higher vanillin levels for further improvement.

Troubleshooting FAQ

  • Q1: My engineered vdh knockout strain still degrades vanillin. What could be wrong?

    • A: Many microbes possess multiple enzymes with promiscuous VDH activity (alcohol dehydrogenases, aldehyde dehydrogenases). Conduct a genome-wide search for homologous genes and consider multiple knockouts, or use a vanillin biosensor to screen for non-degrading mutants [1].
  • Q2: What is the most effective method for in-situ product removal?

    • A: Adsorption resins are highly effective and avoid solvent toxicity concerns. Integrate resin into bioreactor; they offer high selectivity and capacity, can be regenerated, and help maintain low aqueous vanillin concentrations throughout fermentation.
  • Q3: How can I rapidly assess vanillin cytotoxicity on my new production strain?

    • A: Perform a growth inhibition assay. Inoculate strain in liquid medium with a range of vanillin concentrations (e.g., 0.5 - 3 g/L). Monitor OD600 over 24 hours. The IC50 (concentration inhibiting 50% growth) provides a quantitative cytotoxicity measure. The MTT assay [3] is another option for precise viability measurement.

Visualizing the Strategies

The following diagram illustrates the interconnected strategies for overcoming cytotoxicity, from genetic modification to downstream processing.

G cluster_genetic Genetic & Metabolic Engineering cluster_strain Strain Development cluster_process Process & Downstream Start Microbial Vanillin Production Cytotoxicity Challenge G1 Block Degradation Pathway (e.g., Knock out vdh gene) Start->G1 S1 Strain Tolerance Engineering (Random Mutagenesis, ALE) Start->S1 P1 In-Situ Product Removal (Adsorption, Two-phase Extraction) Start->P1 G2 Implement Detoxification (e.g., Glycosylation to Vanillin Glucoside) G1->G2 Goal Outcome: High-Titer Vanillin Production G2->Goal S2 Use Recombinant Chassis (E. coli, S. cerevisiae) S1->S2 S2->Goal P2 Fed-Batch Fermentation Control Substrate Feed P1->P2 P2->Goal

I hope this technical support guide provides a solid foundation for addressing cytotoxicity in your microbial vanillin production experiments.

References

optimizing reaction conditions for o-Vanillin complex formation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Experimental Issues

Here are some frequently asked questions and solutions based on recent research.

FAQ 1: How can I improve the yield and purity of my o-Vanillin Schiff base ligand? A common issue is incomplete condensation during the Schiff base formation. To ensure high yield and purity:

  • Recommended Procedure: Synthesize the ligand by condensing this compound with your chosen amine in a 1:1 molar ratio. Reflux the reaction mixture in a suitable solvent (like ethanol) for approximately 4 hours [1].
  • Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. A typical solvent system for development is a 3:7 mixture of ethyl acetate and n-hexane. Visualize the spots under a UV lamp at 254 nm or 365 nm [2].
  • Purification: After the reaction is complete, filter the resulting solid and recrystallize it from ethanol to achieve high purity [1].

FAQ 2: What are the best techniques to confirm the successful formation of my this compound complex? A multi-technique approach is crucial for proper characterization. The following table summarizes the key techniques and what to look for.

Technique Key Information Provided Expected Outcome for this compound Complex
FT-IR Spectroscopy Confirmation of functional groups and metal-ligand bonds [2] [1]. Shift or disappearance of the C=O stretch of this compound (~1665-1675 cm⁻¹) and appearance of a C=N stretch (~1600-1640 cm⁻¹); new bands in lower frequencies indicate M-O/N bonds [3] [2].
NMR Spectroscopy (1H & 13C) Information on the chemical environment of atoms; ideal for ligand characterization [2]. Appearance of a characteristic signal for the azomethine proton (-HC=N-) at ~8-9 ppm in 1H NMR [2].
UV-Vis Spectroscopy Insights into electronic transitions and complex geometry [3] [1]. Appearance of new absorption bands corresponding to ligand-field transitions; can suggest geometries like octahedral [3].
Mass Spectrometry Determination of molecular weight and complex stoichiometry [3] [1]. A peak corresponding to the molecular ion of the complex [3].

FAQ 3: My metal complex shows low biological activity. What can I do? Biological activity is influenced by the structure and the metal ion.

  • Choose the Metal Ion Strategically: Research indicates that the choice of metal ion significantly impacts biological activity. For instance, a Copper complex (M4C) of a vanillin-derived thiosemicarbazone showed significant antibacterial and antifungal activity, while a Nickel complex (M4A) was more effective against S. aureus [1].
  • Consider Cytotoxicity: Be aware that potent biological activity can be accompanied by cytotoxicity. One study on vanillin Schiff bases reported hemolytic activity (IC₅₀ < 200 µg/mL for RBCs), indicating that further structural modifications may be necessary to develop safer therapeutic agents [2].

Experimental Protocol: Synthesis of an this compound Schiff Base & Cobalt Complex

The following workflow and protocol are adapted from recent publications to guide you through a standard synthesis and evaluation process [3] [1].

G start Start Synthesis lig_synth Ligand Synthesis: Reflux this compound and Amine for 4 hours start->lig_synth monitor Monitor Reaction (TLC with EtOAc/n-Hexane) lig_synth->monitor purify_lig Purify Ligand: Filter and Recrystallize from Ethanol monitor->purify_lig complex_synth Complex Synthesis: Add metal salt solution to ligand (1:2 ratio) purify_lig->complex_synth reflux_comp Reflux Mixture for 4 hours complex_synth->reflux_comp purify_comp Purify Complex: Filter, Wash with Ethanol, and Dry reflux_comp->purify_comp characterize Characterize Product (FT-IR, NMR, UV-Vis, MS) purify_comp->characterize bio_test Perform Biological Assays (Antibacterial/Antifungal) characterize->bio_test

1. Ligand Synthesis (Example: this compound Thiosemicarbazone)

  • Materials: this compound, Thiosemicarbazide, Ethanol.
  • Procedure:
    • Prepare separate hot aqueous solutions of this compound (e.g., 2.122 g, 13.95 mmol) and thiosemicarbazide (e.g., 1.270 g, 13.94 mmol) [1].
    • Mix the two solutions in a 1:1 molar ratio in a round-bottom flask.
    • Reflux the reaction mixture for 4 hours [1].
    • Allow the mixture to cool. Filter out the precipitated solid.
    • Purify the crude product by recrystallization from ethanol and dry it [1].

2. Metal Complex Synthesis (Example: Cobalt Complex)

  • Materials: Synthesized ligand, Cobalt(II) acetate or chloride, Ethanol.
  • Procedure:
    • Prepare a hot aqueous solution of cobalt(II) salt (e.g., 0.528 g, 2.22 mmol) [1].
    • In a separate flask, dissolve the purified ligand (e.g., 1.000 g, 4.44 mmol) in ethanol to achieve a 1:2 metal-to-ligand ratio.
    • Add the hot metal salt solution dropwise to the ethanolic ligand solution with stirring.
    • Reflux the resulting mixture for 4 hours [1].
    • Filter the resulting solid complex, wash it thoroughly with ethanol, and dry it [1].

3. Characterization & Bioactivity Testing

  • Characterization: Use the techniques outlined in the table above (FT-IR, NMR, etc.) to confirm the structure of your complex [3] [2] [1].
  • Antibacterial Assay (Well Diffusion Method):
    • Swab bacterial cultures (e.g., E. coli, S. aureus) onto nutrient agar plates.
    • Create 6 mm diameter wells in the agar.
    • Introduce solutions of your complex at various concentrations (e.g., 25-100 µg/mL) into the wells.
    • Incubate the plates and measure the Zones of Inhibition (IZ). Use a standard antibiotic like Streptomycin (30 µg/mL) as a positive control [1].

References

addressing solubility issues in o-Vanillin experiments

Author: Smolecule Technical Support Team. Date: February 2026

O-Vanillin Solubility: Key Factors & Data

The solubility of this compound is highly dependent on the solvent composition. The table below summarizes quantitative solubility data and key parameters from recent studies.

Solvent System Key Solubility Parameters Optimal Composition for this compound Primary Interaction Mechanism
Ethanol (EtOH) + Water [1] Polarity/Polarizability (π*), Cavity Term Higher co-solvent fraction (Rich in EtOH) Preferential solvation by alcohol molecules; significant cavity term for solute insertion [1].
Propyl Alcohol (1-PrOH) + Water [1] Polarity/Polarizability (π*), Cavity Term Higher co-solvent fraction (Rich in 1-PrOH) Preferential solvation by alcohol molecules; significant cavity term for solute insertion [1].
Polyethylene Glycol 400 (PEG-400) [2] N/A Neat Solvent Highest solubility among the tested benign solvents for vanillin [2].
Transcutol [2] N/A Neat Solvent Second-highest solubility for vanillin after PEG-400 [2].
Ethyl Acetate [2] N/A Neat Solvent High solubility, effective for extractive separation of vanillin [2].

Frequently Asked Questions & Troubleshooting

FAQ 1: Which solvent mixture provides the best solubility for this compound, and why?

For aqueous solutions, binary mixtures of ethanol-water or propyl alcohol-water generally provide superior solubility for this compound compared to pure water.

  • Mechanism Insight: Research indicates that in these alcohol-water mixtures, this compound is preferentially solvated by the alcohol molecules. This means that the immediate molecular environment around a dissolved this compound molecule is richer in alcohol than the bulk solution. The solubility is primarily driven by the solvent mixture's polarity/polarizability and the energy required to create a cavity for the solute molecule [1].
  • Troubleshooting Tip: If solubility in an aqueous system is poor, incrementally increase the proportion of the alcohol co-solvent (e.g., ethanol). Monitor solubility closely as the solvent composition changes.
FAQ 2: What are the best neat (pure) solvents for this compound?

While aqueous mixtures are common, several pure solvents show high effectiveness for dissolving vanillin (data for the closely related compound vanillin is indicative).

  • Solvent Ranking: Based on experimental data, the mole fraction solubility of vanillin in pure solvents at 298 K decreases in this order: PEG-400 > Transcutol > Ethyl Acetate > Butanol-2 > Ethanol [2].
  • Practical Consideration: The choice of solvent will also depend on your downstream application (e.g., cytotoxicity in cell cultures, ease of removal in synthesis). PEG-400 and Transcutol, while highly effective, are more viscous and may require different handling than ethanol or ethyl acetate.
FAQ 3: How can I systematically investigate and improve this compound solubility in my experiments?

A structured approach using established models can efficiently optimize solubility.

  • Recommended Workflow: The diagram below outlines a systematic protocol based on the KAT-LSER and IKBI methods used in recent research [1].

G Start Start: this compound Solubility Investigation S1 Define solvent mixture series (e.g., EtOH/Water at varying ratios) Start->S1 S2 Measure equilibrium solubility at target temperature S1->S2 S3 Analyze with KAT-LSER Model S2->S3 T3 Identify key solvent parameters: Polarity, H-bonding, Cavity term S3->T3 S4 Apply IKBI Method T3->S4 T4 Quantify local composition (Preferential Solvation) S4->T4 S5 Determine optimal solvent composition and mechanism T4->S5 End End: Implement Optimized Condition S5->End

  • Key Steps:
    • Experimental Design: Prepare a series of solvent mixtures (e.g., ethanol-water from 0% to 100% co-solvent).
    • Solubility Measurement: Use an isothermal saturation method to measure the equilibrium mole fraction solubility of this compound in each mixture at a constant temperature [2].
    • Model Application:
      • Use the KAT-LSER model to determine which solvent parameters (polarity, hydrogen-bonding, etc.) most significantly influence this compound solubility [1].
      • Use the IKBI (Inverse Kirkwood-Buff Integrals) method to calculate the local mole fraction of each solvent component around this compound, confirming preferential solvation [1].

Detailed Experimental Protocol: Measuring Equilibrium Solubility

This is a general protocol for determining solubility, adapted from methodologies in the search results [2].

  • Preparation: Prepare a binary solvent mixture of a specific composition (e.g., 70% v/v ethanol in water).
  • Saturation: Add an excess amount of this compound to a sealed vial containing the solvent. Agitate the mixture continuously in a thermostated water bath to maintain a constant temperature (e.g., 298 K ± 0.1 K).
  • Equilibration: Allow the mixture to reach equilibrium, which may take several days. Continue agitation until saturation is confirmed.
  • Sampling & Analysis: Once equilibrated, allow any undissolved solid to settle. Withdraw a portion of the clear supernatant, dilute it appropriately with a compatible solvent, and analyze the concentration of this compound using a suitable method like UV-Vis spectrophotometry.
  • Calculation: Calculate the mole fraction solubility ((x)) using the formula: (x = \frac{n_{\text{solute}}}{n_{\text{solute}} + n_{\text{solvent}}}) where (n) is the number of moles.

References

comparing o-Vanillin and vanillin biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity Comparison

Biological Activity Vanillin (p-Vanillin) o-Vanillin Experimental Notes & Context
Antioxidant Activity

    DPPH Radical Scavenging (at 1 mM) | 22.9% [1] | 66.4% [1] | this compound is a ~3x more effective scavenger at this concentration. [1] | Reaction Rate Constant (with DPPH) | 1.7 ± 0.1 M⁻¹s⁻¹ [1] | 10.1 ± 0.8 M⁻¹s⁻¹ [1] | this compound reacts nearly 6x faster. Trolox (reference) rate: 360.2 M⁻¹s⁻¹. [1] | | Antibacterial Activity | | | | MIC (vs. MDR E. coli, S. aureus, etc.) | 1.25 - 2.5 mg/mL [2] | Information Missing | Data for this compound's antibacterial efficacy not available in search results. Vanillin is bactericidal. [2] | MBC (vs. MDR E. coli, S. aureus, etc.) | 5 - 10 mg/mL [2] | Information Missing | Confirms vanillin's bacteria-killing action. [2] | | Antinociceptive (Pain-Blocking) Activity | Effective [3] | Information Missing | Vanillin (25-50 mg/kg, i.p.) effective in mouse model. Mechanisms involve serotonin, dopamine, and NO pathways. [3] |

Experimental Protocols for Key Data

For researchers to replicate or build upon these findings, here are the core methodologies from the key studies cited.

DPPH Radical Scavenging Assay [1]

This is a standard method to evaluate the free radical scavenging (antioxidant) capacity of a compound.

  • Principle: The assay measures the decrease in absorbance of the purple-colored DPPH• radical at 517 nm as it is reduced by an antioxidant, leading to a color change.
  • Procedure: The test compounds (vanillin and this compound) were dissolved and mixed with a DPPH solution in methanol. The reaction mixture was then analyzed using High-Performance Liquid Chromatography (HPLC) with detection at 517 nm to monitor the disappearance of the DPPH radical. Trolox, a vitamin E analog, was used as a reference standard antioxidant.
  • Kinetics: The kinetics of the reaction were studied using stopped-flow spectrophotometry to determine the second-order rate constants.
  • Electrochemistry: Cyclic voltammetry was used to estimate the one-electron reduction potentials, confirming that this compound is more easily oxidized, which correlates with its higher antioxidant activity.
Determination of Antibacterial Activity (MIC & MBC) [2]

This protocol is used to find the minimal concentration of a compound that inhibits and kills bacteria.

  • Method: The microtiter broth dilution method was used.
  • Procedure: Bacterial strains (e.g., MDR E. coli, Salmonella, S. aureus) were cultured to the logarithmic growth phase and diluted to approximately 10^5 CFU/mL. These bacterial suspensions were added to 96-well plates. Vanillin, dissolved in PBS, was serially diluted two-fold and added to the wells. The plates were incubated at 37°C for 16-18 hours.
  • MIC Reading: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of vanillin that completely inhibited visible bacterial growth.
  • MBC Reading: The Minimum Bactericidal Concentration (MBC) was determined by subculturing the liquid from wells with no visible growth onto a fresh, drug-free medium. The MBC is the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.
Formalin Test for Antinociceptive Effect [3]

This is a classic model for evaluating pain and analgesia in rodents, capable of distinguishing between central and peripheral effects.

  • Animal Model: Male Swiss mice (25-30 g).
  • Nociceptive Stimulus: A diluted formalin solution (2.5%, 20 µL) was injected into the subplantar space of the right hind paw.
  • Pain Measurement: The time the mouse spent licking or biting the injected paw was measured. The test has two phases: the early/acute phase (0-5 minutes, primarily direct chemical stimulation of nociceptors) and the late/chronic phase (20-40 minutes, involving inflammatory pain).
  • Drug Administration: Vanillin was administered intraperitoneally (i.p.) 30 minutes before the formalin injection. To investigate the mechanism, various receptor antagonists and pathway inhibitors (e.g., ondansetron, sulpiride, L-NAME) were administered i.p. 30 minutes before vanillin.

Mechanism of Antinociceptive Action

The research into vanillin's pain-blocking effect reveals a complex mechanism involving several receptor systems and signaling pathways, as illustrated below.

vanillin_analgesia Figure: Proposed Signaling Pathway for Vanillin-Induced Antinociception Vanillin Vanillin 5-HT3 Receptor\n(Activation) 5-HT3 Receptor (Activation) Vanillin->5-HT3 Receptor\n(Activation) Stimulates D2 Receptor\n(Activation) D2 Receptor (Activation) Vanillin->D2 Receptor\n(Activation) Stimulates NO Synthesis\n(Increased) NO Synthesis (Increased) 5-HT3 Receptor\n(Activation)->NO Synthesis\n(Increased) Leads to D2 Receptor\n(Activation)->NO Synthesis\n(Increased) Leads to sGC Activation\n(Increased cGMP) sGC Activation (Increased cGMP) NO Synthesis\n(Increased)->sGC Activation\n(Increased cGMP) Triggers K+ ATP Channel\n(Opening) K+ ATP Channel (Opening) sGC Activation\n(Increased cGMP)->K+ ATP Channel\n(Opening) Promotes Cell Hyperpolarization Cell Hyperpolarization K+ ATP Channel\n(Opening)->Cell Hyperpolarization Causes Reduced Pain\nSignaling Reduced Pain Signaling Cell Hyperpolarization->Reduced Pain\nSignaling Results in

The pathway shows that vanillin's effect is mediated by serotonin (5-HT3) and dopamine (D2) receptors, leading to the activation of the NO/cGMP pathway and ultimately the opening of potassium channels, which calms neuronal activity and reduces pain signaling [3]. Studies indicate that opioid and adrenergic receptors are not involved in this particular effect [3].

Key Takeaways for Researchers

  • Leverage Superior Antioxidant Power: If your application requires a potent antioxidant, This compound is the unequivocally stronger candidate based on its faster reaction rate and higher scavenging efficiency against free radicals [1].
  • Utilize Broader Pharmacological Profile: For applications targeting antibacterial, anti-inflammatory, or pain relief, vanillin has a more established and evidence-supported profile. Its activity against multidrug-resistant bacteria and its complex central nervous system mechanism for pain relief are particularly notable [2] [3].
  • Mind the Toxicity and Application: The search results highlight that microbial production of vanillin is challenged by its toxicity to cells, which is a crucial consideration for bioproduction and may also inform its drug safety profile [4]. Furthermore, the method of production (natural extraction vs. chemical synthesis) can significantly impact the flavor quality and "natural" status of vanillin, which is critical for food and pharmaceutical applications [5].

References

o-Vanillin Schiff base complexes cytotoxicity vs cisplatin

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Comparison Table

Compound Name / Type Cell Line / Model Cytotoxicity (IC₅₀) Cisplatin (IC₅₀) Key Findings Citation
Copper(II) Complex 4 Breast CSCs (HMLER-shEcad) Low micromolar range Up to 4.6-fold more potent Highly potent against cancer stem cells; acts via ROS-induced apoptosis. [1]
VALD-3 (Ligand) Breast Cancer (MCF-7) ~10 mg/L (at 48h) * ~5 mg/L (at 48h) * Efficacy close to cisplatin; induces apoptosis via Wnt/β-catenin pathway inhibition. [2]
Diphenyltin(IV) Complexes Various (e.g., Bladder, Breast) Varies by cell line Not a direct comparison Generally more potent than Schiff base ligands or dimethyltin(IV) analogues. [3] [4]
Organotin(IV) S2MoVaH Bladder Cancer (EJ-28) 1.7 µM 3.3 µM More potent than cisplatin in this specific cell line. [3] [4]
Cobalt Schiff Base Complex Cervical Cancer (HeLa) 25.51 µg/mL 13.00 µg/mL Less potent than cisplatin, but shows significant activity. [5]

Note: The units for VALD-3 and cisplatin in [2] are in mg/L. Direct numerical comparison requires caution due to different molecular weights.

Detailed Experimental Protocols

The cytotoxic data in the table is generated through standardized in vitro assays. Here are the typical methodologies used in the cited research:

  • Cytotoxicity Assay (MTT or SRB): This is a colorimetric assay used to measure cell metabolic activity as a proxy for cell viability and proliferation.

    • Cell Seeding: Cancer cells are seeded at a specific density (e.g., 3-5 x 10⁴ cells/well) in 96-well plates and allowed to adhere.
    • Compound Treatment: After 24 hours, cells are treated with a range of concentrations of the test compounds (o-Vanillin complexes) and the reference drug (cisplatin). The compounds are usually dissolved in DMSO and then diluted in cell culture medium.
    • Incubation: Cells are incubated with the compounds for a specific period, commonly 24, 48, or 72 hours.
    • Viability Measurement:
      • MTT Assay: MTT reagent is added to each well. Living cells convert MTT into purple formazan crystals, which are then dissolved in DMSO. The absorbance is measured at 570 nm [1] [2].
      • SRB Assay: Cells are fixed and stained with Sulforhodamine B dye, which binds to cellular proteins. The bound dye is dissolved, and its absorbance is measured, indicating total protein mass, which is related to cell number [5].
    • Data Analysis: The percentage of cell growth inhibition is calculated, and the IC₅₀ value (the concentration that causes 50% growth inhibition) is determined from dose-response curves.
  • In Vivo Xenograft Model: To evaluate efficacy in a whole-organism context, as done for VALD-3 [2]:

    • Tumor Implantation: Human breast cancer cells (e.g., MCF-7) are injected subcutaneously into immunodeficient mice.
    • Treatment: Once tumors are established (~100 mm³), mice are randomly assigned to groups treated with the test compound, a vehicle control, and/or a standard drug like cisplatin.
    • Monitoring: Tumor size and body weight are measured regularly over the experiment.
    • Endpoint Analysis: After a set period, tumors and organs are harvested and analyzed. Survival time is also a key endpoint.

Mechanisms of Action

Research indicates that this compound Schiff base complexes often trigger cell death through mechanisms different from cisplatin, which primarily causes DNA cross-linking.

  • Reactive Oxygen Species (ROS) Induction: Several complexes, particularly those with copper, exert their cytotoxicity by elevating intracellular ROS levels, causing oxidative stress that damages cellular components and triggers apoptosis [1]. This mechanism is especially effective against cancer stem cells.

  • Apoptosis via Intrinsic Pathway: The ligand VALD-3 has been shown to upregulate pro-apoptotic proteins (Bax, Bad), downregulate anti-apoptotic proteins (Bcl-2, Bcl-xl), and increase the expression of executioner caspases and cleaved PARP, leading to programmed cell death [2].

  • Pathway Inhibition: VALD-3 also inhibits the Wnt/β-catenin signaling pathway, a key pathway involved in cell proliferation and stemness, contributing to its anti-cancer effects [2].

  • DNA Interaction: Some organotin(IV) complexes exhibit strong DNA binding affinity, potentially through groove-binding interactions, which can disrupt DNA function and lead to cell death [3] [4].

The following diagram illustrates the key apoptotic pathway induced by compounds like VALD-3, integrating multiple mechanisms described in the research:

G cluster_paths Cellular Mechanisms Compound This compound Complex (e.g., VALD-3) ROS ROS Induction (Copper Complexes) Compound->ROS Wnt Wnt/β-catenin Pathway Inhibition Compound->Wnt DNA DNA Binding (Organotin Complexes) Compound->DNA Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Induction of Apoptosis Wnt->Apoptosis  Downregulates  Survival Signals DNA->Apoptosis  Genomic Stress CytoC Cytochrome c Release Mitochondria->CytoC Caspases Caspase-3/8 Activation CytoC->Caspases PARP PARP Cleavage Caspases->PARP PARP->Apoptosis

Key Research Implications

The data suggests several important implications for future drug development:

  • Targeting Cancer Stem Cells (CSCs): The potency of copper(II) complexes against breast CSCs is a significant finding, as this cell population is often responsible for cancer recurrence and metastasis and is less affected by conventional chemotherapy [1].
  • Overcoming Cisplatin Limitations: The diverse mechanisms of action provide a pathway to overcome the side effects and drug resistance associated with cisplatin.
  • Structure-Activity Relationship (SAR): The choice of metal center and organic ligand structure dramatically influences the compound's potency and mechanism, allowing for rational drug design [3] [1].

References

DNA Binding Affinity of o-Vanillin Complexes: A Quantitative Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the DNA binding affinity and key biological activities of different metal complexes derived from o-vanillin Schiff base ligands. The equilibrium dissociation constant (K_D) and binding constant (K_b) are key metrics; a lower K_D or a higher K_b indicates a stronger binding affinity.

Metal Complex & Composition DNA Binding Affinity (K_D or K_b) Experimental Method Key Findings & Biological Activity
Cu(II) with 2,2'-bipyridyl (From this compound & L-valine) [1] Binding constant (K_b): 4.2 × 10⁵ M⁻¹ Electronic absorption titration, Viscosity measurements Intercalative binding mode. Remarkable antiproliferative activity against PANC-1 cancer cells (IC₅₀ = 2.8 μM). Also showed significant binding in molecular docking studies against EGFR kinase and TRK receptors [1].
Cu(II) with 1,10-phenanthroline ([Cu(phen)(o-van)ClO₄]) [2] Stronger binding affinity among series Not fully specified (Comparative study) Exhibited the strongest DNA binding and effective DNA cleavage activity in the presence of H₂O₂ within its series [2].
Ni(II) Complex [3] Higher binding affinity than its parent ligand Not fully specified --
Ru(II), Co(II) Complexes [3] Binding affinity investigated Not fully specified The Co(II) complex showed enhanced antibacterial effects compared to the ligand alone [3].

Detailed Experimental Protocols for Key Methods

To ensure the reliability and reproducibility of binding data, researchers follow specific experimental protocols. Below are the core methodologies cited in the comparisons, along with critical controls required for accurate measurement.

  • Electronic Absorption Titration (UV-Vis Spectrophotometry)

    • Principle: Measures changes in the absorption spectrum of DNA or the complex when they interact. A decrease in absorption intensity (hypochromism) and a shift in wavelength (red or blue shift) are indicative of binding [3].
    • Typical Procedure:
      • Prepare a fixed concentration of the metal complex in a suitable buffer.
      • In a series of cuvettes, maintain this complex concentration and gradually increase the concentration of CT DNA.
      • After each addition, allow the solution to incubate to reach binding equilibrium (see "Critical Experimental Controls" below).
      • Record the absorption spectrum after each incubation.
      • Analyze the data using well-established models. The intrinsic binding constant (K_b) is often calculated from a plot of [DNA]/(ε_A - ε_F) vs. [DNA], derived from the Wolfe-Shimer equation [1] [3].
  • Viscosity Measurements

    • Principle: A classical method to determine the DNA binding mode. Intercalation of a complex between DNA base pairs results in lengthening and stiffening of the DNA duplex, leading to a significant increase in the relative viscosity of the DNA solution. In contrast, non-intercalative binding modes (e.g., groove binding) cause less pronounced or no change in viscosity [1].
    • Typical Procedure:
      • Prepare a solution of CT DNA with a fixed concentration.
      • Gradually add increasing amounts of the metal complex to the DNA solution.
      • Measure the flow time of the DNA-complex mixture and the DNA-alone solution using a viscometer (e.g., an Ostwald viscometer) at a constant temperature.
      • Calculate the relative viscosity as (η/η₀), where η and η₀ are the viscosities of DNA in the presence and absence of the complex, respectively. Plot this relative viscosity against the concentration ratio of the complex to DNA [1].
  • Critical Experimental Controls for Reliable Binding Data

    • Demonstrate Equilibration: A binding reaction must reach equilibrium before measurement, which is when the fraction of complex formed no longer changes over time. This is confirmed by varying the incubation time and showing that the measured binding signal becomes constant [4].
    • Avoid the Titration Regime: The concentration of the limiting component in the assay must be low enough to avoid artifacts. This is validated by systematically varying the concentration of the limiting component and demonstrating that the calculated K_D remains consistent [4].

The workflow below summarizes the key steps involved in determining the DNA binding affinity and mode of action for these complexes.

Start Start: this compound Schiff Base Ligand A Synthesize Metal Complexes Start->A B Characterize Complexes (Elemental Analysis, FT-IR, NMR, XRD) A->B C DNA Binding Studies B->C D1 Absorption Titration C->D1 D2 Viscosity Measurements C->D2 E Determine Binding Constant (K_b) and Mode D1->E D2->E F Evaluate Biological Activity (e.g., Anticancer, Antimicrobial) E->F End Report Findings F->End

Key Insights for Research and Development

  • Copper Complexes Show High Promise: Cu(II) complexes, particularly those with co-ligands like 1,10-phenanthroline or 2,2'-bipyridyl, consistently demonstrate strong DNA binding affinity and potent biological activity, making them prime candidates for further anticancer research [1] [2].
  • Binding Mode Matters: The confirmed intercalative binding mode is significant as it can directly interfere with DNA replication and transcription in cancer cells, which is a key mechanism for many chemotherapeutic drugs [1].
  • Methodological Rigor is Crucial: When evaluating or performing binding assays, paying close attention to established protocols and controls is essential for generating reliable and accurate affinity data [4].

References

Comparison of CE and HPLC for Vanillin Compound Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Capillary Electrophoresis (CE) High-Performance Liquid Chromatography (HPLC)
Separation Mechanism Electrophoretic mobility in a capillary under an electric field [1] [2] [3] Partitioning between stationary and mobile phases [4] [5] [6]

| Key Separation Conditions | Buffer: 50 mmol/L borax-150 mmol/L Na₂HPO₄ (pH 7.5) [1] Voltage: 15 kV [1] Additive: 2 mM CTAH (pH 10) with 10% ACN [2] | Column: Reverse-phase C18 [4] [6] Mobile Phase: ACN/MeOH/0.2% Acetic Acid (gradient) [4] Flow Rate: 1.0 mL/min [5] | | Analysis Time | < 6 min for vanillin/o-vanillin [1] ~7 min for 4 flavor components [2] | ~11 min for 6 phenolic compounds [5] | | Linearity | Good linearity demonstrated for vanillin and o-vanillin [1] | Good linearity for vanillin and related compounds (e.g., 0.5–25 µg/g) [4] [5] | | Precision | Method proved to be robust [1] | High precision reported [4] [6] | | Detection Limits | LOD for vanillin in cocoa: 1.6 µg/mL [2] | Generally offers lower detection limits [7]; LOD for vanillin compounds: 0.10–0.14 µg/g with electrochemical detection [5] | | Solvent Consumption | Significantly lower (microvolumes of aqueous buffer) [3] [7] | Higher consumption of organic solvents [7] | | Ideal for Analytes | Small, charged molecules [1] [2] [7] | Larger, non-ionic compounds [7] |


Detailed Experimental Protocols

Here are the detailed methodologies from the key studies that informed the comparison above.

Protocol for CE Analysis of Vanillin and this compound

This method is described for the simultaneous separation of vanillin and this compound [1].

  • Capillary: Fused silica capillary.
  • Running Buffer: 50 mmol/L Borax - 150 mmol/L Disodium Hydrogen Phosphate, pH 7.5.
  • Voltage: 15 kV.
  • Detection: Photodiode array (PDA) or UV detector.
  • Sample Preparation: Real samples can be analyzed after simple dilution and filtration [2].
Protocol for RP-HPLC Analysis of Vanillin and Related Phenolics

This method separates and quantifies ten phenolic compounds, including vanillin, from Vanilla planifolia pods [4].

  • Column: Reverse-phase C18 column.
  • Mobile Phase: Gradient elution with Acetonitrile (ACN), Methanol, and 0.2% Acetic Acid in water.
  • Flow Rate: 1.0 mL/min [5].
  • Detection: UV detection.
  • Sample Preparation: Analysis of ethanolic extracts of vanilla pods.

To help visualize the decision-making process for selecting the appropriate technique, the following workflow diagrams the key considerations.

G Start Start: Method Selection for this compound Analysis A1 What is the primary analyte characteristic? Start->A1 Charged Charged / Ionic A1->Charged NonIonic Non-ionic / Larger A1->NonIonic A2 What is the required detection limit? Charged->A2 HPLC Choose High-Performance Liquid Chromatography (HPLC) NonIonic->HPLC Trace Ultra-trace analysis required A2->Trace Standard Standard sensitivity is sufficient A2->Standard Trace->HPLC A3 Are there constraints on solvents or cost? Standard->A3 Green Minimize solvent use and waste A3->Green CostOK Standard operating costs are acceptable A3->CostOK CE Choose Capillary Electrophoresis (CE) Green->CE CostOK->HPLC

Key Considerations for Your Validation Study

When planning your own validation for this compound, keep these points in mind:

  • Technique Selection: CE offers a fast, green, and cost-effective alternative for separating small, charged molecules like this compound [1] [7]. HPLC is generally more sensitive and better suited for complex matrices or trace analysis, especially when coupled with advanced detectors like MS/MS or electrochemical cells [5] [3].
  • Detection is Key: The choice of detector significantly impacts performance. The high sensitivity for HPLC shown in the table was achieved with a specialized electrochemical detector (ECD) using a modified screen-printed electrode [5]. Standard UV detection in HPLC may offer performance more comparable to CE-UV.
  • Validation Parameters: A robust method validation for a quantitative analysis should assess parameters including specificity, linearity, accuracy, precision (repeatability and intermediate precision), range, detection limit (LOD), quantification limit (LOQ), and robustness [6].

References

Comparison of Antioxidant Activity in o-Vanillin Complexes

Author: Smolecule Technical Support Team. Date: February 2026

Complex / Compound Metal Ion Ligand Structure Assay Method Antioxidant Activity (IC₅₀/EC₅₀) Reference
Co-AHMB [1] Co(II) N'-[(4-hydroxy-3-methoxyphenyl)methylidene] 2-aminobenzohydrazide DPPH 98.2 ± 1.78 µM [1]
Zn-Vanillin-PABA Complex [2] Zn(II) Schiff base from vanillin and para-aminobenzoic acid DPPH 33.11 µg/mL [2]
H-AHMB Ligand [1] N'-[(4-hydroxy-3-methoxyphenyl)methylidene] 2-aminobenzohydrazide DPPH Inactive at tested concentrations [1]
Zn(II) Complex [3] Zn(II) Schiff base from o-vanillin and o-phenylenediamine Not Specified Inhibition rate: 42.55% (at 10 mg/mL) [3]
H₂L Ligand [3] Schiff base from this compound and o-phenylenediamine Not Specified Inhibition rate: 37.27% (at 10 mg/mL) [3]

Experimental Methodologies in Detail

For reproducible results, here are the standard experimental protocols used in the cited studies.

Synthesis of this compound Schiff Base Metal Complexes

A common green synthesis method is microwave irradiation:

  • Procedure: An equimolar mixture of this compound and an amine (e.g., 4-aminoazobenzene, 2-aminobenzohydrazide) is ground thoroughly in a mortar. A few drops of ethanol are added, and the mixture is irradiated in a microwave oven at 360 W for approximately 10-12 minutes. The reaction progress is monitored by Thin Layer Chromatography (TLC). The resulting crude product is filtered, washed, and recrystallized from a suitable solvent like ethanol [4].
  • Complexation: The synthesized Schiff base ligand is then combined with an equimolar amount of metal salt (e.g., acetates or chlorides of Co, Ni, Cu, Zn) in a dry solvent like methanol. The mixture is stirred at room temperature for several hours. The precipitated metal complex is filtered, washed with a non-polar solvent like n-hexane, and dried [4] [1].
Antioxidant Activity Assessment

The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay is widely used:

  • Protocol: A solution of the test compound (complex or ligand) at various concentrations is mixed with a fresh methanolic solution of DPPH. The mixture is shaken and incubated in the dark at room temperature for a set period (often 30 minutes). The absorbance of the resulting solution is then measured spectrophotometrically at a wavelength of 517 nm [1] [2].
  • Calculation: The percentage of DPPH scavenging activity is calculated. The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve. A lower IC₅₀ value indicates higher antioxidant potency [1].

Key Influencing Factors on Antioxidant Activity

The antioxidant performance of these complexes is not determined by a single factor but by a combination of elements.

  • Central Metal Ion: The metal's intrinsic redox activity and its ability to coordinate in geometries that facilitate electron or hydrogen atom transfer are crucial. For instance, copper and iron complexes often show enhanced activity because these metals can easily participate in redox cycles, scavenging radicals through Single Electron Transfer (SET) [5] [6].
  • Ligand Structure: The this compound scaffold itself provides antioxidant capacity, primarily through its phenolic -OH group, which can donate a hydrogen atom to free radicals via a Formal Hydrogen Atom Transfer (f-HAT) mechanism [6]. The overall activity can be modulated by the second part of the Schiff base ligand, which can alter electron density and steric accessibility.
  • Assay Methodology: The measured antioxidant capacity is highly dependent on the assay. For example, vanillin shows strong activity in ABTS and ORAC assays but can be inactive in the DPPH assay due to differences in reaction mechanisms and radical types [7] [6].

Research Implications and Future Directions

The enhanced activity of metal complexes highlights their potential as more potent antioxidants compared to simple organic molecules. The selectivity observed, where some complexes are highly active in one assay but not another, is a key consideration for drug development, as it suggests compounds could be tailored to target specific oxidative pathways relevant to particular diseases [6] [1].

Future research is increasingly leveraging computational chemistry, machine learning, and artificial intelligence to predict antioxidant activity, design novel ligands, and understand reaction mechanisms at the molecular level, which can significantly accelerate the development of new therapeutic agents [6].

References

thermal stability comparison of o-Vanillin complexes

Author: Smolecule Technical Support Team. Date: February 2026

Available Thermal Data on Specific Complexes

The table below summarizes the available quantitative data from the search results.

Complex Decomposition Temperature Range / TGA Findings Experimental Method
Hg(II)-vanillin complex [1] [2] Thermal decomposition studied; kinetic parameters (activation energy, entropy, and free energy) calculated. Thermogravimetric (TG) and Derivative Thermogravimetric (DTG) analysis; Kinetic analysis using the Coats-Redfern method. [1] [2]
Co(II)-vanillin complex [1] [2] Thermal decomposition studied; kinetic parameters (activation energy, entropy, and free energy) calculated. Thermogravimetric (TG) and Derivative Thermogravimetric (DTG) analysis; Kinetic analysis using the Coats-Redfern method. [1] [2]
o-Vanillin Fe(III) complex [3] Information on "thermal studies" is indicated by the title, but no specific data or abstract is available. Not specified in the available information. [3]

Detailed Experimental Protocol

For a rigorous comparison, consistent experimental protocols are essential. The following methodology, used to generate the data above, can serve as a template.

  • Synthesis: Complexes are typically prepared by reacting a metal salt (e.g., Hg(II) or Co(II) salts) with this compound in a suitable solvent, often with gentle heating and stirring. The resulting solid complex is usually filtered, washed, and dried. [1] [2]
  • Characterization: The complexes are first characterized by techniques like Elemental Analysis (CHN), Fourier-Transform Infrared (FTIR) Spectroscopy, and sometimes Density Functional Theory (DFT) computations to confirm their molecular structure and geometry. [1] [2]
  • Thermal Stability Analysis: The key experiment is Thermogravimetric Analysis (TGA).
    • Procedure: A small sample of the complex is heated at a controlled rate (e.g., 10°C per minute) from room temperature to a high temperature (e.g., 800°C) in a controlled atmosphere. The instrument measures the mass change of the sample as a function of temperature. [1] [2]
    • Data Output: The result is a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the temperatures at which the complex loses mass due to decomposition.
    • Kinetic Analysis: The decomposition steps from the TGA/DTG data are analyzed using models like the Coats-Redfern method to calculate kinetic parameters, including activation energy (Ea), activation entropy (ΔS), and Gibbs free energy (ΔG). These parameters quantitatively describe the thermal stability and decomposition kinetics of the complex. [1] [2]

The workflow for this process is outlined below.

cluster_syn 1. Synthesis & Purification cluster_char 2. Characterization cluster_therm 3. Thermal Stability Assessment cluster_calc 4. Data Analysis start Start: Prepare this compound Complex syn Synthesis start->syn char Characterization syn->char therm Thermal Analysis char->therm calc Kinetic Parameter Calculation therm->calc end End: Stability Comparison calc->end syn1 React metal salt with this compound syn2 Filter and wash precipitate syn1->syn2 syn3 Dry solid complex syn2->syn3 char1 Elemental Analysis (CHN) char2 FTIR Spectroscopy char1->char2 char3 DFT Computations char2->char3 therm1 Thermogravimetric Analysis (TGA) therm2 Derivative Thermogravimetry (DTG) therm1->therm2 calc1 Apply Coats-Redfern Method calc2 Calculate Activation Energy (Ea) calc1->calc2 calc3 Calculate Activation Entropy (ΔS) calc2->calc3 calc4 Calculate Free Energy (ΔG) calc3->calc4 cluster_syn cluster_syn cluster_char cluster_char cluster_therm cluster_therm cluster_calc cluster_calc

Suggestions for Further Research

To build a more complete comparison guide, you may need to conduct a deeper literature review. Here are some suggestions:

  • Use Specialized Databases: Search on platforms like SciFinder, Reaxys, or Web of Science using specific queries such as "thermal stability of vanillin Schiff base metal complexes" or "TGA this compound coordination compounds."
  • Expand the Scope: Look for reviews on "Schiff base complexes" or "bio-based ligands," which often include sections on thermal properties and compilations of data from various studies.
  • Consult Original Research: The reference lists in the papers I found, such as those cited in the Hg(II) and Co(II) complex study [1], can lead you to earlier work on other metal complexes.

References

Comparative Analysis of Vanillin-Based Quantification Methods

Author: Smolecule Technical Support Team. Date: February 2026

Vanillin, in a strongly acidic medium, reacts with specific organic compounds to form colored adducts, which is the basis for several rapid, cost-effective colorimetric assays [1]. The table below compares two such methods for quantifying different analytes.

Parameter Vanillin-Sulphuric Acid for Triterpenoids [1] Sulpho-Phospho-Vanillin (SPV) for Lipids [2]
Target Analytic Triterpenoids (e.g., oleanolic acid) Total lipid content
Core Principle Colorful adduct formation via carbocation polymerization Pink colored complex with unsaturated lipids
Acid Used Concentrated Sulphuric Acid (H₂SO₄) & Perchloric Acid (HClO₄) Concentrated Sulphuric Acid (H₂SO₄) & Phosphoric Acid (H₃PO₄)
Vanillin Reagent Vanillin in acetic acid (improved method) Vanillin in phosphoric acid (phosphthis compound reagent)
Key Additives Acetic acid (quenching agent) None specified
Incubation 60°C for acid pre-incubation, then 25°C after vanillin addition 90°C for 10-20 min after H₂SO₄ addition; 10 min for color development
Wavelength (λ) Not explicitly stated (visible spectrometry) 530 nm
Linearity (R²) 0.9959 Significantly positive correlation with standard oil
Precision (Std. Dev.) 0.072 mg/mL ---
Limit of Detection (LOD) 0.782 mg/mL ---
Limit of Quantification (LOQ) 2.37 mg/mL Can use 10³–10⁵ cells of various microalgae
Key Advantage Minimized side-reaction interference; high robustness Rapid; requires very small biomass sample

Detailed Experimental Protocols

Protocol 1: Improved Vanillin Method for Triterpenoids [1]

This protocol was designed to minimize interference from side reactions.

  • Acid Incubation: Add 0.5 mL of concentrated perchloric acid to the analyte sample in a test tube. Incubate at 60°C for 15 minutes.
  • Color Development: Add 0.5 mL of a vanillin-acetic acid solution (1% w/v). Vortex and incubate at 25°C for 30 minutes.
  • Reaction Quenching: Add 0.2 mL of acetic acid to stop the reaction.
  • Measurement: Measure the absorbance of the solution using a visible light spectrophotometer. The color is due to vanillin polymerizing onto the triterpenoid analyte [1].
Protocol 2: Sulpho-Phosphthis compound (SPV) Method for Lipids [2]

This is a widely used method for rapid lipid quantification.

  • Sample Preparation: Place a standard lipid (e.g., Canola oil) or a freeze-dried biological sample (e.g., microalgae pellets) into a clean glass vial.
  • Sulphation: Add 0.1 mL of concentrated sulfuric acid to the vial. Heat at 90°C for 10-20 minutes, then cool on ice for about 5 minutes.
  • Color Development: Add 2.4 mL of phosphthis compound reagent (1.2 mg vanillin per mL of 68% phosphoric acid). Let the color develop for 10 minutes until a distinct pink color appears.
  • Measurement: Measure the absorbance at 530 nm using a spectrophotometer [2].

Workflow and Method Rationale

The following diagram illustrates the logical relationship between the analytical challenge and the choice of method, based on the analyte of interest.

G Start Quantification Goal Question What is the target analyte? Start->Question Triterpenoids Triterpenoids Question->Triterpenoids Yes Lipids Total Lipids Question->Lipids Yes Method1 Improved Vanillin-Perchloric Acid Method Triterpenoids->Method1 Method2 Sulpho-Phosphthis compound (SPV) Method Lipids->Method2 Outcome1 High precision & robustness for bioactive compounds Method1->Outcome1 Outcome2 Rapid screening with minimal biomass Method2->Outcome2

Key Validation Insights

When validating a vanillin-based method, the experimental data highlights several critical parameters:

  • Addressing Interference: The improved triterpenoid method specifically introduces a perchloric acid pre-incubation step and uses acetic acid for quenching to minimize side reactions that cause analytical interference [1]. This is a key differentiator for method robustness.
  • Sensitivity and Range: The limit of detection (LOD) and limit of quantification (LOQ) are crucial for determining the method's usefulness for your samples. The triterpenoid method reports an LOQ of 2.37 mg/mL [1], while the lipid method is sensitive enough to work with just thousands of microalgal cells [2].
  • Acid Choice Dictates Specificity: The type of strong acid used (sulphuric, perchloric, phosphoric) is not arbitrary. It is fundamental to the reaction mechanism (e.g., carbocation formation for triterpenoids [1]) and determines the method's specificity for the target analyte.

References

o-Vanillin Schiff base complexes antibacterial activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Performance Comparison

The table below summarizes key experimental data from recent studies, illustrating how different o-vanillin Schiff base complexes perform against various bacterial strains.

Compound / Complex Bacterial Strain Antibacterial Efficacy Reference / Study Context
Ligand (L1) - from this compound & o-phenylenediamine S. aureus, K. pneumoniae, E. coli Moderate activity [1]
Co(II)-L1 Complex S. aureus 22 mm zone of inhibition (superior to 21 mm for Gentamycin standard) [1]
Cu(II), Co(II), Ni(II) Complexes (Novel tridentate ligand) E. coli, B. subtilis, S. cerevisiae Metal complexes showed enhanced activity vs. ligand; Cu(II) complex often most potent [2]
Vanillin Schiff Bases (SB-1 to SB-5) ESBL-producing E. coli, K. pneumoniae Zones of inhibition up to 16.6 mm; SB-3 most active against K. pneumoniae (15 mm) [3]
Mn(II), Co(II), Ni(II), Cu(II), Cd(II) Complexes E. coli, S. aureus, B. subtilis Complexes had higher activity than the free Schiff base ligand [4]

A consistent finding across studies is that metal complexes almost always demonstrate stronger antibacterial activity than the free Schiff base ligand alone [2] [4] [1]. The choice of metal ion is critical, with Co(II) and Cu(II) complexes frequently emerging as among the most potent options [2] [1] [5].

Guide to Key Experimental Protocols

To evaluate and compare the antibacterial activity of these compounds, researchers typically follow a standardized set of experiments. The workflow below outlines the key stages from synthesis to final assessment.

G Start Start: Experimental Workflow Synth 1. Synthesis and Characterization Start->Synth Prep 2. Sample Preparation (Dissolve in DMSO/ethanol) Synth->Prep Assay 3. Antibacterial Assay Prep->Assay Meth1 Disc Diffusion Method (Qualitative) Assay->Meth1 Meth2 Broth Dilution Method (Quantitative) Assay->Meth2 Analysis 4. Data Analysis Meth1->Analysis Meth2->Analysis End End: Activity Profile Analysis->End

Stage 1: Synthesis and Characterization

Schiff base ligands are synthesized by condensing this compound with a primary amine (e.g., 2-amino-4-chlorophenol, p-toluidine, o-phenylenediamine) [2] [4] [1]. Metal complexes are formed by reacting the ligand with metal salts (e.g., Cu(II), Co(II), Ni(II) chlorides or acetates) in a 1:1 or 2:1 (ligand:metal) molar ratio, often under reflux in ethanol or methanol [2] [1]. Compounds are characterized using:

  • Spectroscopy: FTIR (confirms C=N bond and metal-oxygen/nitrogen coordination), UV-Vis, NMR [2] [3] [1]
  • Elemental Analysis and Thermal Analysis (TGA) [2] [4]
  • Single-crystal or Powder XRD to determine structure and geometry [2] [4]
Stage 2: Sample Preparation

Compounds are typically dissolved in dimethyl sulfoxide (DMSO) or ethanol to prepare stock solutions, which are then serially diluted to desired concentrations for testing [3] [4].

Stage 3: Antibacterial Activity Assay

Two primary methods are used:

  • Disc Diffusion Method: Impregnated filter paper discs are placed on agar plates inoculated with bacteria. Zone of Inhibition (IZD) is measured after incubation [3] [1].
  • Broth Dilution Method: Determines the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth [2] [6].
Stage 4: Data Analysis

Results are analyzed by comparing IZD or MIC values of the complexes against the free ligand and standard antibiotic controls [1].

Key Factors Influencing Antibacterial Activity

When comparing the performance of different this compound complexes, consider these critical factors:

  • The Role of the Metal Ion: The metal center can enable interactions with microbial cell components that the organic ligand cannot achieve alone. Copper ions may participate in redox cycling, generating reactive oxygen species, while Cobalt integration can enhance lipophilicity and membrane permeability [2] [5].
  • Structure-Activity Relationship (SAR): The imine group (-C=N-) is crucial for activity [6]. Adding electron-withdrawing groups (e.g., chloro) can increase lipophilicity, facilitating better interaction with bacterial membranes [2].
  • Coordination and Geometry: Tridentate ligands that coordinate to the metal ion through the azomethine nitrogen, phenolic oxygen, and sometimes the methoxy oxygen can form stable, often octahedral, complexes. This enhanced stability can correlate with greater biocidal activity [2] [4].

Research Considerations and Future Directions

For research and development purposes, keep these points in mind:

  • Cytotoxicity is a Key Consideration: Promising in vitro antibacterial activity must be followed by cytotoxicity assays. Some vanillin Schiff bases show toxicity to human red blood cells, indicating a need for structural optimization to improve safety profiles [3].
  • Future Research Directions: Current research gaps present opportunities, including conducting in vivo efficacy and toxicity studies, exploring synergistic effects with existing antibiotics, and developing nanoparticle formulations of these complexes to enhance bioavailability and target specificity [6] [5].

References

×

Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

152.047344113 Da

Monoisotopic Mass

152.047344113 Da

Boiling Point

265.5 °C

Heavy Atom Count

11

LogP

1.37 (LogP)

Melting Point

44.5 °C

UNII

008LR748FI

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 65 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 62 of 65 companies with hazard statement code(s):;
H302 (69.35%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (30.65%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (30.65%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (69.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (67.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00103 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

148-53-8

Wikipedia

Ortho-Vanillin

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Benzaldehyde, 2-hydroxy-3-methoxy-: ACTIVE

Dates

Last modified: 08-15-2023

o-Vanillin, a promising antifungal agent, inhibits Aspergillus flavus by disrupting the integrity of cell walls and cell membranes

Qian Li, Xiaoman Zhu, Yanli Xie, Yue Zhong
PMID: 34086115   DOI: 10.1007/s00253-021-11371-2

Abstract

o-Vanillin is a natural product that has been widely applied in the food and pharmaceutical industries. In this study, we determined that o-vanillin can strongly inhibit the growth of Aspergillus flavus mycelia. However, the inhibition mechanism of o-vanillin is still elusive. The ultrastructural morphology of mycelia was injured, and the cell walls were destroyed. The OH functional groups on cell walls were altered, and the content of protein in mycelial cell walls was reduced by o-vanillin. The content of β-1,3-glucan in cell walls was significantly (P < 0.05) reduced by o-vanillin in a dose-dependent manner, while chitin was not markedly affected. Moreover, o-vanillin led to an increase in the permeability of cell membranes. o-Vanillin also exhibited a promising antifungal effect on contaminated corn kernels. Therefore, o-vanillin inhibited the growth of mycelia by disrupting the integrity of cell walls and cell membranes. This study not only sheds light on the antifungal mechanism of o-vanillin but also indicates that it is a promising agent for the control of A. flavus infection. KEY POINTS: • o-Vanillin has strong inhibitory effects on A. flavus. • o-Vanillin destroyed the integrity of cell walls and cell membranes. • o-Vanillin could effectively inhibit the growth of A. flavus on corn kernels.


Bio-affinity of copper(II) complexes with nitrogen and oxygen donor ligands: Synthesis, structural studies and in vitro DNA and HSA interaction of copper(II) complexes

Surbhi Jain, Tanveer A Khan, Yogesh P Patil, Darshana Pagariya, Nand Kishore, Suman Tapryal, Anil D Naik, Sunil G Naik
PMID: 28753522   DOI: 10.1016/j.jphotobiol.2017.06.035

Abstract

Reported herein the binding affinity between Human Serum Albumin and the DNA binding and cleavage activity of three copper(II) complexes, [Cu(phen)(o-van)ClO
] (1), [Cu(phen)(gly)]ClO
(2) and [Cu(L
)
(H
O)
] (3) wherein 1 and 2 are synthesized with 1,10-phenanthroline (phen) and co-ligands (o-van: o-vanillin; gly: glycine) and 3 with a ligand 2-hydroxy-3-methoxybenzylidene-4H-1,2,4-triazol-4-amine (H
L
). Complex 2 crystallizes in monoclinic (P21/n) space group shows square pyramidal geometry. The complex 3 crystallizes in monoclinic (P21/a) space group. All the three complexes exhibit binding affinity towards the transport protein Human Serum albumin (HSA). Quantitative evaluation of the thermodynamics of interaction and the results obtained from fluorescence spectroscopy suggest that metal coordinated glycynate, o-vanillin and perchlorate groups have a major role to play in the binding process, the latter two being stronger in the binding of complex 1. The coordinated water in complex 3 also plays an important role in the binding, which makes binding of complex 3 with HSA stronger than that of complex 2. Experimental results indicate that the binding affinity of the complexes towards CT-DNA is in the order 1>3>2 implying that complex 1 binds stronger than complex 3 and 2.The DNA cleaving activity of all the three complexes was explored in the presence of reactive oxygen compound, H
O
. All the three complexes have primarily shown the DNA cleaving activity.


Combined in Vitro Cell-Based/in Silico Screening of Naturally Occurring Flavonoids and Phenolic Compounds as Potential Anti-Alzheimer Drugs

Alba Espargaró, Tiziana Ginex, Maria Del Mar Vadell, Maria A Busquets, Joan Estelrich, Diego Muñoz-Torrero, F Javier Luque, Raimon Sabate
PMID: 28128562   DOI: 10.1021/acs.jnatprod.6b00643

Abstract

Alzheimer's disease (AD) is the main cause of dementia in people over 65 years. One of the major culprits in AD is the self-aggregation of amyloid-β peptide (Aβ), which has stimulated the search for small molecules able to inhibit Aβ aggregation. In this context, we recently reported a simple, but effective in vitro cell-based assay to evaluate the potential antiaggregation activity of putative Aβ aggregation inhibitors. In this work this assay was used together with docking and molecular dynamics simulations to analyze the anti-Aβ aggregation activity of several naturally occurring flavonoids and phenolic compounds. The results showed that rosmarinic acid, melatonin, and o-vanillin displayed zero or low inhibitory capacity, curcumin was found to have an intermediate inhibitory potency, and apigenin and quercetin showed potent antiaggregation activity. Finally, the suitability of the combined in vitro cell-based/in silico approach to distinguish between active and inactive compounds was further assessed for an additional set of flavonols and dihydroflavonols.


O-Vanillin Attenuates the TLR2 Mediated Tumor-Promoting Phenotype of Microglia

Paul Triller, Julia Bachorz, Michael Synowitz, Helmut Kettenmann, Darko Markovic
PMID: 32331440   DOI: 10.3390/ijms21082959

Abstract

Malignant gliomas are primary brain tumors with poor prognoses. These tumors are infiltrated by brain intrinsic microglia and peripheral monocytes which promote glioma cell invasion. In our previous studies, we discovered that the activation of Toll-like receptor 2 (TLR2) on microglia/brain macrophages converts them into a protumorigenic phenotype through the induction of matrix metalloproteinases (MMP) 9 and 14. In the present study, we used in vitro and in situ microglia-glioma interaction experimental models to test the impact of a novel inhibitor of TLR 2, ortho vanillin (O-Vanillin) to block TLR2 mediated microglia protumorigenic phenotype. We demonstrate that O-Vanillin inhibits the TLR2 mediated upregulation of
,
,
6 and
expression. Similarly, the glioma supernatant induced
and
expression in murine and human microglia is abrogated by O-Vanillin treatment. O-Vanillin is not toxic for microglia, astrocytes or oligodendrocytes. Glioma growth in murine brain slice cultures is significantly reduced after treatment with O-Vanillin, and this reduced glioma growth depends on the presence of microglia. In addition, we also found that O-Vanillin inhibited the glioma induced proliferation of murine primary microglia. In summary, O-Vanillin attenuates the pro-tumorigenic phenotype of microglia/brain macrophages and thus qualifies as a candidate for glioma therapy.


Vanillin Analogues o-Vanillin and 2,4,6-Trihydroxybenzaldehyde Inhibit NFĸB Activation and Suppress Growth of A375 Human Melanoma

Annamária Marton, Erzsébet Kúsz, Csongor Kolozsi, Vilmos Tubak, Giuseppe Zagotto, Krisztina Buzás, Luigi Quintieri, Csaba Vizler
PMID: 27793895   DOI: 10.21873/anticanres.11157

Abstract

Constitutive activation of nuclear factor kappa-B (NFĸB) is a hallmark of various cancer types, including melanoma. Chemotherapy may further increase tumour NFĸB activity, a phenomenon that, in turn, exacerbates drug resistance. This study aimed at preliminary screening of a panel of aromatic aldehydes, including vanillin, for cytotoxicity and suppression of tumour cell NFĸB activity.
The cytotoxic and NFĸB-inhibitory effects of 10 aromatic aldehydes, including vanillin, were investigated in cultured A375 human melanoma cells. Each compound was assayed alone and in combination with the model NFĸB-activating drug doxorubicin. The most promising analogues were then tested alone and in combination with 4-hydroperoxycyclophosphamide in vitro, and with cyclophosphamide in mice bearing A375 xenografts.
The vanillin analogues o-vanillin and 2,4,6-trihydroxybenzaldehyde exhibited cytotoxicity against cultured A375 cells, and inhibited doxorubicin- and 4-hydroperoxycyclophosphamide-induced NFĸB activation. They also suppressed A375 cell growth in mice.
o-vanillin and 2,4,6-trihydroxybenzaldehyde deserve further evaluation as potential anticancer drugs.


Slow magnetic relaxation of light lanthanide-based linear LnZn2 trinuclear complexes

Chika Takehara, Poh Ling Then, Yumiko Kataoka, Motohiro Nakano, Tomoo Yamamura, Takashi Kajiwara
PMID: 26435181   DOI: 10.1039/c5dt03148f

Abstract

Four isostructural LnZn2 trinuclear complexes, [Ln(NO3){Zn(L)(SCN)}2] (H2L is a Schiff base ligand derived from o-vanillin and ethylenediamine), were synthesized, which include light lanthanide ions as spin carriers (Ln = Ce 1, Pr 2, Nd 3, and Sm 4). These complexes involve a linear Zn(ii)-Ln(iii)-Zn(ii) array, which leads to an axially stressed ligand field and can also cause single-moleluce magnet (SMM) behavior in oblate-type electronic distributions of ground sublevels found in Ce(iii), Pr(iii), and Nd(iii). Slow magnetic relaxation behavior was observed in 1 and 3 under an applied bias dc field of 1000 Oe, whereas such a slow relaxation was not observed in 2 and 4. The appearance of field-induced SMM behavior in 1 and 3 was correlated with the even-numbered Jz sublevels of Ce(iii) and Nd(iii) ions known as the Kramers system.


Enis Nadia Md Yusof, Muhammad A M Latif, Mohamed I M Tahir, Jennette A Sakoff, Michela I Simone, Alister J Page, Abhi Veerakumarasivam, Edward R T Tiekink, Thahira B S A Ravoof
PMID: 30781445   DOI: 10.3390/ijms20040854

Abstract

Six new organotin(IV) compounds of Schiff bases derived from
-R-dithiocarbazate [R = benzyl (B), 2- or 4-methylbenzyl (2M and 4M, respectively)] condensed with 2-hydroxy-3-methoxybenzaldehyde (oVa) were synthesised and characterised by elemental analysis, various spectroscopic techniques including infrared, UV-vis, multinuclear (¹H,
C,
Sn) NMR and mass spectrometry, and single crystal X-ray diffraction. The organotin(IV) compounds were synthesised from the reaction of Ph₂SnCl₂ or Me₂SnCl₂ with the Schiff bases (S2MoVaH/S4MoVaH/SBoVaH) to form a total of six new organotin(IV) compounds that had a general formula of [R₂Sn(L)] (where L = Schiff base; R = Ph or Me). The molecular geometries of Me₂Sn(S2MoVa), Me₂Sn(S4MoVa) and Me₂Sn(SBoVa) were established by X-ray crystallography and verified using density functional theory calculations. Interestingly, each experimental structure contained two independent but chemically similar molecules in the crystallographic asymmetric unit. The coordination geometry for each molecule was defined by thiolate-sulphur, phenoxide-oxygen and imine-nitrogen atoms derived from a dinegative, tridentate dithiocarbazate ligand with the remaining positions occupied by the methyl-carbon atoms of the organo groups. In each case, the resulting five-coordinate C₂NOS geometry was almost exactly intermediate between ideal trigonal-bipyramidal and square-pyramidal geometries. The cytotoxic activities of the Schiff bases and organotin(IV) compounds were investigated against EJ-28 and RT-112 (bladder), HT29 (colon), U87 and SJ-G2 (glioblastoma), MCF-7 (breast) A2780 (ovarian), H460 (lung), A431 (skin), DU145 (prostate), BE2-C (neuroblastoma) and MIA (pancreatic) cancer cell lines and one normal breast cell line (MCF-10A). Diphenyltin(IV) compounds exhibited greater potency than either the Schiff bases or the respective dimethyltin(IV) compounds. Mechanistic studies on the action of these compounds against bladder cancer cells revealed that they induced the production of reactive oxygen species (ROS). The bladder cancer cells were apoptotic after 24 h post-treatment with the diphenyltin(IV) compounds. The interactions of the organotin(IV) compounds with calf thymus DNA (CT-DNA) were experimentally explored using UV-vis absorption spectroscopy. This study revealed that the organotin(IV) compounds have strong DNA binding affinity, verified via molecular docking simulations, which suggests that these organotin(IV) compounds interact with DNA via groove-binding interactions.


Toll-like receptor 2 induced senescence in intervertebral disc cells of patients with back pain can be attenuated by o-vanillin

Matthew Mannarino, Hosni Cherif, Li Li, Kai Sheng, Oded Rabau, Peter Jarzem, Michael H Weber, Jean A Ouellet, Lisbet Haglund
PMID: 33863359   DOI: 10.1186/s13075-021-02504-z

Abstract

There is an increased level of senescent cells and toll-like teceptor-1, -2, -4, and -6 (TLR) expression in degenerating intervertebral discs (IVDs) from back pain patients. However, it is currently not known if the increase in expression of TLRs is related to the senescent cells or if it is a more general increase on all cells. It is also not known if TLR activation in IVD cells will induce cell senescence.
Cells from non-degenerate human IVD were obtained from spine donors and cells from degenerate IVDs came from patients undergoing surgery for low back pain. Gene expression of TLR-1,2,4,6, senescence and senescence-associated secretory phenotype (SASP) markers was evaluated by RT-qPCR in isolated cells. Matrix synthesis was verified with safranin-O staining and Dimethyl-Methylene Blue Assay (DMMB) confirmed proteoglycan content. Protein expression of p16
, SASP factors, and TLR-2 was evaluated by immunocytochemistry (ICC) and/or by enzyme-linked immunosorbent assay (ELISA).
An increase in senescent cells was found following 48-h induction with a TLR-2/6 agonist in cells from both non-degenerate and degenerating human IVDs. Higher levels of SASP factors, TLR-2 gene expression, and protein expression were found following 48-h induction with TLR-2/6 agonist. Treatment with o-vanillin reduced the number of senescent cells, and increased matrix synthesis in IVD cells from back pain patients. Treatment with o-vanillin after induction with TLR-2/6 agonist reduced gene and protein expression of SASP factors and TLR-2. Co-localized staining of p16
and TLR-2 demonstrated that senescent cells have a high TLR-2 expression.
Taken together our data demonstrate that activation of TLR-2/6 induce senescence and increase TLR-2 and SASP expression in cells from non-degenerate IVDs of organ donors without degeneration and back pain and in cells from degenerating human IVD of patients with disc degeneration and back pain. The senescent cells showed high TLR-2 expression suggesting a link between TLR activation and cell senescence in human IVD cells. The reduction in senescence, SASP, and TLR-2 expression suggest o-vanillin as a potential disease-modifying drug for patients with disc degeneration and back pain.


Senotherapeutic drugs for human intervertebral disc degeneration and low back pain

Hosni Cherif, Daniel G Bisson, Matthew Mannarino, Oded Rabau, Jean A Ouellet, Lisbet Haglund
PMID: 32821059   DOI: 10.7554/eLife.54693

Abstract

Cellular senescence is a contributor to intervertebral disc (IVD) degeneration and low back pain. Here, we found that RG-7112, a potent mouse double-minute two protein inhibitor, selectively kills senescent IVD cells through apoptosis. Gene expression pathway analysis was used to compare the functional networks of genes affected by RG-7112, a pure synthetic senolytic with o-Vanillin a natural and anti-inflammatory senolytic. Both affected a functional gene network related to cell death and survival. O-Vanillin also affected networks related to cell cycle progression as well as connective tissue development and function. Both senolytics effectively decreased the senescence-associated secretory phenotype (SASP) of IVD cells. Furthermore, bioavailability and efficacy were verified ex vivo in the physiological environment of degenerating intact human discs where a single dose improved disc matrix homeostasis. Matrix improvement correlated with a reduction in senescent cells and SASP, supporting a translational potential of targeting senescent cells as a therapeutic intervention.


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